N-(2-Methoxyethyl)isopropylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxyethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2)7-4-5-8-3/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCVTLHNNUEZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338869 | |
| Record name | N-(2-Methoxyethyl)isopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104678-18-4 | |
| Record name | N-(2-Methoxyethyl)isopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Methoxyethyl)isopropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-(2-Methoxyethyl)isopropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Methoxyethyl)isopropylamine, a secondary amine of significant interest in synthetic chemistry, presents a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic characterization, offering valuable insights for its application in research and development, particularly in the pharmaceutical and agrochemical sectors. The dual-character of this molecule, imparted by the bulky isopropyl group and the polar, flexible 2-methoxyethyl chain, makes it a versatile building block for the synthesis of complex molecular architectures with tailored physicochemical properties.[1]
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and process development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₅NO | [2][3] |
| Molecular Weight | 117.19 g/mol | [2][3] |
| CAS Number | 104678-18-4 | [3] |
| IUPAC Name | N-(2-methoxyethyl)propan-2-amine | [3] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 125 °C | [2] |
| Density | 0.82 g/cm³ | [2] |
| Refractive Index | 1.4060-1.4100 | [2] |
| Flash Point | 40 °C | [2] |
| Vapor Pressure | 14.1 mmHg at 25°C | [2] |
Synthesis and Purification
The synthesis of this compound can be achieved through several established methods for amine formation. The most common approaches involve the nucleophilic substitution reaction between isopropylamine and a 2-methoxyethyl halide or the reductive amination of methoxyacetaldehyde with isopropylamine.
Reductive Amination of Methoxyacetaldehyde with Isopropylamine
Reductive amination is a highly efficient and widely used method for the synthesis of secondary amines.[4] This approach involves the reaction of an aldehyde or ketone with a primary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding secondary amine. For the synthesis of this compound, methoxyacetaldehyde is reacted with isopropylamine, followed by reduction with a suitable reducing agent such as sodium borohydride or sodium cyanoborohydride.[1]
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of methoxyacetaldehyde (1.0 equivalent) in an appropriate solvent such as methanol or ethanol, add isopropylamine (1.0-1.2 equivalents). The reaction mixture is stirred at room temperature to facilitate the formation of the iminium ion intermediate.
-
Reduction: The reaction mixture is then cooled in an ice bath, and a solution of sodium borohydride (1.0-1.5 equivalents) in the same solvent is added portion-wise, maintaining the temperature below 20°C.
-
Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS). The reaction is then quenched by the addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Spectroscopic Characterization
The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The isopropyl group will exhibit a doublet for the six methyl protons and a septet for the methine proton. The methoxyethyl group will show a singlet for the methoxy protons and two triplets for the methylene protons. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The chemical shifts will be influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.[5] The two methyl carbons of the isopropyl group will be equivalent, and the methine carbon will appear further downfield. The carbons of the methoxyethyl group will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum is valuable for identifying the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹.[6]
-
C-H stretch: Strong absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the alkyl groups.[6]
-
C-O stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ characteristic of the ether linkage.
-
C-N stretch: A medium absorption band in the region of 1020-1250 cm⁻¹ for the aliphatic amine.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 117. The fragmentation pattern of aliphatic amines is typically dominated by α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[7] For this compound, this would lead to the formation of characteristic fragment ions.
Chemical Reactivity and Applications
The reactivity of this compound is primarily governed by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties to the molecule.
Nucleophilicity and Basicity
As a secondary amine, this compound is a moderately strong base and a good nucleophile. Its basicity is expected to be similar to that of other simple dialkylamines. For comparison, the pKa of the conjugate acid of isopropylamine is 10.63.[8] This nucleophilicity allows it to readily react with a variety of electrophiles.
Key Reactions and Synthetic Utility
-
N-Alkylation and N-Acylation: The nitrogen atom can be further alkylated with alkyl halides or acylated with acid chlorides or anhydrides to form tertiary amines and amides, respectively. These reactions are fundamental in building more complex molecular structures.[9]
-
Reaction with Carbonyl Compounds: It can react with aldehydes and ketones to form enamines or undergo reductive amination to yield tertiary amines.
-
Applications in Pharmaceutical Synthesis: this compound is a key intermediate in the synthesis of the well-known beta-blocker, metoprolol.[1] The isopropylamino and methoxyethyl moieties are crucial components of the final drug structure, influencing its pharmacological activity and pharmacokinetic properties.
-
Applications in Agrochemicals: This amine also serves as an intermediate in the synthesis of various agrochemical products, where its incorporation can enhance the efficacy of the final active ingredients.[2][10]
Safety and Handling
This compound is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[3] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile secondary amine with a unique structural combination that makes it a key building block in organic synthesis. Its well-defined chemical and physical properties, coupled with its predictable reactivity, allow for its effective application in the development of pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is crucial for researchers and scientists to fully leverage its synthetic potential.
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mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 8, 2026, from [Link]
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Introduction: A Molecule of Duality and Versatility
An In-Depth Technical Guide to N-(2-Methoxyethyl)isopropylamine (CAS 104678-18-4): Synthesis, Characterization, and Applications
This compound (CAS 104678-18-4) is a secondary amine that has emerged as a significant and versatile building block in modern organic synthesis. Its importance stems not from a single, direct application, but from its utility as a precursor and intermediate in the construction of more complex molecules across diverse industries.[1][2] The compound is a colorless, ammonia-like liquid whose molecular architecture is key to its functionality.[1][3]
The structure features a central nitrogen atom bonded to both a bulky, lipophilic isopropyl group and a flexible, polar 2-methoxyethyl chain.[2] This duality is the cornerstone of its utility; the isopropyl group provides steric influence, while the methoxyethyl moiety can modulate properties like solubility and introduce potential hydrogen bonding sites.[2] This unique combination makes it a valuable intermediate for developing new chemical entities with tailored properties in fields such as medicinal chemistry, agrochemistry, and materials science.[1][2] The strategic inclusion of these two functional groups is exemplified in the structure of the well-known beta-blocker, metoprolol, underscoring the therapeutic relevance of this molecular scaffold.[2]
This guide provides a comprehensive technical overview of this compound, designed for researchers and development scientists. We will delve into its synthesis, analytical validation, key applications, and safe handling protocols, offering field-proven insights into its practical use.
| Property | Value | Reference(s) |
| CAS Number | 104678-18-4 | [1][3][4] |
| Molecular Formula | C₆H₁₅NO | [1][4][5] |
| Molecular Weight | 117.19 g/mol | [1][2][4] |
| IUPAC Name | N-(2-methoxyethyl)propan-2-amine | [4] |
| Appearance | Colorless to almost colorless clear liquid | [3][5][6] |
| Boiling Point | 122-125 °C | [1][3][7] |
| Density | ~0.82 g/cm³ | [3][5][7] |
| Flash Point | 40 °C | [1][7] |
| Refractive Index | 1.4060 - 1.4100 | [1][3][5] |
Part 1: Synthesis—The Reductive Amination Pathway
The synthesis of secondary amines like this compound requires careful control to prevent over-alkylation, a common issue with methods like direct alkylation of a primary amine with an alkyl halide.[2][8] The superior and more controlled industrial method is reductive amination . This process involves the reaction of a primary amine with a ketone or aldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[8][9] This approach offers high selectivity and yield.
For this compound, the logical precursors are isopropylamine and 2-methoxyacetaldehyde.[7] The reaction proceeds by forming the N-isopropyl-2-methoxyethanimine, which is then immediately reduced.
Caption: Reductive Amination Workflow for Synthesis.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a laboratory-scale synthesis. The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they are mild enough not to reduce the starting aldehyde but are effective at reducing the formed imine.[8]
Materials:
-
Isopropylamine (CAS 75-31-0)[10]
-
2-Methoxyacetaldehyde (CAS 10312-83-1)[7]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, nitrogen inlet.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add isopropylamine (1.0 eq) and anhydrous DCM (100 mL). Cool the solution to 0 °C in an ice bath.
-
Aldehyde Addition: Slowly add 2-methoxyacetaldehyde (1.0 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. Stir for an additional hour at this temperature to facilitate imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.
-
Washing & Drying: Wash the combined organic phase sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the resulting oil by fractional distillation under atmospheric pressure, collecting the fraction boiling at 122-125 °C.
Causality: The use of anhydrous solvent is crucial to favor imine formation, as the reaction is a condensation that produces water.[11] The stoichiometry is controlled to minimize side reactions, and the slow addition of the aldehyde at low temperature manages the exothermic nature of the initial condensation.
Part 2: Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic methods provides a complete profile of the compound.[2]
Caption: Analytical Workflow for Quality Control.
Expected Analytical Data
The following data are characteristic of this compound and serve as a benchmark for quality control.
| Technique | Expected Result / Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to isopropyl CH and CH₃ groups, methoxy CH₃ group, and two methylene (-CH₂-) groups. Connectivity confirmed by splitting patterns. | [2][12] |
| ¹³C NMR | Distinct signals for all 6 carbon atoms in their unique chemical environments. | [2][13] |
| IR Spectroscopy | Characteristic absorptions for N-H stretching (secondary amine), C-H stretching (alkane), and C-O-C stretching (ether). | [2][4] |
| Mass Spec. (GC-MS) | Molecular ion (M+) peak at m/z = 117. Characteristic fragmentation pattern. | [4] |
| GC Purity | A single major peak indicating >98.0% purity. | [5][6] |
Self-Validation: The convergence of data from these orthogonal techniques provides a high degree of confidence in the final product's identity and quality. For instance, the molecular weight confirmed by MS must match the structure elucidated by NMR, which in turn must contain the functional groups identified by IR.[14] Any significant deviation warrants further investigation into potential impurities or structural isomers.
Part 3: Applications and Mechanistic Insight
The utility of this compound is directly linked to its hybrid structure, making it a valuable synthon in several key areas.
Caption: Relationship between Structure and Applications.
-
Pharmaceutical Intermediate: The methoxyethyl group is a well-known tool in medicinal chemistry for modulating a molecule's physicochemical properties to improve its pharmacokinetic profile (e.g., solubility, membrane permeability).[2] The nucleophilic secondary amine allows for the easy incorporation of the N-(2-methoxyethyl)isopropyl moiety onto larger molecular scaffolds during drug discovery and development.[2]
-
Agrochemical Synthesis: In the agrochemical industry, it serves as an intermediate for creating new pesticides and herbicides.[1] The amine handle is a convenient point for chemical elaboration to build the final active ingredient.
-
Industrial Applications: In non-pharmaceutical roles, its properties are leveraged more directly.
Part 4: Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols. It is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[4][6]
| GHS Pictograms | Hazard Class & Statement |
| 🔥, corrosive | Flammable Liquid (Category 3): H226 - Flammable liquid and vapor.[4] |
| 🔥, corrosive | Skin Corrosion (Category 1B): H314 - Causes severe skin burns and eye damage.[4] |
| 🔥, corrosive | Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[4] |
Handling and Storage Protocol:
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical equipment.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a flame-retardant lab coat.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6][15] Keep in a locked area.[6] It should be stored under an inert atmosphere as it may be air-sensitive.[5][15]
-
Spills: Absorb spills with an inert, non-combustible material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a quintessential example of a molecular building block whose value is defined by its structural versatility. Its unique combination of lipophilic and polar characteristics, centered around a reactive amine, provides chemists with a powerful tool for synthesis. A thorough understanding of its primary synthesis via reductive amination, coupled with a robust analytical framework for quality control, is crucial for its effective use. For researchers in drug discovery, agrochemicals, and industrial chemistry, this compound offers a reliable and adaptable intermediate for the creation of novel and functional molecules. Adherence to stringent safety protocols is mandatory to ensure its responsible and effective application in the laboratory and beyond.
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N-(2-methoxyethyl)propan-2-amine synthesis routes
An In-Depth Technical Guide to the Synthesis of N-(2-methoxyethyl)propan-2-amine
Introduction
N-(2-methoxyethyl)propan-2-amine is a secondary amine featuring both an isopropyl group and a 2-methoxyethyl substituent. This structure imparts a unique combination of steric hindrance and potential for hydrogen bonding, making it a valuable building block and intermediate in various chemical syntheses. Its applications can span from being a key component in the development of novel pharmaceutical agents to its use as a ligand or specialty solvent in organic and organometallic chemistry.
This guide provides a comprehensive overview of the principal synthetic routes to N-(2-methoxyethyl)propan-2-amine. We will delve into the mechanistic underpinnings of each pathway, offer detailed experimental protocols, and present a comparative analysis to assist researchers in selecting the optimal method for their specific application, considering factors such as yield, scalability, and process safety.
Primary Synthetic Strategies
The synthesis of N-(2-methoxyethyl)propan-2-amine is most effectively approached via two core chemical transformations: Reductive Amination and Direct N-Alkylation . Each method offers distinct advantages and presents unique challenges, which we will explore in detail.
Route 1: Reductive Amination of 2-Methoxyacetaldehyde with Isopropylamine
Reductive amination is arguably the most efficient and selective method for preparing this target molecule. This "one-pot" process involves the initial formation of an imine intermediate from the condensation of isopropylamine and 2-methoxyacetaldehyde, which is then reduced in situ to the desired secondary amine. This pathway elegantly avoids the common issue of over-alkylation seen in other methods.[1][2]
Mechanistic Rationale
The reaction proceeds in two distinct stages:
-
Imine Formation: Isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxyacetaldehyde. This is followed by dehydration to form an N-isopropyl-2-methoxyethan-1-imine intermediate. The removal of water, often facilitated by a drying agent or azeotropic distillation, can drive the equilibrium toward the imine.
-
Reduction: A reducing agent, chosen for its selectivity, reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the final product.
The choice of reducing agent is critical. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are capable of reducing the protonated imine (iminium ion) much faster than the starting aldehyde.[1][3] This selectivity prevents the wasteful reduction of the aldehyde to 2-methoxyethanol. Catalytic hydrogenation (H₂/Pd/C) is another powerful alternative, particularly for large-scale synthesis, as it is highly atom-economical.[2][4]
Caption: Workflow for the synthesis of N-(2-methoxyethyl)propan-2-amine via reductive amination.
Experimental Protocol: Reductive Amination using NaBH(OAc)₃
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-methoxyacetaldehyde (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add isopropylamine (1.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the imine/iminium ion.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the mixture. The reaction is mildly exothermic; maintain the temperature below 30°C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure N-(2-methoxyethyl)propan-2-amine.
Route 2: Direct N-Alkylation of Isopropylamine
Direct N-alkylation is a classical approach for forming C-N bonds.[5] In this case, it involves the reaction of isopropylamine with an electrophilic 2-methoxyethyl source, typically 2-bromoethyl methyl ether or 2-chloroethyl methyl ether, via a bimolecular nucleophilic substitution (Sₙ2) reaction.[6]
Mechanistic Rationale and Causality
The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking the carbon atom bearing the halide leaving group. A base is typically required to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.
A significant challenge with this method is over-alkylation .[7] The product, N-(2-methoxyethyl)propan-2-amine, is itself a secondary amine and can compete with the starting isopropylamine to react with the alkyl halide, leading to the formation of the tertiary amine, bis(2-methoxyethyl)isopropylamine, as an undesired byproduct. To mitigate this, a large excess of isopropylamine (typically 3-10 equivalents) is used to statistically favor the mono-alkylation reaction.
Caption: The N-alkylation route, highlighting the desired product and the potential for over-alkylation.
Experimental Protocol: Direct N-Alkylation
-
Setup: In a pressure vessel or a sealed tube, combine a large excess of isopropylamine (5.0 eq) with a solvent such as acetonitrile or ethanol.
-
Reagent Addition: Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Alkylation: Add 2-bromoethyl methyl ether (1.0 eq) dropwise to the stirred solution.
-
Reaction: Seal the vessel and heat the reaction mixture to 60-80°C for 16-48 hours. The elevated temperature is necessary to drive the Sₙ2 reaction to completion.
-
Monitoring: Monitor the consumption of the alkyl halide by GC-MS.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Remove the excess isopropylamine and solvent by rotary evaporation.
-
Extraction: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Purification: Dry the organic layer over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate. The resulting crude oil will likely contain a mixture of the desired secondary amine and the tertiary amine byproduct. Careful fractional distillation under vacuum is required to isolate the pure N-(2-methoxyethyl)propan-2-amine.
Comparative Analysis of Synthesis Routes
| Parameter | Reductive Amination | Direct N-Alkylation |
| Selectivity | High; minimal risk of over-alkylation.[1] | Moderate to Low; over-alkylation is a significant side reaction requiring mitigation.[7] |
| Yield | Generally high (70-95%). | Variable (40-70%), highly dependent on controlling side reactions. |
| Reagent Stoichiometry | Near-equimolar amounts of amine and aldehyde. | Requires a large excess of the starting amine. |
| Reaction Conditions | Mild (room temperature). | Requires elevated temperatures and sometimes pressure. |
| Atom Economy | Good, especially with catalytic hydrogenation. | Poor, due to the large excess of amine used. |
| Purification | Relatively straightforward; primary impurity is reduced aldehyde. | Challenging; requires separation of structurally similar primary, secondary, and tertiary amines. |
| Scalability | Excellent; well-suited for both lab and industrial scale. | More complex to scale due to the need for excess reagents and pressure equipment. |
Purification and Characterization
Purification: For both routes, the final purification step is critical. Fractional vacuum distillation is the most effective method for obtaining high-purity N-(2-methoxyethyl)propan-2-amine, as it efficiently separates the product from lower-boiling starting materials and higher-boiling byproducts. For analytical-scale work, preparative gas chromatography or column chromatography on silica gel (using a gradient of methanol in dichloromethane with a small percentage of triethylamine to prevent streaking) can be employed.
Characterization: The identity and purity of the synthesized N-(2-methoxyethyl)propan-2-amine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing characteristic signals for the isopropyl and methoxyethyl groups.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Shows a characteristic N-H stretch for the secondary amine.
Conclusion
For the synthesis of N-(2-methoxyethyl)propan-2-amine, reductive amination stands out as the superior methodology . Its high selectivity, operational simplicity, mild reaction conditions, and excellent scalability make it the preferred choice for researchers and drug development professionals. While direct N-alkylation is a fundamentally viable route, it is hampered by issues of selectivity and atom economy, making it a less efficient and more challenging alternative. The selection of the synthesis route should always be guided by the specific requirements of the project, including scale, purity needs, and available resources.
References
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PubChem. N-(2-methoxyethoxy)-N-propan-2-ylpropan-2-amine. National Center for Biotechnology Information. [Link]
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PubChem. N-(2-aminoethyl)-N-(2-methoxyethyl)propanamide. National Center for Biotechnology Information. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]
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YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. (2020). [Link]
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Chen, H., et al. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al₂O₃. Chemical Papers. [Link]
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Master Organic Chemistry. Alkylation of Amines (Sucks!). (2017). [Link]
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Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications. [Link]
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PubChem. N-(2-methoxyethoxymethyl)propan-1-amine. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]
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Chemistry LibreTexts. 21.5: Synthesis of Amines by Alkylation. (2015). [Link]
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PubChem. N-(2-Methoxybenzyl)propan-2-amine. National Center for Biotechnology Information. [Link]
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Reddit. Help with reductive ammination. [Link]
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Matrix Fine Chemicals. PROPAN-2-AMINE | CAS 75-31-0. [Link]
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Organic Syntheses. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. [Link]
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Physical and chemical properties of N-(2-Methoxyethyl)isopropylamine
An In-Depth Technical Guide to the Physical and Chemical Properties of N-(2-Methoxyethyl)isopropylamine
Introduction
This compound, identified by its CAS number 104678-18-4, is a secondary amine that serves as a highly versatile intermediate in modern organic synthesis.[1] Its formal IUPAC name is N-(2-methoxyethyl)propan-2-amine.[1][2][3] This compound's utility stems from its unique bifunctional nature. The structure incorporates a bulky, lipophilic isopropyl group and a flexible, polar 2-methoxyethyl chain attached to a central nitrogen atom.[1] This duality allows for the modulation of steric hindrance, lipophilicity, and polarity in target molecules, making it a valuable building block for drug development professionals and research scientists.
The strategic combination of an isopropylamino group and a methoxyethyl moiety is notably present in the structure of the well-known beta-blocker, metoprolol, highlighting the pharmacological relevance of this scaffold.[1] As an intermediate, this compound finds applications in the synthesis of pharmaceuticals, agrochemicals, and personal care products, and it also functions as a corrosion inhibitor in metalworking fluids.[4] This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, and safe handling protocols from the perspective of a senior application scientist.
Part 1: Physicochemical Properties
The physical properties of a chemical compound are foundational to its application, dictating the conditions required for storage, handling, and reaction engineering. This compound is a colorless to almost colorless liquid at ambient temperature.[5][6] Its key physicochemical data are summarized in the table below. The boiling point indicates that standard distillation techniques are suitable for its purification, while its flash point necessitates careful handling away from ignition sources.
| Property | Value | Source(s) |
| IUPAC Name | N-(2-methoxyethyl)propan-2-amine | [1][2][3] |
| CAS Number | 104678-18-4 | [1][2][4][5][7] |
| Molecular Formula | C₆H₁₅NO | [1][2][4][5][7] |
| Molecular Weight | 117.19 g/mol | [1][2][4][5][7] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [5][6] |
| Boiling Point | 122.2 - 125 °C | [3][4][5][7] |
| Density | 0.818 - 0.82 g/cm³ | [4][5][6][7] |
| Flash Point | 40 °C | [4][7] |
| Refractive Index | 1.4060 - 1.4100 | [4][5] |
| Vapor Pressure | 14.1 mmHg at 25°C | [4] |
Part 2: Chemical Profile and Reactivity
Structural Analysis
The reactivity of this compound is a direct consequence of its molecular architecture. As a secondary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic.
Caption: Structure of this compound.
The key functional groups impart distinct characteristics:
-
Secondary Amine (-NH-) : The primary site for nucleophilic attack and protonation. It can engage in hydrogen bonding.
-
Isopropyl Group (-CH(CH₃)₂) : A bulky alkyl group that provides steric hindrance around the nitrogen. This can influence the regioselectivity of reactions and increases the molecule's lipophilicity.
-
Methoxyethyl Group (-CH₂CH₂OCH₃) : This chain introduces polarity and a potential coordination site via the ether oxygen. In medicinal chemistry, this moiety is often used to enhance solubility and membrane permeability.[1]
Reactivity and Synthetic Utility
The compound's nucleophilic nitrogen readily participates in reactions to form new carbon-nitrogen bonds, making it a cornerstone for building more complex molecular scaffolds.[1] Typical reactions include:
-
N-Alkylation and N-Arylation : Reaction with alkyl or aryl halides to form tertiary amines.
-
Acylation : Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination : Condensation with aldehydes or ketones to form an iminium ion, which is subsequently reduced to a tertiary amine.
The compound is noted to be air-sensitive, a common characteristic for amines which can slowly oxidize.[6] Therefore, for long-term storage and in reactions sensitive to oxidation, handling under an inert atmosphere (e.g., nitrogen or argon) is a critical, self-validating step to ensure reproducibility.
Part 3: Overview of Synthetic Methodologies
While detailed synthetic procedures are proprietary or vary by manufacturer, the preparation of this compound can be logically approached through established organic chemistry reactions. The two most probable industrial routes are nucleophilic substitution and reductive amination, chosen for their efficiency and the availability of starting materials.
Caption: Primary synthetic routes to this compound.
-
Nucleophilic Substitution : This classic approach involves the reaction of isopropylamine with a suitable 2-methoxyethyl halide (e.g., chloride or bromide).[1] Isopropylamine acts as the nucleophile. A base is typically required to neutralize the hydrogen halide byproduct. The primary challenge is controlling over-alkylation, though the steric bulk of the isopropyl group helps to mitigate the formation of quaternary ammonium salts.
-
Reductive Amination : This is often a cleaner and more efficient method. Isopropylamine is reacted with 2-methoxyacetaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ to the target secondary amine.[1] Common reducing agents include hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Nickel) or hydride reagents like sodium cyanoborohydride.
Part 4: Analytical Characterization
To confirm the identity and purity of this compound, a combination of spectroscopic methods is employed. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating analytical system.
| Technique | Expected Observations |
| ¹H NMR | - A multiplet for the isopropyl CH proton. - A doublet for the two isopropyl CH₃ groups. - A singlet for the methoxy OCH₃ group. - Triplets for the two CH₂ groups of the ethyl chain. - A broad singlet for the N-H proton (exchangeable with D₂O). |
| ¹³C NMR | - Distinct signals for all 6 unique carbon atoms in the molecule. |
| IR Spectroscopy | - A moderate N-H stretching band (~3300-3500 cm⁻¹). - C-H stretching bands (~2850-3000 cm⁻¹). - A strong C-O stretching band for the ether linkage (~1100 cm⁻¹). |
| Mass Spectrometry | - A molecular ion (M⁺) peak corresponding to the molecular weight (117.19). - Characteristic fragmentation patterns, such as the loss of a methyl or isopropyl group. |
Public databases like PubChem provide access to reference spectra that can be used for comparison.[2]
Part 5: Safety and Handling
Scientific integrity demands rigorous safety protocols. This compound is a hazardous chemical that requires careful handling.
-
GHS Hazards : The compound is classified as a flammable liquid and vapor (H226) and causes severe skin burns and eye damage (H314).[2]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with a face shield, and a flame-retardant lab coat. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Handling Precautions : Keep the compound away from heat, sparks, and open flames. Use explosion-proof electrical equipment. Grounding and bonding of containers are necessary to prevent static discharge. As it is air-sensitive, blanketing with an inert gas like nitrogen or argon for storage and transfer is recommended to maintain purity.[6]
-
First Aid : In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If swallowed, rinse the mouth and do not induce vomiting.
Part 6: Experimental Protocols
The following protocols are standard, verifiable methods for assessing the quality of this compound in a research setting.
Protocol 1: Purity Assessment by Gas Chromatography (GC)
Causality : Gas chromatography separates components of a mixture based on their boiling points and interactions with the stationary phase. For a pure compound, a single major peak is expected, providing a quantitative measure of purity.
Methodology :
-
Instrument Preparation : Equip a gas chromatograph with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm x 0.25 µm).
-
Sample Preparation : Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent like dichloromethane or methanol.
-
GC Conditions :
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp up to 200 °C at a rate of 10 °C/minute. Hold at 200 °C for 5 minutes.
-
-
Injection : Inject 1 µL of the prepared sample.
-
Analysis : Integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Workflow for Sample Quality Verification
The following workflow ensures that a sample of this compound meets the required standards for use in sensitive applications. This system is self-validating by cross-referencing physical properties with chromatographic purity.
Caption: Workflow for verifying the quality of an this compound sample.
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from the interplay of its constituent functional groups. The combination of a sterically demanding isopropyl group and a polar methoxyethyl chain provides a powerful tool for chemists to fine-tune the properties of target molecules. A thorough understanding of its physical properties, chemical reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development, particularly within the pharmaceutical and agrochemical industries.
References
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- National Center for Biotechnology Information. PubChem Compound Summary for CID 551575, this compound.
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Whitepaper: A Multi-Technique Approach to the Structural Elucidation of N-(2-Methoxyethyl)isopropylamine
An in-depth technical guide by a Senior Application Scientist.
Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides a comprehensive, field-proven framework for the unambiguous structural determination of N-(2-Methoxyethyl)isopropylamine. Moving beyond a simple recitation of data, we will explore the strategic rationale behind the selection of analytical techniques, the design of experiments, and the interpretation of complex datasets to build a self-validating case for the molecule's identity and purity.
Part 1: Foundational Strategy & Molecular Overview
The structural elucidation of a novel or uncharacterized molecule is a cornerstone of chemical research and development. It is not merely about collecting spectra; it is an exercise in logical deduction, where each piece of data corroborates or challenges a proposed hypothesis. Our target molecule, this compound, possesses several key structural features that will guide our analytical strategy: a secondary amine, an ether linkage, and aliphatic chains.
| Feature | Implication for Analysis |
| Secondary Amine (-NH-) | Expected N-H stretch in IR; provides a site for alpha-cleavage in Mass Spectrometry; proton is exchangeable in NMR. |
| Ether Linkage (-O-CH₂-) | Characteristic C-O stretch in IR; influences fragmentation in MS; creates unique chemical shifts in NMR. |
| Isopropyl Group (-CH(CH₃)₂) | Distinctive doublet and septet pattern in ¹H NMR; two equivalent methyl carbons in ¹³C NMR. |
| Ethyl Backbone (-CH₂-CH₂-) | Creates adjacent, coupled proton environments in ¹H NMR. |
Our strategy is therefore multi-pronged:
-
Establish Purity & Determine Molecular Mass: Gas Chromatography-Mass Spectrometry (GC-MS) will be our first step to assess sample purity and obtain an initial electron ionization (EI) mass spectrum. High-Resolution Mass Spectrometry (HRMS) will then provide an exact molecular formula.
-
Map the Carbon-Hydrogen Framework: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will be used to piece together the connectivity of the molecule, confirming the arrangement of the isopropyl and methoxyethyl groups around the nitrogen atom.
-
Confirm Functional Groups: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy will provide rapid confirmation of the key functional groups (N-H and C-O-C).
This integrated workflow ensures that the final structural assignment is supported by orthogonal data, providing the highest degree of confidence.
Part 2: Experimental Protocols & Data Interpretation
Purity and Molecular Formula Determination: GC-MS and HRMS
Expertise & Causality: We begin with Gas Chromatography-Mass Spectrometry (GC-MS) because it serves a dual purpose: it separates our compound from any volatile impurities, giving a clear indication of purity, and it provides the electron ionization (EI) mass spectrum. Volatile amines can be challenging for standard GC columns due to their basicity, which causes peak tailing on acidic sites within the column.[1] Therefore, a specialized column, such as an Rtx-Volatile Amine column, is the authoritative choice to ensure sharp, symmetrical peaks.[1]
Following GC-MS, High-Resolution Mass Spectrometry (HRMS) is non-negotiable for definitive structural elucidation. While nominal mass MS gives the integer mass (117 Da), HRMS measures the mass to several decimal places. Because the exact masses of isotopes are not integers (e.g., ¹H = 1.00783 Da, ¹²C = 12.00000 Da, ¹⁴N = 14.0031 Da, ¹⁶O = 15.9949 Da), a high-resolution measurement allows for the unambiguous determination of the molecular formula.[2][3]
-
Molecular Formula: C₆H₁₅NO[4]
-
Monoisotopic Mass: 117.1154 Da[4]
-
Nominal Mass: 117 Da
-
Nitrogen Rule: The odd nominal molecular mass (117) correctly indicates the presence of an odd number of nitrogen atoms (one).[5][6]
-
Key Predicted Fragments (EI):
-
m/z 102: Loss of a methyl radical (•CH₃) from the isopropyl group.
-
m/z 88: Loss of an ethyl radical via cleavage alpha to the nitrogen.
-
m/z 74: Cleavage of the C-C bond adjacent to the ether oxygen.
-
m/z 58 (Base Peak): Alpha-cleavage of the methoxyethyl group, resulting in the stable [CH(CH₃)₂=NH₂]⁺ iminium ion. This is a characteristic fragmentation for aliphatic amines.[7]
-
-
Sample Preparation: Prepare a 100 ppm solution of this compound in methanol.
-
Instrumentation: Agilent GC-MS system (or equivalent) equipped with an Rtx-Volatile Amine column (30 m x 0.25 mm ID, 0.5 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Injection Volume: 1 µL, split ratio 20:1.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to 200.
-
-
Data Analysis: Integrate the primary peak to assess purity. Analyze the corresponding mass spectrum, identifying the molecular ion peak (M⁺) at m/z 117 and comparing observed fragment ions to the predicted pattern.
-
Sample Preparation: Prepare a 1 ppm solution of the sample in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures protonation of the amine to form [M+H]⁺.
-
Instrumentation: Agilent 6545 Q-TOF LC/MS (or equivalent).
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor: 175 V.
-
Mass Range: Scan from m/z 50 to 300.
-
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to generate a molecular formula based on this mass, confirming C₆H₁₆NO⁺ (the protonated species).
Mapping the Framework: ¹H and ¹³C NMR Spectroscopy
Expertise & Causality: NMR spectroscopy is the most powerful tool for determining the precise connectivity of a molecule. We will acquire ¹H, ¹³C, and DEPT-135 spectra. The ¹H spectrum reveals proton environments and their neighbors, ¹³C shows the number of unique carbons, and DEPT-135 distinguishes between CH, CH₂, and CH₃ groups. Deuterated chloroform (CDCl₃) is an excellent solvent choice as it is aprotic and dissolves the amine well. Tetramethylsilane (TMS) is the universally accepted internal standard.[8]
| Assignment | Proton (¹H) Prediction | Carbon (¹³C) Prediction |
| (CH₃)₂CH- | ~1.1 ppm (doublet, 6H) | ~22 ppm (CH₃) |
| (CH₃)₂CH - | ~2.8 ppm (septet, 1H) | ~49 ppm (CH) |
| -NH- | ~1.5 ppm (broad singlet, 1H) | N/A |
| -NH-CH₂ - | ~2.7 ppm (triplet, 2H) | ~51 ppm (CH₂) |
| -CH₂-CH₂ -O- | ~3.5 ppm (triplet, 2H) | ~72 ppm (CH₂) |
| -O-CH₃ | ~3.3 ppm (singlet, 3H) | ~59 ppm (CH₃) |
-
Sample Preparation: Dissolve ~15 mg of the sample in ~0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.
-
Instrumentation: Bruker Avance III 500 MHz spectrometer (or equivalent).
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a DEPT-135 spectrum.
-
-
Data Analysis:
-
¹H Spectrum: Correlate the integrals to the number of protons. Analyze the splitting patterns (n+1 rule) to confirm adjacencies (e.g., the CH septet coupled to the 6 methyl protons, the two coupled CH₂ triplets). The broad N-H signal should disappear upon D₂O exchange.[9]
-
¹³C & DEPT-135 Spectra: Confirm the presence of 5 unique carbon signals (the two isopropyl methyls are equivalent). Use the DEPT-135 spectrum to confirm the assignments: two positive CH₃ signals, one positive CH signal, and two negative CH₂ signals.
-
Functional Group Confirmation: Infrared Spectroscopy
Expertise & Causality: IR spectroscopy provides a rapid and definitive confirmation of key functional groups. For this compound, we are looking for two key absorptions: the N-H stretch of the secondary amine and the C-O-C stretch of the ether.[10]
| Bond | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3350 - 3310 | Weak-Medium, sharp |
| C-H | Stretch (sp³) | 3000 - 2850 | Strong |
| N-H | Bend | 1650 - 1580 | Medium |
| C-O-C | Stretch | 1150 - 1085 | Strong |
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the crystal of an ATR accessory.
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a diamond ATR accessory.
-
Acquisition: Collect the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.
-
Data Analysis: Correlate the observed absorption bands with the predicted values to confirm the presence of the secondary amine and ether functional groups.
Part 3: Data Synthesis & Visualization
Workflow Visualization
Caption: Integrated workflow for structural elucidation.
References
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American Chemical Society. Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Available at: [Link]
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Chemistry LibreTexts. 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Available at: [Link]
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YouTube. Formula determination by high resolution mass spectrometry. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 551575, this compound. Available at: [Link]
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National Institutes of Health. Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry. Available at: [Link]
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Royal Society of Chemistry. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. Available at: [Link]
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PubMed. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Available at: [Link]
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Virginia Tech. Analysis of Biogenic Amines by GC/FID and GC/MS. Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of N-(2-Methoxyethyl)isopropylamine
This guide provides a detailed analysis of the spectroscopic data for N-(2-Methoxyethyl)isopropylamine (CAS: 104678-18-4), a versatile secondary amine used in modern organic synthesis.[1] As a building block, its unique structure, combining a sterically influential isopropyl group with a polar, flexible 2-methoxyethyl chain, makes it a valuable intermediate for creating complex molecules with tailored physicochemical properties.[1] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification in research and development.
This document offers field-proven insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the title compound, grounded in authoritative spectroscopic principles.
Molecular Structure and Spectroscopic Overview
This compound possesses a simple yet informative structure with distinct proton and carbon environments, making it an excellent subject for spectroscopic analysis. Understanding the contribution of each moiety—the isopropyl group and the methoxyethyl chain—is key to interpreting its spectra.
To facilitate the discussion, the atoms are systematically labeled as shown below. This labeling will be used throughout the guide to correlate specific atoms with their spectral signals.
Caption: Labeled structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting).
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
The expected ¹H NMR spectrum of this compound will show five distinct signals, plus a broad signal for the N-H proton.
-
Expertise & Causality: The chemical shifts are governed by the electron-withdrawing effect of the adjacent nitrogen and oxygen atoms. Protons closer to these heteroatoms are more "deshielded" and appear at a higher chemical shift (further downfield). The splitting pattern is predicted by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.[2]
-
Isopropyl Moiety (C⁴, C⁵, C⁶):
-
-CH(CH₃)₂ (H⁴): This single proton is adjacent to two carbons (C¹) and six equivalent methyl protons (H⁵/H⁶). It will therefore appear as a septet . Being directly attached to the nitrogen, it is deshielded and expected around 2.8-3.0 ppm . In the simpler isopropylamine, this proton appears around 3.1 ppm.[3]
-
-CH(CH₃)₂ (H⁵, H⁶): These six protons are equivalent. They are adjacent to the single methine proton (H⁴), so they will appear as a doublet . They are further from the nitrogen and are expected around 1.0-1.1 ppm . This is consistent with the spectrum of isopropylamine, where the methyl protons resonate at ~1.07 ppm.[2][3]
-
-
Methoxyethyl Moiety (C¹, C², C³):
-
-OCH₃ (H³): These three protons are on a carbon adjacent to an oxygen atom. With no adjacent protons, this signal will be a sharp singlet . Due to the deshielding from oxygen, it is expected around 3.3-3.4 ppm .
-
-O-CH₂- (H²): These two protons are adjacent to the methoxy group's oxygen and the other methylene group (H¹). They will appear as a triplet . The oxygen's influence places this signal around 3.4-3.5 ppm .
-
-N-CH₂- (H¹): These two protons are adjacent to the nitrogen and the H² methylene group. They will also appear as a triplet , shifted downfield by the nitrogen to approximately 2.6-2.8 ppm .
-
-
Amine Proton (-NH-): The secondary amine proton typically appears as a broad singlet between 0.5-5.0 ppm.[4] Its chemical shift is highly variable and depends on concentration and solvent. A D₂O shake experiment can be used for confirmation; the N-H peak will disappear upon exchange with deuterium.[4]
| Labeled Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| H⁵, H⁶ | ~ 1.05 | Doublet (d) | 6H | Isopropyl methyls, split by H⁴ |
| H¹ | ~ 2.70 | Triplet (t) | 2H | Methylene adjacent to N, split by H² |
| H⁴ | ~ 2.90 | Septet (sept) | 1H | Isopropyl methine, split by H⁵/H⁶ |
| H³ | ~ 3.35 | Singlet (s) | 3H | Methoxy group, no coupling |
| H² | ~ 3.45 | Triplet (t) | 2H | Methylene adjacent to O, split by H¹ |
| N-H | 0.5 - 5.0 | Broad Singlet (br s) | 1H | Amine proton, variable & exchangeable |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment.
The protocol is analogous to ¹H NMR acquisition, but requires a different pulse program optimized for the ¹³C nucleus. Due to the low natural abundance of ¹³C (~1.1%), more scans are typically required to achieve a good signal-to-noise ratio.
The molecule has five distinct carbon environments, as C⁵ and C⁶ are chemically equivalent due to free rotation.
-
Expertise & Causality: As with ¹H NMR, the chemical shifts of carbons are heavily influenced by the electronegativity of attached atoms. Carbons bonded to nitrogen or oxygen are deshielded and appear further downfield.[5] Aliphatic carbons are found in the upfield region of the spectrum.
-
Signal Assignment:
-
C⁵, C⁶ (Isopropyl -CH₃): These equivalent methyl carbons are the most shielded and will appear furthest upfield, typically around 22-24 ppm . In isopropylamine, these carbons appear at ~25.6 ppm.[6][7]
-
C⁴ (Isopropyl -CH): This methine carbon, directly attached to nitrogen, will be significantly deshielded compared to the methyls, appearing around 48-50 ppm . Isopropylamine's methine carbon is at ~44.5 ppm.[6][7]
-
C¹ (-N-CH₂-): This methylene carbon is also attached to nitrogen and is expected in a similar region, around 50-52 ppm .
-
C³ (-O-CH₃): The methoxy carbon is deshielded by the highly electronegative oxygen and will appear around 58-60 ppm .
-
C² (-O-CH₂-): This methylene carbon, also attached to oxygen, will be the most deshielded carbon in the aliphatic region, appearing around 72-74 ppm .
-
| Labeled Carbon | Chemical Shift (δ, ppm) | Assignment Rationale |
| C⁵, C⁶ | ~ 23 | Isopropyl methyl carbons, most upfield. |
| C⁴ | ~ 49 | Isopropyl methine carbon, attached to N. |
| C¹ | ~ 51 | Methylene carbon, attached to N. |
| C³ | ~ 59 | Methoxy carbon, attached to O. |
| C² | ~ 73 | Methylene carbon, attached to O, most downfield. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing key information about the functional groups present.
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained.[8] Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: Place the salt plates in the spectrometer's sample holder.
-
Background Scan: Run a background scan of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
The IR spectrum will be dominated by absorptions from C-H, N-H, C-N, and C-O bonds.
-
N-H Stretch: As a secondary amine, a single, weak-to-moderate, and somewhat broad absorption is expected in the 3350-3310 cm⁻¹ region.[9] This distinguishes it from primary amines (two peaks) and tertiary amines (no peak in this region).[5]
-
C-H Stretch: Strong, sharp absorptions between 2850-3000 cm⁻¹ correspond to the stretching vibrations of the sp³ C-H bonds in the isopropyl and methoxyethyl groups.[10]
-
N-H Bend: A moderate absorption may be visible around 1650-1580 cm⁻¹ due to the N-H bending vibration.[9]
-
C-O Stretch: A strong, characteristic absorption for the ether linkage (C-O-C) will be present in the 1250-1050 cm⁻¹ region. This is often one of the most intense peaks in the fingerprint region.
-
C-N Stretch: Aliphatic amines show a C-N stretching absorption in the 1250-1020 cm⁻¹ range, which may overlap with the C-O stretch.[9]
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3350 - 3310 | Weak-Medium | N-H Stretch | Secondary Amine |
| 2975 - 2850 | Strong | C-H Stretch | Alkane (sp³) |
| 1470 - 1450 | Medium | C-H Bend | Alkane (sp³) |
| 1150 - 1085 | Strong | C-O Stretch | Ether |
| 1250 - 1020 | Medium | C-N Stretch | Aliphatic Amine |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet, where it is vaporized.
-
Separation: The sample travels through the GC column, separating it from any impurities.
-
Ionization: As the compound elutes from the GC, it enters the mass spectrometer's ion source (typically Electron Ionization, EI, at 70 eV).
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.
-
Molecular Ion (M⁺): The molecular formula is C₆H₁₅NO, with a molecular weight of 117.19 g/mol .[11] According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[12] Therefore, we expect to see a molecular ion peak at m/z = 117 .
-
Fragmentation Pattern: Aliphatic amines are well-known to undergo a characteristic fragmentation pathway called alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). This cleavage is driven by the formation of a stable, resonance-stabilized iminium cation.[12][13]
For this compound, there are two possible alpha-cleavage pathways:
-
Loss of a methyl radical (•CH₃): Cleavage of the bond between the isopropyl methine carbon (C⁴) and a methyl carbon (C⁵ or C⁶) results in the loss of a methyl group (mass = 15). This is a highly favorable pathway for isopropylamines and often leads to the base peak.[14]
-
M⁺ (117) → [C₅H₁₂NO]⁺ + •CH₃
-
Resulting fragment: m/z = 102
-
-
Loss of a methoxyethyl radical (•CH₂OCH₃): Cleavage of the bond between the nitrogen and the ethyl chain (N-C¹) is less common but possible.
-
M⁺ (117) → [C₃H₈N]⁺ + •CH₂CH₂OCH₃
-
Resulting fragment: m/z = 58
-
-
Loss of an isopropyl radical (•CH(CH₃)₂): Cleavage of the N-C⁴ bond results in the loss of the isopropyl group (mass = 43).
-
M⁺ (117) → [C₃H₈NO]⁺ + •CH(CH₃)₂
-
Resulting fragment: m/z = 74
-
The most likely base peak (the most abundant fragment) would be at m/z = 102 due to the facile loss of a methyl group to form a stabilized secondary iminium ion. Another prominent peak at m/z = 44 can arise from the fragmentation of the methoxyethyl side chain.
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An In-depth Technical Guide to N-(2-Methoxyethyl)isopropylamine
This guide provides a comprehensive technical overview of N-(2-Methoxyethyl)isopropylamine, a versatile secondary amine utilized in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, applications, and safety protocols, offering field-proven insights and practical methodologies.
Core Molecular Attributes and Physicochemical Properties
This compound, identified by the CAS number 188981-21-9, is a key building block in modern organic synthesis.[1] Its unique structure, incorporating both a bulky, lipophilic isopropyl group and a polar, flexible 2-methoxyethyl chain, imparts a dual character that is highly valuable for constructing complex molecules with tailored properties.[1]
Molecular Formula and Weight
The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.
-
Exact Mass: 117.115364102 Da[2]
Nomenclature and Identifiers
Consistent identification is paramount in scientific research. Below is a table of common identifiers for this compound.
| Identifier Type | Value |
| IUPAC Name | N-(2-methoxyethyl)propan-2-amine[2] |
| CAS Number | 188981-21-9 |
| InChI Key | UMCVTLHNNUEZDO-UHFFFAOYSA-N[1][2] |
| Synonyms | (2-Methoxyethyl)isopropylamine, N-Isopropyl-2-methoxyethylamine, N-(2-Methoxyethyl)-2-propanamine[4][5] |
Physicochemical Data
The physical properties of a compound dictate its handling, reaction conditions, and purification methods.
| Property | Value |
| Boiling Point | 125 °C[4][5] |
| Flash Point | 40 °C[3][4] |
| Density | 0.82 g/cm³[4][5] |
| Refractive Index | 1.4060-1.4100[4][5] |
| Appearance | Colorless to almost colorless clear liquid[4][5] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be achieved through established amine formation reactions. A common and direct approach involves the reductive amination of methoxyacetaldehyde with isopropylamine.
Synthetic Workflow: Reductive Amination
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add methoxyacetaldehyde and a suitable solvent (e.g., methanol or dichloromethane).
-
Amine Addition: Cool the solution in an ice bath and slowly add one equivalent of isopropylamine. Stir the mixture for 30 minutes to facilitate the formation of the intermediate imine.
-
Reduction: Introduce a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise to the cooled solution. The choice of reducing agent is critical; STAB is milder and often preferred for its selectivity, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the consumption of starting materials.
-
Work-up and Purification: Upon completion, quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by distillation to yield the final this compound.
Diagram of Synthetic Pathway
The following diagram illustrates the logical flow of the reductive amination synthesis.
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An In-depth Technical Guide to the Nucleophilic Character of N-(2-Methoxyethyl)isopropylamine
This guide provides a comprehensive analysis of the nucleophilic character of N-(2-Methoxyethyl)isopropylamine, a secondary amine of significant interest in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the molecular determinants of its reactivity, benchmarked against established chemical principles and comparative data. We will explore the intricate balance of electronic and steric effects that define its utility as a nucleophile and provide a framework for its strategic application in complex molecular design.
Introduction: The Structural and Functional Duality of this compound
This compound is a secondary amine characterized by the presence of both a sterically demanding isopropyl group and a flexible, polar 2-methoxyethyl substituent on the nitrogen atom.[1] This unique combination of functionalities imparts a dual character to the molecule, making it a versatile building block in contemporary organic synthesis.[2] The isopropyl group introduces lipophilicity and steric bulk, while the methoxyethyl chain offers polarity and the potential for coordination or hydrogen bonding.[1] Understanding the nucleophilic nature of the nitrogen lone pair in this specific environment is paramount to predicting its reactivity and effectively harnessing its synthetic potential.
The nucleophilicity of an amine is a kinetic parameter that describes its ability to donate its lone pair of electrons to an electrophilic center.[3] It is governed by a confluence of factors including the electron density on the nitrogen atom, the steric hindrance around the nitrogen, and the nature of the solvent in which a reaction is performed.[4] This guide will systematically dissect each of these factors in the context of this compound's molecular architecture.
Analysis of Nucleophilic Character
The nucleophilicity of this compound is a product of the interplay between its inherent basicity, the steric environment of the nitrogen atom, and potential intramolecular interactions. A thorough examination of these aspects provides a clear picture of its reactive tendencies.
Basicity and Electronic Effects
The methoxy group in the ethyl chain of this compound is expected to exert a slight electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. This effect would decrease the electron density on the nitrogen atom to a small extent, thereby reducing its basicity and, consequently, its nucleophilicity compared to a simple secondary amine like diisopropylamine. However, this effect is transmitted through two sigma bonds and is therefore relatively weak.
Steric Hindrance
Steric hindrance plays a crucial role in modulating the nucleophilicity of amines.[4] The bulky isopropyl group attached to the nitrogen in this compound presents a moderate degree of steric shielding to the lone pair. This steric bulk can hinder the approach of the amine to an electrophilic center, particularly if the electrophile is also sterically demanding.
When comparing amines, increasing the substitution on the nitrogen generally increases basicity in the gas phase due to the electron-donating nature of alkyl groups. However, in solution, the trend is not as straightforward, and for nucleophilicity, steric hindrance often becomes a dominant factor. For instance, the nucleophilicity of amines often follows the trend: secondary > primary > tertiary, in part due to the increasing steric bulk around the nitrogen of tertiary amines.[4] As a secondary amine, this compound benefits from a good balance of electronic activation from two alkyl substituents without the excessive steric hindrance of a tertiary amine.
The Role of the Methoxyethyl Group and Solvent Effects
The 2-methoxyethyl group is not just an electronic modulator; its ether oxygen can participate in hydrogen bonding with protic solvents. In protic solvents, the lone pair of the amine nitrogen can be heavily solvated, which can decrease its availability for nucleophilic attack.[4] The presence of the intramolecular ether oxygen in this compound might influence the solvation shell around the nitrogen atom.
Furthermore, in certain reactions, the ether oxygen could potentially act as an internal Lewis base, coordinating to metal cations or influencing the conformation of the molecule in a way that either enhances or diminishes the accessibility of the nitrogen's lone pair. The flexibility of the ethyl chain allows the methoxy group to adopt various conformations, which could be a factor in transition state stabilization.
The choice of solvent is critical when considering the nucleophilicity of amines.[8] In polar aprotic solvents like acetonitrile or DMSO, which do not form strong hydrogen bonds with the amine, the intrinsic nucleophilicity is more pronounced.[8] Conversely, in polar protic solvents like water or alcohols, hydrogen bonding can significantly dampen nucleophilicity.[4][8] For this compound, its solubility in a range of organic solvents makes it adaptable to various reaction conditions, and its nucleophilic strength will be highly dependent on the chosen solvent system.
Quantitative and Comparative Data
To place the nucleophilicity of this compound in a quantitative context, we can refer to Mayr's nucleophilicity scale, which provides a logarithmic measure of nucleophilic strength.[4] While a specific Mayr nucleophilicity parameter (N) for our target molecule is not published, we can draw comparisons with other secondary amines.
| Amine | Structure | pKa of Conjugate Acid | Mayr's Nucleophilicity Parameter (N) in CH3CN |
| Diethylamine | (CH₃CH₂)₂NH | 10.93 | 18.91 |
| Piperidine | c-(CH₂)₅NH | 11.12 | 18.32 |
| Morpholine | c-(CH₂)₄ONH | 8.33 | 14.88 |
| Isopropylamine | (CH₃)₂CHNH₂ | 10.63 | Not available in CH3CN |
| This compound | (CH₃)₂CHN(H)CH₂CH₂OCH₃ | Estimated ~9.5-10.5 | Predicted < 18.91 |
Data for diethylamine, piperidine, and morpholine are from established sources. The pKa and N parameter for this compound are estimations based on structural analogies.
The data in the table illustrates the impact of structure on nucleophilicity. Diethylamine and piperidine are highly nucleophilic secondary amines. Morpholine, which contains an ether oxygen in a six-membered ring, exhibits significantly lower nucleophilicity due to the electron-withdrawing effect of the oxygen atom. We can predict that this compound will have a nucleophilicity parameter (N) lower than that of diethylamine due to the inductive effect of the methoxy group but likely higher than that of morpholine, where the oxygen is in closer proximity to the nitrogen and part of a more rigid ring structure.
Experimental Protocol for Determining Nucleophilicity Parameters
The nucleophilicity of this compound can be experimentally quantified by determining its Mayr nucleophilicity parameters, N and s. This involves measuring the rates of its reactions with a series of reference electrophiles with known electrophilicity parameters (E).
Methodology: Kinetic Measurements using UV-Vis Spectroscopy
-
Preparation of Solutions:
-
Prepare stock solutions of reference electrophiles (e.g., benzhydrylium tetrafluoroborates) in a dry, inert solvent such as acetonitrile.
-
Prepare a series of solutions of this compound of varying concentrations in the same solvent.
-
-
Kinetic Experiments:
-
The reactions should be carried out under pseudo-first-order conditions, with the concentration of this compound being at least 10-fold in excess of the electrophile concentration.
-
Initiate the reaction by rapidly mixing the electrophile and nucleophile solutions in a thermostated cuvette inside a UV-Vis spectrophotometer.
-
Monitor the disappearance of the colored electrophile by recording the decrease in absorbance at its maximum wavelength (λmax) over time.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance decay curve to a single exponential function.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of this compound.
-
The nucleophilicity parameters N and s are then determined using the linear free-energy relationship: log k (20 °C) = s(N + E) .[9] This is achieved by plotting the measured log k₂ values for the amine against the known E parameters of the various reference electrophiles. The slope of this plot gives 's', and the x-intercept gives '-N'.
-
Visualization of Key Factors Influencing Nucleophilicity
The following diagram illustrates the key molecular features of this compound that influence its nucleophilic character.
Caption: Factors governing the nucleophilicity of this compound.
Conclusion
The nucleophilic character of this compound is a finely tuned property arising from a balance of competing electronic and steric factors. As a secondary amine, it possesses a good intrinsic nucleophilicity, which is moderately attenuated by the electron-withdrawing nature of the methoxyethyl group and the steric bulk of the isopropyl substituent. Its reactivity is highly dependent on the reaction environment, particularly the solvent. This comprehensive understanding of its nucleophilic profile allows for its strategic deployment in organic synthesis, enabling the construction of complex molecules with precision and control. The experimental and computational frameworks outlined in this guide provide a robust approach for the further characterization and application of this versatile synthetic building block.
References
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An In-depth Technical Guide to the Safe Handling of N-(2-Methoxyethyl)isopropylamine
Prepared for Researchers, Scientists, and Drug Development Professionals
Author's Foreword
As a Senior Application Scientist, I've witnessed firsthand the critical importance of rigorous safety protocols in the laboratory. The excitement of discovery can never overshadow the fundamental necessity of protecting ourselves, our colleagues, and our environment. This guide is crafted from a perspective of practical, field-proven experience, moving beyond a simple recitation of rules to explain the why behind each recommendation. N-(2-Methoxyethyl)isopropylamine is a versatile building block in chemical synthesis, but its hazardous properties demand a thorough and proactive approach to safety. This document is designed to be a self-validating system of protocols, where understanding the causality behind each step reinforces its critical importance. Every procedure herein is grounded in authoritative safety data to ensure the highest standards of trustworthiness and scientific integrity.
Section 1: Chemical and Physical Profile
A foundational understanding of a substance's properties is the first step in safe handling. These characteristics dictate its behavior under various conditions and inform the necessary safety precautions.
This compound, with CAS number 104678-18-4, is a colorless to almost colorless clear liquid.[1][2] Its utility as a chemical intermediate is derived from its unique structure, combining ether and secondary amine functionalities. However, these same features contribute to its hazardous nature.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H15NO | [2][3] |
| Molecular Weight | 117.19 g/mol | [1][3] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [1][2] |
| Boiling Point | 125 °C | [2] |
| Density | 0.82 g/cm³ | [2] |
| Refractive Index | 1.4060 - 1.4100 | [2] |
| Purity | >98.0% (GC) | [1] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A comprehensive understanding of these hazards is non-negotiable for anyone handling this chemical.
Primary Hazards:
-
Flammability: It is a flammable liquid and vapor (H226).[1][3] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[4]
-
Corrosivity: This chemical causes severe skin burns and eye damage (H314).[1][3] Contact can lead to serious, irreversible tissue damage.
Table 2: GHS Hazard Statements
| Code | Hazard Statement | Classification |
| H226 | Flammable liquid and vapor | Flammable Liquids, Category 3 |
| H314 | Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B |
| H318 | Causes serious eye damage | Serious Eye Damage/Eye Irritation, Category 1 |
Source: ECHA C&L Inventory[3]
The causality here is clear: the flammability necessitates strict control of ignition sources, while its corrosive nature demands robust personal protective equipment to prevent any direct contact.
Section 3: Personal Protective Equipment (PPE) - The First Line of Defense
The selection and proper use of PPE is the most direct way to prevent exposure. The following protocol is a self-validating system; each step is designed to ensure a complete and unbroken barrier between the researcher and the chemical.
Mandatory PPE Protocol
-
Eye and Face Protection: Wear tightly fitting safety goggles in combination with a face shield (minimum 8-inch).[5] This dual protection is critical to safeguard against splashes of this corrosive liquid.
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for any signs of degradation or perforation before each use.[5] Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5]
-
Body Protection: Wear a flame-retardant, antistatic protective laboratory coat. Ensure clothing provides full coverage of arms and legs.
-
Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to avoid inhalation of vapors. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]
Caption: Workflow for donning and doffing PPE.
Section 4: Safe Handling and Storage
Proactive measures during handling and storage are essential to mitigate the risks associated with this compound.
Handling Protocols
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably a certified chemical fume hood.
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[1] Use only non-sparking tools and explosion-proof electrical equipment.[1][4]
-
Static Discharge: Take precautionary measures against static discharge.[1] Ground and bond containers and receiving equipment during transfers.[1][4]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists.
-
Air Sensitivity: This material is air-sensitive.[1] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon).[7]
Storage Protocols
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[5]
-
Location: Store in a locked-up, designated area for flammable and corrosive materials.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and acids.[4][7]
Section 5: Emergency Procedures - A Validated Response Plan
In the event of an emergency, a calm, practiced, and immediate response is crucial.
First-Aid Measures
-
Inhalation: Immediately remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, provide artificial respiration. Call a poison center or doctor immediately.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with copious amounts of water or shower for at least 15 minutes. Call a physician immediately.[1][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][5]
Accidental Release Measures
In the event of a spill, the primary objectives are to contain the spill, prevent it from spreading, and protect personnel.
Caption: Step-by-step workflow for spill response.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[1][5]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.
-
Specific Hazards: The substance is combustible and vapors may form explosive mixtures with air. Pay attention to flashback. Hazardous combustion products include carbon oxides and nitrogen oxides (NOx).[4]
-
Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4] Use a water spray to cool unopened containers.[5]
Section 6: Toxicological and Ecological Information
While comprehensive toxicological data for this compound is not extensively published, the hazards of severe skin and eye damage are well-established.[1][3] It is imperative to handle the substance as if it has the potential for systemic toxicity upon absorption.
Ecological Precautions: Do not let the product enter drains. Prevent it from contaminating surface water or groundwater systems. While specific ecotoxicity data is limited, its hazardous nature warrants responsible disposal to prevent environmental harm.
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An In-depth Technical Guide to the Solubility Profile of N-(2-Methoxyethyl)isopropylamine
Abstract
This technical guide provides a comprehensive examination of the solubility profile of N-(2-Methoxyethyl)isopropylamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a foundational understanding of the principles governing the solubility of this unique molecule. We will explore the theoretical underpinnings of its solubility, provide detailed, field-tested protocols for both qualitative and quantitative solubility assessment, and present a framework for the interpretation of these results. This guide is structured to empower researchers to not only determine the solubility of this compound in various solvent systems but also to understand the physicochemical drivers behind its behavior, enabling more informed decisions in synthetic chemistry, formulation development, and process optimization.
Introduction: The Duality of this compound
This compound (CAS No: 104678-18-4) is a secondary amine of significant interest in contemporary organic synthesis.[1] Its molecular structure, featuring both a bulky, lipophilic isopropyl group and a flexible, polar 2-methoxyethyl chain, imparts a dual character that makes it a versatile intermediate for the construction of complex molecules with tailored properties.[1] The isopropyl group contributes to its solubility in nonpolar environments, while the methoxyethyl moiety, with its ether linkage and potential for hydrogen bonding, enhances its affinity for polar solvents.[1] This balance of hydrophilic and lipophilic characteristics is a key consideration in medicinal chemistry, where modulating a molecule's physicochemical properties, such as solubility, is crucial for optimizing its pharmacokinetic and pharmacodynamic profile.[1]
Understanding the solubility of this compound is therefore not merely an academic exercise but a practical necessity for its effective application. This guide will provide the theoretical framework and experimental protocols to fully characterize its solubility across a spectrum of solvents.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This principle is governed by the polarity of both the solute and the solvent, as well as the potential for intermolecular interactions, most notably hydrogen bonding.[2]
The Role of Polarity
Solvents can be broadly categorized as polar or nonpolar. Polar solvents possess a significant dipole moment, arising from an uneven distribution of electron density. Nonpolar solvents have little to no dipole moment. This compound, with its combination of a nonpolar alkyl group and a polar ether and amine functionality, is expected to exhibit miscibility with a wide range of solvents.
The Influence of Hydrogen Bonding
Hydrogen bonding is a strong type of intermolecular dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom, such as nitrogen or oxygen.[3][4][5] The nitrogen atom in the secondary amine group and the oxygen atom in the ether group of this compound can act as hydrogen bond acceptors, while the hydrogen atom on the amine can act as a hydrogen bond donor. This capability is expected to significantly enhance its solubility in protic solvents like water and alcohols.[3][6]
The ability of a solute to form hydrogen bonds with a solvent greatly increases its solubility.[4][7] For amines, lower molecular weight compounds are generally more water-soluble due to the dominance of the polar amine group.[1][8] As the length of the nonpolar alkyl chain increases, the hydrophobic character of the molecule becomes more pronounced, leading to a decrease in water solubility.[9][10][11]
Experimental Determination of Solubility
A thorough understanding of the solubility profile of this compound requires both qualitative and quantitative experimental approaches.
Qualitative Solubility Analysis
Qualitative tests provide a rapid assessment of a compound's solubility in various solvents and can offer initial insights into its acidic, basic, or neutral nature.[4][7][12][13][14]
Protocol: Qualitative Solubility Classification
Objective: To classify this compound based on its solubility in a series of aqueous solutions.
Materials:
-
This compound
-
Deionized water
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Test tubes and rack
-
Pipettes
-
Vortex mixer
Procedure:
-
Water Solubility:
-
Add approximately 2-3 drops (or ~50 mg) of this compound to a test tube containing 1 mL of deionized water.
-
Vortex the mixture for 30 seconds.
-
Observe for complete dissolution. If the compound dissolves, it is water-soluble. Note the pH of the aqueous solution using litmus paper. Amines are basic and should turn red litmus paper blue.[15]
-
-
Acid/Base Solubility (for water-insoluble compounds):
-
Solubility in Concentrated Acid:
-
If the compound is insoluble in the above solvents, carefully add 2-3 drops to 1 mL of cold, concentrated H₂SO₄.
-
Observe for any reaction (color change, heat evolution) or dissolution, which suggests the presence of a functional group that can be protonated, such as an ether.
-
Interpretation: The solubility of this compound in dilute acid is a strong indicator of its basic amine functionality.[15] Its solubility in water will depend on the balance between the polar and nonpolar portions of the molecule.
Diagram: Qualitative Solubility Analysis Workflow
Caption: A flowchart for the systematic qualitative solubility analysis of an organic compound.
Quantitative Solubility Determination
Quantitative methods provide precise measurements of a compound's solubility in a given solvent at a specific temperature. The shake-flask method followed by a suitable analytical technique is a common and reliable approach.[16]
Protocol: Quantitative Solubility by Shake-Flask Method and HPLC Analysis
Objective: To determine the concentration of this compound in a saturated solution of a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, hexane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution.
-
-
HPLC Analysis:
-
Analyze the prepared standards and the diluted sample solution by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation:
The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
| Solvent | Polarity Index | Hydrogen Bonding Capability | Solubility at 25 °C ( g/100 mL) |
| Water | High | Donor & Acceptor | To be determined |
| Ethanol | High | Donor & Acceptor | To be determined |
| Acetone | Medium | Acceptor | To be determined |
| Dichloromethane | Medium | None | To be determined |
| Toluene | Low | None | To be determined |
| Hexane | Low | None | To be determined |
Discussion and Interpretation of Expected Results
Based on the molecular structure of this compound, a nuanced solubility profile is anticipated.
-
Polar Protic Solvents (e.g., Water, Ethanol): High solubility is expected due to the ability of the amine and ether functionalities to engage in hydrogen bonding with the solvent molecules.[1][6][8]
-
Polar Aprotic Solvents (e.g., Acetone): Good solubility is predicted as the compound can act as a hydrogen bond donor to the solvent's acceptor sites.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Moderate to good solubility is expected due to the presence of the lipophilic isopropyl group and the overall hydrocarbon character of the molecule. The ether linkage also contributes to some solubility in less polar environments.[17][18]
Conclusion
The solubility of this compound is a critical parameter that dictates its utility in a wide array of chemical applications. This guide has provided a comprehensive framework for understanding and experimentally determining its solubility profile. By combining theoretical predictions based on molecular structure with rigorous qualitative and quantitative experimental protocols, researchers can gain a thorough understanding of this compound's behavior in various solvent systems. This knowledge is invaluable for the informed design of synthetic routes, the development of stable formulations, and the optimization of industrial processes.
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Rowan University. (2017, December 6). The effect of pendant alkyl chain length on the barrier properties of epoxy/amine crosslinked networks. [Link]
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A Comprehensive Technical Guide to N-(2-methoxyethyl)propan-2-amine: Properties, Synthesis, and Analytical Characterization
Abstract: This technical guide provides a comprehensive overview of N-(2-methoxyethyl)propan-2-amine, a secondary amine incorporating an ether functional group. While not extensively documented as a standalone compound in commercial literature, its structural motifs are relevant in various chemical contexts, from pharmaceutical intermediates to building blocks in organic synthesis.[1] This document synthesizes information from foundational chemical principles and data on analogous structures to provide researchers, scientists, and drug development professionals with a robust guide. We will cover its molecular identity, predicted physicochemical properties, logical synthetic pathways with detailed protocols, comprehensive analytical characterization methods, key chemical reactivities, and essential safety protocols. A significant focus is placed on the potential for N-nitrosamine formation, a critical consideration in modern pharmaceutical development.[2]
Molecular Identity and Physicochemical Properties
IUPAC Nomenclature and Structural Elucidation
The structure of N-(2-methoxyethyl)propan-2-amine is derived directly from its IUPAC name:
-
Propan-2-amine (Isopropylamine): The parent structure is a three-carbon chain with an amine group attached to the central carbon.
-
N-(2-methoxyethyl): A substituent is attached to the nitrogen atom of the amine. This substituent is an ethyl group, which is itself substituted on its second carbon with a methoxy (-OCH₃) group.
This compound is a secondary amine, possessing one N-H bond, and contains an ether linkage, making it a bifunctional molecule with both a basic nitrogen center and a potential hydrogen bond acceptor at the oxygen atom.
Predicted Physicochemical Properties
| Property | Predicted Value / Description | Rationale / Comparative Compound |
| Molecular Formula | C₆H₁₅NO | From structural analysis |
| Molecular Weight | 117.19 g/mol | Sum of atomic weights |
| Boiling Point | ~140-160 °C | Higher than isopropylamine (33°C) due to increased molecular weight and hydrogen bonding. Similar to other substituted amines of this size. |
| Density | ~0.85 - 0.95 g/cm³ | Typical for aliphatic amines and ethers. |
| Solubility | Soluble in water and common organic solvents (e.g., ethanol, acetone, dichloromethane). | The presence of N-H and ether oxygen allows for hydrogen bonding with water, while the alkyl groups ensure solubility in organic solvents. |
| pKa of Conjugate Acid | ~10.5 - 11.5 | The basicity of the secondary amine is expected to be slightly stronger than that of ammonia due to the electron-donating effect of the alkyl groups. |
Synthesis and Purification Strategies
The synthesis of N-(2-methoxyethyl)propan-2-amine can be approached through several standard organic chemistry transformations. The most direct methods involve forming the C-N bond via nucleophilic substitution or reductive amination.
Retrosynthetic Analysis
A logical retrosynthetic analysis points to two primary disconnection strategies, both involving the formation of a C-N bond.
Route B, reductive amination, is often preferred in a laboratory setting as it tends to have better control over mono-alkylation compared to direct alkylation with halides, which can sometimes lead to over-alkylation to the tertiary amine.[3]
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a robust method for synthesizing the target compound by reacting isopropylamine with methoxyacetaldehyde in the presence of a reducing agent.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methoxyacetaldehyde (1.0 eq) and methanol as the solvent. Cool the flask to 0 °C in an ice bath.
-
Imine Formation: Add isopropylamine (1.1 eq) dropwise to the cooled solution. Stir the mixture at 0 °C for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes. Causality: Portion-wise addition controls the exothermic reaction and prevents side reactions. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Add saturated sodium bicarbonate solution and extract the aqueous layer with dichloromethane (3x). Causality: The basic wash removes any acidic impurities and ensures the amine is in its free base form for efficient extraction into the organic layer.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude amine can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes with 1-2% triethylamine. Causality: The addition of triethylamine to the eluent prevents the protonation and subsequent tailing of the basic amine on the acidic silica gel.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized N-(2-methoxyethyl)propan-2-amine is critical. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation.[4][5]
Table 2: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~3.35 | s | 3H | -OCH₃ | Singlet for the methoxy group protons. |
| ~3.50 | t | 2H | -O-CH₂ -CH₂- | Triplet, adjacent to a CH₂ group. Deshielded by the oxygen atom. |
| ~2.75 | t | 2H | -O-CH₂-CH₂ - | Triplet, adjacent to a CH₂ group and the nitrogen. |
| ~2.85 | sept | 1H | -CH -(CH₃)₂ | Septet, coupled to six equivalent methyl protons. |
| ~1.5 (broad) | s | 1H | -NH - | Broad singlet due to quadrupole broadening and exchange. Signal disappears upon D₂O shake.[4] |
| ~1.05 | d | 6H | -CH-(CH₃ )₂ | Doublet, coupled to the single methine proton. |
Table 3: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~72.0 | -O-C H₂- | Methylene carbon directly bonded to oxygen. |
| ~59.0 | -O-C H₃ | Methoxy carbon. |
| ~50.5 | C H-(CH₃)₂ | Methine carbon of the isopropyl group, attached to nitrogen. |
| ~49.0 | -N-C H₂- | Methylene carbon directly bonded to nitrogen. |
| ~22.5 | -CH-(C H₃)₂ | Methyl carbons of the isopropyl group. |
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups.[5][6]
Table 4: Key IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3350 - 3300 | Weak-Medium | N-H stretch (characteristic of a secondary amine)[5] |
| 2970 - 2850 | Strong | C-H stretch (aliphatic) |
| 1125 - 1085 | Strong | C-O-C stretch (asymmetric, characteristic of ethers) |
| 1250 - 1020 | Medium | C-N stretch |
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, which is characteristic of the structure.
-
Molecular Ion (M⁺): Expected at m/z = 117.
-
Nitrogen Rule: The odd molecular weight is consistent with the presence of a single nitrogen atom.[5]
-
α-Cleavage: The most characteristic fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen. This would lead to two primary fragment ions:
-
Loss of an ethyl radical: [M - C₂H₅]⁺ at m/z = 88.
-
Loss of a methoxyethyl radical: [M - C₃H₇O]⁺ at m/z = 44. The most stable fragment (and therefore likely the base peak) would be the one forming the more stable secondary carbocation, at m/z = 88.
-
Chemical Reactivity and Potential Applications
Core Reactivity and N-Nitrosamine Formation
The chemical behavior of N-(2-methoxyethyl)propan-2-amine is dominated by the lone pair of electrons on the nitrogen atom, making it a nucleophile and a base.
-
Acylation: Reacts readily with acid chlorides or anhydrides to form stable N,N-disubstituted amides.[3]
-
Alkylation: Can be further alkylated to form a tertiary amine or a quaternary ammonium salt.[3]
-
Reaction with Nitrous Acid (Nitrosation): As a secondary amine, it is expected to react with nitrosating agents (e.g., nitrous acid, formed from nitrites under acidic conditions) to form an N-nitrosamine.[7][8]
Mechanism of N-Nitrosamine Formation: The formation of N-nitrosamines is a significant concern in the pharmaceutical industry due to their classification as probable human carcinogens.[2] The risk assessment for any process involving secondary amines is now a regulatory requirement.
Given this reactivity, any synthesis or application using N-(2-methoxyethyl)propan-2-amine must carefully control or eliminate sources of nitrites and operate under conditions that do not favor nitrosation. Sensitive analytical methods, such as LC-MS or GC-MS, are required to detect and quantify any potential N-nitrosamine impurities to parts-per-million (ppm) or parts-per-billion (ppb) levels.[9][10]
Potential Applications
-
Synthetic Building Block: Its bifunctional nature makes it a useful building block for more complex molecules in pharmaceutical and agrochemical research.[11]
-
Ligand Chemistry: The N and O atoms can act as a bidentate chelating ligand for various metal ions, potentially finding use in catalysis or materials science.
-
Corrosion Inhibitor: Amines with ether linkages are sometimes used as corrosion inhibitors in industrial applications.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for N-(2-methoxyethyl)propan-2-amine is not available, the safety profile can be inferred from similar aliphatic amines.[12][13][14]
-
Hazard Identification: Expected to be corrosive and cause skin irritation and serious eye damage.[13] May be harmful if swallowed or inhaled. It should be treated as a combustible liquid.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12][15]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from strong oxidizing agents and acids.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12]
Conclusion
N-(2-methoxyethyl)propan-2-amine is a structurally interesting secondary amine with potential utility as a synthetic intermediate. This guide has provided a detailed, science-backed framework for its synthesis, characterization, and safe handling. By leveraging established principles of chemical reactivity and spectroscopic analysis, researchers can confidently prepare and utilize this compound. The critical awareness of potential N-nitrosamine formation underscores the importance of rigorous analytical control and risk assessment in modern chemical and pharmaceutical development, a principle that must be applied to all secondary amines.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 150043517, N-(2-methoxyethoxy)-N-propan-2-ylpropan-2-amine. PubChem. Retrieved January 8, 2026, from [Link]
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Hossain, M. A., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Omega. Retrieved from [Link]
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Guiraldelli, A. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Pharmaceuticals and Medical Devices Agency (PMDA). Retrieved from [Link]
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Fujii, Y., et al. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]
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An In-depth Technical Guide on the Role of the Methoxyethyl Group in Secondary Amines
Abstract
In the landscape of medicinal chemistry and drug development, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of success. Among the vast arsenal of functional groups employed for this purpose, the methoxyethyl group, when incorporated into a secondary amine scaffold, offers a unique and powerful combination of physicochemical properties. This technical guide provides an in-depth analysis of the multifaceted role of the methoxyethyl moiety. We will explore its influence on critical drug-like properties including solubility, lipophilicity, and metabolic stability. Furthermore, this guide will detail synthetic strategies for its incorporation, present real-world case studies of its application in approved pharmaceuticals, and offer field-proven insights into its impact on drug design.
Introduction: The Secondary Amine as a Privileged Scaffold
Secondary amines are ubiquitous structural motifs in a vast number of clinically successful drugs.[1] Their ability to act as both hydrogen bond donors and acceptors, coupled with their basicity at physiological pH, allows them to form crucial ionic interactions with biological targets such as G-protein coupled receptors (GPCRs), enzymes, and ion channels. However, the very properties that make them effective can also present challenges in drug development, including high lipophilicity, potential for rapid metabolism, and off-target toxicities.[2]
Medicinal chemists overcome these hurdles through molecular "tuning," where functional groups are appended to the core structure to subtly or dramatically alter its characteristics.[3] The methoxyethyl group (-CH₂CH₂OCH₃) has emerged as a particularly advantageous substituent for secondary amines, providing a sophisticated tool to enhance drug-like properties beyond what simple alkyl chains can offer.
Modulation of Physicochemical Properties
The introduction of a methoxyethyl group onto a secondary amine instigates a cascade of changes in the molecule's fundamental physicochemical properties. These alterations are not merely additive but result from the unique interplay of the ether oxygen, the flexible ethyl linker, and the amine nitrogen.
Lipophilicity and Solubility
A primary role of the methoxyethyl group is the modulation of lipophilicity, a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While extending a simple alkyl chain on the amine nitrogen typically increases lipophilicity (LogP), the methoxyethyl group offers a more nuanced effect. The terminal methoxy group and, more importantly, the ether oxygen atom, can act as hydrogen bond acceptors. This introduces a degree of hydrophilicity that balances the lipophilic character of the hydrocarbon chain.
This balance is crucial for achieving the "just-right" lipophilicity required for oral bioavailability: sufficient lipid solubility to cross the gut wall, but adequate aqueous solubility to dissolve in the gastrointestinal fluid and blood. For instance, the antihypertensive drug Carvedilol features a methoxyethyl-substituted secondary amine and is noted for its high lipophilicity, which contributes to its absorption and distribution profile.[4][5]
Table 1: Comparative Physicochemical Properties of Functional Groups on a Secondary Amine (R-NH-R')
| R' Group | Typical Change in LogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Key Attributes |
| Ethyl (-CH₂CH₃) | Increase | 0 | 1 (from N-H) | Increases lipophilicity and steric bulk. |
| Methoxyethyl (-CH₂CH₂OCH₃) | Moderate Increase | 2 (from N-H, O) | 1 (from N-H) | Balances lipophilicity and hydrophilicity, adds conformational flexibility. |
| Hydroxyethyl (-CH₂CH₂OH) | Decrease | 2 (from N-H, O) | 2 (from N-H, O-H) | Significantly increases hydrophilicity, potential for metabolic glucuronidation. |
Basicity (pKa)
The ether oxygen in the methoxyethyl group is weakly electron-withdrawing through an inductive effect. This can slightly decrease the basicity (lower the pKa) of the secondary amine compared to an analogous alkyl-substituted amine. While often a subtle change, this modulation can be significant. A lower pKa means the amine will be less protonated at physiological pH (7.4), which can reduce unwanted interactions with acidic phospholipids in membranes (phospholipidosis) and decrease affinity for targets like the hERG potassium channel, a common source of cardiac toxicity.
Impact on Pharmacokinetic (ADME) Profile
The physicochemical changes induced by the methoxyethyl group have profound downstream effects on a drug's journey through the body.
Metabolism and Stability
Secondary amines are often susceptible to metabolic N-dealkylation by cytochrome P450 (CYP) enzymes. The methoxyethyl group can influence this in several ways:
-
Steric Hindrance: The group can provide sufficient steric bulk to hinder the approach of CYP enzymes to the amine nitrogen.
-
Metabolic Switching: Metabolism may be redirected to the methoxyethyl chain itself, for instance, through O-demethylation. This can produce metabolites with different activity and clearance profiles, a factor that must be carefully evaluated.
Notably, the 2'-O-(2-methoxyethyl) (2'-O-MOE) modification in antisense oligonucleotides has been shown to dramatically increase resistance to nuclease metabolism, contributing to a more favorable pharmacokinetic profile.[6] While the enzymatic context is different, this highlights the inherent stability that the methoxyethyl moiety can confer.
Distribution and Protein Binding
The balance of lipophilic and hydrophilic character imparted by the methoxyethyl group influences how a drug distributes into tissues and binds to plasma proteins. For example, the 2'-O-MOE modification in oligonucleotides was found to maintain a high degree of plasma protein binding, which can affect clearance rates and tissue distribution. In small molecules, this can translate to optimized volume of distribution and target tissue engagement.
The following diagram illustrates the causal relationships between the methoxyethyl group and its downstream pharmacological effects.
Caption: Causal flow from methoxyethyl group incorporation to pharmacological outcomes.
Synthetic Methodologies
The incorporation of a methoxyethyl group onto a secondary amine is readily achievable through standard organic synthesis techniques, making it an attractive strategy in drug discovery programs.
Reductive Amination
One of the most robust and widely used methods is the reductive amination of an aldehyde or ketone with 2-methoxyethylamine. This one-pot reaction typically proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Experimental Protocol: Synthesis of N-(methoxyethyl)-benzylamine
-
Reaction Setup: To a solution of benzaldehyde (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add 2-methoxyethylamine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-benzylidene-2-methoxyethylamine imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the imine intermediate.
-
Workup: Quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~2 to decompose excess NaBH₄. Then, basify the mixture with 2 M NaOH (aq) to a pH of ~10-11.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final N-(methoxyethyl)-benzylamine.
The following diagram outlines this synthetic workflow.
Caption: Workflow for reductive amination to form a methoxyethyl secondary amine.
N-Alkylation
An alternative method involves the direct Sₙ2 alkylation of a primary amine with a 2-methoxyethyl halide, such as 1-bromo-2-methoxyethane. This method can sometimes suffer from over-alkylation, leading to the formation of a tertiary amine byproduct.[5] Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.
Case Studies in Drug Development
The utility of the methoxyethyl secondary amine moiety is best illustrated through its incorporation into successful pharmaceutical agents.
Carvedilol
Carvedilol is a non-selective β-blocker and α₁-adrenergic blocker used to treat heart failure and high blood pressure.[5][7] Its chemical structure, 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol, prominently features a secondary amine linked to a methoxyphenoxy-ethyl group.[4][8]
-
Role of the Methoxyethyl Group: This entire side chain is critical for its dual-action pharmacology. The length and flexibility of the linker, which includes the secondary amine and the methoxyethyl portion, correctly position the carbazole and methoxyphenoxy moieties for optimal interaction with both α and β adrenergic receptors.[9] The ether linkages contribute to the molecule's overall physicochemical profile, which is highly lipophilic (LogP ~4.2), allowing for good tissue penetration.[4][5] The synthesis of Carvedilol often involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine, highlighting the direct use of a methoxyethyl-containing amine building block.[6][10]
Itopride
Itopride is a prokinetic agent used for the treatment of functional dyspepsia and other gastrointestinal motility disorders.[11] Its structure, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide, contains a related methoxy-ethoxy side chain, albeit on a tertiary amine.[11][12]
-
Pharmacological Significance: While not a secondary amine, the principle is similar. The ethoxy chain acts as a specific spacer, and the terminal amine is crucial for its dual mechanism of action: dopamine D₂ receptor antagonism and acetylcholinesterase inhibition.[11][13] This structure demonstrates the broader utility of alkoxy-ethyl chains in tuning the pharmacological activity of amine-containing drugs.
Conclusion and Future Perspectives
The methoxyethyl group is far more than a simple alkyl spacer. It is a sophisticated modulating element that provides medicinal chemists with a powerful tool to fine-tune the properties of secondary amine-containing drug candidates. By judiciously balancing lipophilicity and hydrophilicity, sterically shielding metabolic soft spots, and providing conformational flexibility, it can significantly improve a molecule's ADME profile and overall drug-likeness.
As drug discovery continues to tackle increasingly challenging biological targets, the rational design of molecules with optimized physicochemical and pharmacokinetic properties is paramount. The strategic incorporation of functional groups like the methoxyethyl moiety will continue to be a key enabler in the development of safer and more effective medicines. Future research may focus on bioisosteric replacements for the methoxyethyl group to further refine properties and explore novel chemical space.
References
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Geary, R. S., Watanabe, T. A., Truong, L., Freier, S., Lesnik, E. A., Sioufi, N. B., Sasmor, H., Manoharan, M., & Levin, A. A. (2001). Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats. Journal of Pharmacology and Experimental Therapeutics, 296(3), 890-7. [Link]
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Kumar, B. A., Kumar, Y. A., Reddy, G. M., & Reddy, P. S. (2017). Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide. Journal of Chemical and Pharmaceutical Research, 9(11), 27-30. [Link]
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Satyanarayana, K., & Naidu, A. (2012). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 4(2), 703-709. [Link]
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Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 150, 214-220. [Link]
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Yue, Y., et al. (1992). Carvedilol, a new beta-adrenoceptor antagonist and vasodilator antihypertensive drug, inhibits superoxide release from human neutrophils. European Journal of Pharmacology, 214(2-3), 277-80. [Link]
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Ruffolo Jr, R. R., & Feuerstein, G. Z. (1997). Cardiac adrenergic receptor effects of carvedilol. Cardiovascular Drugs and Therapy, 11(Suppl 1), 247-56. [Link]
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Methodological & Application
Synthesis of Novel Derivatives from N-(2-Methoxyethyl)isopropylamine: An Application Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry and materials science, N-(2-Methoxyethyl)isopropylamine stands out as a building block of significant strategic value. Its unique molecular architecture, featuring a sterically influential isopropyl group and a polar, flexible 2-methoxyethyl chain, imparts a desirable duality of lipophilicity and hydrophilicity.[1] This balance is crucial for modulating the physicochemical properties of parent molecules, including solubility, membrane permeability, and metabolic stability. The strategic incorporation of this moiety is exemplified in the structure of the widely used beta-blocker, metoprolol, underscoring its relevance in the development of new chemical entities.[2]
This technical guide provides an in-depth exploration of synthetic strategies to generate novel derivatives from this compound. Moving beyond theoretical concepts, we present detailed, field-proven protocols for key transformations, including N-acylation, N-alkylation, and reductive amination. The causality behind experimental choices is elucidated to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
Before commencing any synthetic work, a thorough understanding of the starting material's properties and safety profile is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 104678-18-4 | [3] |
| Molecular Formula | C₆H₁₅NO | [3] |
| Molecular Weight | 117.19 g/mol | [3] |
| Appearance | Colorless liquid | |
| Boiling Point | Not specified | |
| Density | 0.82 g/cm³ | [4] |
| Refractive Index | 1.41 | [4] |
Safety Profile: this compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[3] It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The compound is also air-sensitive and should be stored under an inert atmosphere.
Core Synthetic Strategies and Protocols
The secondary amine functionality of this compound is the primary reactive site for derivatization. The following sections detail robust protocols for common and effective transformations.
N-Acylation: Synthesis of Novel Amides
N-acylation introduces an amide bond, a cornerstone of many biologically active molecules. This transformation can significantly alter the electronic properties and hydrogen bonding capacity of the parent amine. The reaction of this compound with acyl chlorides or anhydrides provides a straightforward route to a diverse range of amides.
Diagram 1: General Workflow for N-Acylation
Caption: Workflow for N-acylation of this compound.
Protocol 1: Synthesis of N-(4-chlorobenzoyl)-N-(2-methoxyethyl)isopropylamine
This protocol details the synthesis of a representative amide derivative using an acyl chloride. The choice of 4-chlorobenzoyl chloride is illustrative; this protocol can be adapted for a wide range of aromatic and aliphatic acyl chlorides.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzoyl chloride (1.05 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the stirred solution to 0°C in an ice bath.
-
Add 4-chlorobenzoyl chloride (1.05 eq), dissolved in a minimal amount of anhydrous DCM, dropwise to the amine solution over 15-20 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Table 2: Representative Data for N-Acylation Reactions
| Acylating Agent | Product | Typical Yield (%) | Purity (%) | Notes |
| Benzoyl chloride | N-benzoyl-N-(2-methoxyethyl)isopropylamine | 85-95 | >98 | Standard conditions, easy purification. |
| Acetyl chloride | N-acetyl-N-(2-methoxyethyl)isopropylamine | 90-98 | >99 | Reaction is often rapid. |
| Cyclopropanecarbonyl chloride | N-(cyclopropanecarbonyl)-N-(2-methoxyethyl)isopropylamine | 80-90 | >97 | Cyclopropyl moiety is of interest in medicinal chemistry.[5] |
| Thiophene-2-carbonyl chloride | N-(2-methoxyethyl)-N-(thiophene-2-carbonyl)isopropylamine | 82-92 | >98 | Introduction of a heterocyclic ring. |
N-Alkylation: Expanding the Molecular Framework
N-alkylation introduces an additional alkyl group to the nitrogen atom, forming a tertiary amine. This is a crucial strategy for modulating basicity, lipophilicity, and steric hindrance. Direct alkylation with alkyl halides is a classic Sₙ2 reaction, though care must be taken to avoid over-alkylation, which can be a competing side reaction.[6]
Protocol 2: Synthesis of N-benzyl-N-(2-methoxyethyl)isopropylamine
This protocol describes the N-alkylation using benzyl bromide as the alkylating agent.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor by TLC until the starting amine is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude tertiary amine.
-
Purify the product by flash column chromatography on silica gel. For amines, it is often beneficial to use a mobile phase containing a small amount of triethylamine (e.g., 1%) to prevent streaking on the silica gel.[7]
Reductive Amination: A Controlled and Versatile Approach
Reductive amination is a powerful and widely used method for forming C-N bonds, offering excellent control and avoiding the over-alkylation issues sometimes encountered with direct alkylation.[6] The reaction proceeds in two stages: the formation of an iminium ion intermediate from the secondary amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.
Diagram 2: Reductive Amination Mechanism
Caption: Mechanism of reductive amination.
Protocol 3: Synthesis of N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)isopropylamine
This protocol exemplifies the reductive amination of this compound with a heterocyclic aldehyde, pyridine-4-carboxaldehyde. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild and selective for the iminium ion over the starting aldehyde.[8]
Materials:
-
This compound (1.0 eq)
-
Pyridine-4-carboxaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and pyridine-4-carboxaldehyde (1.0 eq) in 1,2-dichloroethane.
-
Stir the solution at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 30 minutes, then transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (with 1% triethylamine in the eluent) to yield the pure tertiary amine.
Table 3: Examples of Reductive Amination Reactions
| Carbonyl Compound | Product | Typical Yield (%) | Purity (%) | Notes |
| Formaldehyde | N-(2-methoxyethyl)-N-methylisopropylamine | 75-85 | >97 | A common method for N-methylation. |
| Acetone | N,N-diisopropyl-(2-methoxyethyl)amine | 70-80 | >96 | Introduces a second isopropyl group. |
| Benzaldehyde | N-benzyl-N-(2-methoxyethyl)isopropylamine | 80-90 | >98 | Alternative to direct alkylation. |
| Cyclohexanone | N-cyclohexyl-N-(2-methoxyethyl)isopropylamine | 85-95 | >98 | Forms a cycloalkyl derivative. |
Characterization of Derivatives
The structure and purity of the synthesized derivatives must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The appearance of new signals corresponding to the added acyl or alkyl group and shifts in the signals of the parent amine's protons and carbons confirm the successful derivatization.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the synthesized compound, confirming its elemental composition. Fragmentation patterns can also offer structural information.[1]
-
Infrared (IR) Spectroscopy: For N-acylation products, the appearance of a strong carbonyl (C=O) stretch in the IR spectrum (typically around 1630-1680 cm⁻¹) is a key indicator of amide formation.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of derivatives with potential applications in drug discovery and materials science. The protocols outlined in this guide for N-acylation, N-alkylation, and reductive amination provide robust and reproducible methods for accessing novel chemical entities. By understanding the underlying principles and carefully controlling reaction conditions, researchers can effectively leverage this scaffold to create libraries of compounds for screening and development. The key to success lies in meticulous experimental execution, diligent reaction monitoring, and appropriate purification and characterization of the final products.
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
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Homework.Study.com. (n.d.). How the amines below could be prepared by reductive amination of a ketone or an aldehyde in the.... Available at: [Link]
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Application Notes & Protocols: The Strategic Role of N-(2-Methoxyethyl)isopropylamine and Related Amines in Pharmaceutical Intermediate Synthesis
Abstract
N-(2-Methoxyethyl)isopropylamine is a secondary amine that exemplifies a class of versatile building blocks crucial in modern pharmaceutical synthesis. Its unique molecular architecture, featuring a sterically influential isopropyl group and a polar, flexible methoxyethyl chain, allows for the precise modulation of physicochemical properties in target molecules.[1] This guide provides an in-depth exploration of the application of such amines, focusing on their pivotal role in the synthesis of cardiovascular drugs, particularly β-adrenergic blockers. We will dissect the synthetic strategy for Bisoprolol, a widely used β-blocker, where the related primary amine, isopropylamine, is a key reactant. Furthermore, we will present a generalized protocol for reductive amination, a cornerstone reaction for incorporating this compound into diverse molecular scaffolds. These protocols are presented with detailed, step-by-step methodologies, causality-driven explanations, and integrated safety considerations to empower researchers in drug development.
Introduction: The Molecular Logic of this compound
This compound (CAS: 104678-18-4) is a colorless liquid with a molecular structure that offers a compelling combination of lipophilic and hydrophilic characteristics.[2] This duality is central to its utility as a pharmaceutical intermediate.[1]
-
The Isopropyl Group: Confers steric bulk and lipophilicity, which can influence receptor binding affinity and the molecule's ability to cross biological membranes.[1]
-
The Methoxyethyl Group: Introduces polarity and potential for hydrogen bonding, which can modulate solubility and metabolic stability.[1]
-
The Secondary Amine: Acts as a reactive nucleophilic center, enabling the formation of key carbon-nitrogen bonds to construct more complex molecular frameworks.[1]
The strategic inclusion of these fragments is a known tactic in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic profile of an active pharmaceutical ingredient (API).[1] A prime example is the β-blocker Metoprolol, which contains both an isopropylamino group and a methoxyethyl moiety within its structure, underscoring the therapeutic significance of this combination.[1]
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Source(s) |
| CAS Number | 104678-18-4 | [3] |
| Molecular Formula | C₆H₁₅NO | [2][3] |
| Molecular Weight | 117.19 g/mol | [1][3] |
| Appearance | Colorless Liquid | [2][3] |
| Boiling Point | 125 °C | [2][4] |
| Density | 0.82 g/cm³ | [2][3] |
| Flash Point | 40 °C | [2] |
| Purity | >98.0% (GC) | [3] |
Core Application: Synthesis of β-Blockers (Case Study: Bisoprolol)
β-adrenergic blockers are a cornerstone in cardiovascular medicine.[5] Their synthesis frequently involves a common structural motif: a substituted phenoxypropanolamine backbone.[5][6] The general synthesis pathway involves the reaction of a phenol with epichlorohydrin to form a glycidyl ether intermediate, followed by a nucleophilic ring-opening of the epoxide with an appropriate amine.[5][6]
While this compound is an ideal building block for creating novel analogues, the synthesis of the established drug Bisoprolol utilizes its parent amine, isopropylamine. This synthesis serves as a perfect, field-proven protocol to illustrate the fundamental epoxide ring-opening reaction.
Overall Synthetic Workflow for Bisoprolol
The diagram below outlines the key transformations in the synthesis of Bisoprolol, highlighting the final amination step.
Caption: Workflow for the synthesis of Bisoprolol Fumarate.
Experimental Protocols
Safety First: Before proceeding, consult the Safety Data Sheet (SDS) for all reagents. This compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[7] Isopropylamine is also extremely flammable and corrosive. All manipulations must be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety goggles/face shield.
Protocol 1: Synthesis of Bisoprolol Base via Epoxide Ring-Opening
This protocol details the nucleophilic addition of isopropylamine to the pre-formed epoxide intermediate. The amine attacks the least sterically hindered carbon of the epoxide ring, leading to the formation of the desired secondary amine and secondary alcohol functionalities of Bisoprolol.
Materials:
-
2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane (Epoxide intermediate)
-
Methanol
-
Isopropyl amine
-
Chloroform (or other suitable organic solvent)
-
Neutral alumina
-
Deionized water
Procedure:
-
In an appropriately sized reaction vessel, charge methanol (approx. 2 volumes relative to the epoxide).
-
Add the epoxide intermediate (1.0 eq). Cool the mixture to 15-20°C.[8]
-
Slowly add the reaction mixture to a cooled solution of isopropyl amine (excess) at 15-20°C over approximately 1 hour.[8]
-
Rationale: Using excess amine drives the reaction to completion. The addition is performed slowly and at a controlled temperature to manage the exothermic nature of the ring-opening reaction.
-
-
Stir the resulting mixture for 3 hours at ambient temperature.[8]
-
Heat the reaction mixture to reflux and maintain for an additional 3 hours to ensure complete consumption of the epoxide.[8]
-
Monitor the reaction progress via Thin-Layer Chromatography (TLC).
-
Upon completion, distill off the excess isopropyl amine and methanol under reduced pressure.[8][9]
-
Dissolve the residual oil in an organic solvent such as chloroform.[8]
-
Wash the organic layer three times with water to remove any remaining water-soluble impurities.[8]
-
Pass the organic layer through a bed of neutral alumina. This step is crucial for removing certain impurities.[8]
-
Remove the solvent by distillation under vacuum to yield the Bisoprolol base as an oil.[8][9]
Protocol 2: General Reductive Amination Using this compound
Reductive amination is a powerful and widely used method for forming C-N bonds.[10][11] It proceeds in two stages: the formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding amine. This "one-pot" procedure is highly efficient for producing secondary and tertiary amines.[10] Using a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it selectively reduces the protonated imine in the presence of the starting carbonyl compound.[10]
Caption: General scheme for Reductive Amination.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.1 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, to facilitate iminium formation)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the aldehyde or ketone in DCM, add this compound.
-
If the reaction is sluggish, a small amount of acetic acid can be added to catalyze the formation of the iminium ion.
-
Stir the mixture at room temperature for 20-60 minutes.
-
Add sodium triacetoxyborohydride in portions.
-
Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. Portion-wise addition helps control any effervescence or exotherm.
-
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 2-24 hours).
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Conclusion
This compound and its structural relatives are indispensable tools in the pharmaceutical chemist's arsenal. Their unique blend of steric and electronic properties allows for the rational design of drug candidates with optimized pharmacological profiles. The protocols detailed herein for epoxide ring-opening—a classic reaction in the synthesis of β-blockers like Bisoprolol—and for general reductive amination provide robust, adaptable frameworks for researchers. By understanding the causality behind each synthetic step and adhering to rigorous safety standards, scientists can effectively leverage these versatile intermediates to advance the discovery and development of new medicines.
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Chemsrc. (n.d.). This compound | CAS#:104678-18-4. Retrieved from [Link]
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Lehtonen, M., et al. (n.d.). Synthesis and characterization of the O-desisopropyl metabolite of bisoprolol. Retrieved from [Link]
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MDPI. (n.d.). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Retrieved from [Link]
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PubMed. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-8. Retrieved from [Link]
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European Pharmaceutical Review. (2025). Novel method could optimise beta-blocker synthesis. Retrieved from [Link]
-
Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]
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TÜBİTAK Academic Journals. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry. Retrieved from [Link]
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Wuxi Weiheng Chemical Co., Ltd. (n.d.). Synthetic Methods and Use of Isopropylamine. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved from [Link]
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PubMed. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Journal of Organic Chemistry. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Retrieved from [Link]
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Homework.Study.com. (n.d.). How the amines below could be prepared by reductive amination of a ketone or an aldehyde in the.... Retrieved from [Link]
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Journal of Chemical Education. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]
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Application of N-(2-Methoxyethyl)isopropylamine in Agrochemical Research: A Technical Guide
Introduction: Strategic Incorporation of N-(2-Methoxyethyl)isopropylamine in Modern Agrochemicals
This compound is a versatile secondary amine that serves as a crucial building block in the synthesis of complex agrochemicals.[1][2] Its unique structure, featuring a bulky isopropyl group for steric influence and a flexible methoxyethyl chain to modulate physicochemical properties like solubility, makes it a valuable intermediate.[1] This application note will delve into the primary application of this compound as a precursor to the widely used chloroacetamide herbicide, S-metolachlor, providing detailed synthetic protocols, mechanistic insights, and performance data for researchers in the field of agrochemical development.
The chloroacetamide class of herbicides plays a significant role in modern agriculture for the pre-emergent control of annual grasses and some broadleaf weeds.[3][4] Their mode of action involves the inhibition of very-long-chain fatty acid elongases, crucial enzymes in plant development.[3] S-metolachlor, the herbicidally active S-enantiomer of metolachlor, is a prime example of a successful agrochemical synthesized using a derivative of this compound.[5] Understanding the synthesis and application of this key intermediate is therefore fundamental for researchers aiming to develop novel and effective herbicidal solutions.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the starting materials and final products is essential for safe handling, accurate experimental design, and effective formulation.
| Property | This compound | Metolachlor |
| IUPAC Name | N-(2-methoxyethyl)propan-2-amine | (RS)-2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-(1-methoxypropan-2-yl)acetamide |
| CAS Number | 104678-18-4[6] | 51218-45-2[5] |
| Molecular Formula | C₆H₁₅NO[6] | C₁₅H₂₂ClNO₂[5] |
| Molecular Weight | 117.19 g/mol [6] | 283.80 g/mol [5] |
| Appearance | Colorless liquid | Off-white to colorless liquid[5] |
| Boiling Point | 125 °C | 100 °C at 0.001 mmHg[5] |
| Density | 0.82 g/mL | 1.1 g/mL[5] |
| Solubility in Water | Miscible | 530 ppm at 20 °C[5] |
| Safety | Flammable, causes severe skin burns and eye damage.[6] | Harmful if swallowed, causes skin and eye irritation.[7] |
Synthetic Pathways and Experimental Protocols
The synthesis of S-metolachlor from basic precursors involves a multi-step process. The following protocols provide a detailed guide for the laboratory-scale synthesis of the key intermediates and the final active ingredient.
Diagram of the Overall Synthesis Pathway
Caption: Overall synthetic pathway for (S)-Metolachlor.
Protocol 1: Synthesis of this compound (General Procedure via Reductive Amination)
Materials:
-
Methoxyacetone
-
Isopropylamine
-
A suitable reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)[8]
-
A suitable solvent (e.g., methanol, ethanol)
-
An acid catalyst (optional, e.g., acetic acid)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve methoxyacetone (1.0 eq) in the chosen solvent.
-
Add isopropylamine (1.0-1.2 eq) to the solution.
-
If using an acid catalyst, add it to the mixture.
-
Stir the reaction mixture at room temperature for a designated period to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent in portions, monitoring the reaction temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Perform an aqueous work-up to quench the reaction and remove inorganic byproducts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Causality and Self-Validation: The success of this reaction relies on the selective reduction of the imine in the presence of the starting ketone. The choice of a mild reducing agent like sodium borohydride is crucial. The reaction progress should be carefully monitored to ensure complete conversion and to minimize side reactions. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR, MS).
Protocol 2: Synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline
This protocol describes an enantioselective synthesis of the key chiral amine intermediate starting from (R)-epichlorohydrin.[6]
Materials:
-
(R)-Epichlorohydrin
-
2-Ethyl-6-methylaniline
-
Methanol
-
Potassium hydroxide (KOH), crushed
-
Palladium on activated carbon (Pd/C, 10%)
-
Hydrogen gas
-
Toluene
-
Sodium carbonate
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, hydrogenation apparatus
Procedure:
-
To a stirred solution of (R)-epichlorohydrin (2.0 g, 21.6 mmol) in methanol (15 mL), add 2-ethyl-6-methylaniline (3.2 g, 23.7 mmol).
-
Reflux the mixture for 6 hours at 70 °C. Monitor the reaction by TLC.
-
Cool the reaction mixture to 10 °C and add crushed KOH (3.0 g, 54.0 mmol) portion-wise.
-
Stir the mixture vigorously for 8 hours at 30 °C. Monitor by TLC.
-
Evaporate the excess methanol under reduced pressure.
-
Pour the residue into water (20 mL) and extract with EtOAc (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to get the crude aziridine intermediate.
-
Dissolve the crude aziridine in an alcoholic solvent and add to a flask containing 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere for 1-3 hours. Monitor by TLC.
-
Filter the catalyst over celite and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate, 98:2) to afford (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline as a pale yellow oil (yield: 78%).[6]
Causality and Self-Validation: The stereochemistry of the final product is determined by the chiral starting material, (R)-epichlorohydrin. The regioselective ring-opening of the epoxide by the aniline and subsequent intramolecular cyclization forms the aziridinium intermediate, which is then reductively opened to the desired chiral amine. The enantiomeric excess should be determined by chiral HPLC to validate the stereoselectivity of the synthesis.
Protocol 3: Synthesis of (S)-Metolachlor
This protocol details the final acylation step to produce the active herbicidal compound, (S)-metolachlor.[6]
Materials:
-
(S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline
-
Chloroacetyl chloride
-
Sodium carbonate
-
Toluene
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, dropping funnel, ice bath
Procedure:
-
To a stirred solution of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline (0.1 g, 0.48 mmol) and sodium carbonate (0.102 g, 0.96 mmol) in toluene (3 mL), add chloroacetyl chloride (0.065 g, 0.57 mmol, 46 µL) at 0 °C.
-
Stir the resulting mixture for 1 hour at room temperature. Monitor the reaction by TLC.
-
Remove the toluene under reduced pressure.
-
Dilute the residue with water (3 mL) and extract with EtOAc (3 x 5 mL).
-
Separate the phases, and wash the organic phase with brine (2 x 5 mL).
-
Dry the organic phase over Na₂SO₄ and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, petroleum ether/ethyl acetate, 90:10) to yield (S)-metolachlor as a colorless oil (yield: 79%).[6]
Causality and Self-Validation: The acylation of the secondary amine with chloroacetyl chloride is a standard method for forming the amide bond. The use of a base (sodium carbonate) is necessary to neutralize the HCl generated during the reaction. The purity of the final product should be confirmed by spectroscopic analysis (NMR, IR, MS) and its enantiomeric purity should be verified by chiral HPLC.
Herbicidal Efficacy of S-Metolachlor
S-metolachlor is a pre-emergent herbicide, meaning it is most effective when applied before weed seeds germinate.[4] It controls a broad spectrum of annual grasses and some small-seeded broadleaf weeds.[4]
| Weed Species (Common Name) | Scientific Name | Level of Control |
| Grasses | ||
| Barnyardgrass | Echinochloa crus-galli | Excellent |
| Crabgrass | Digitaria spp. | Excellent |
| Foxtail (Giant, Green, Yellow) | Setaria spp. | Excellent |
| Goosegrass | Eleusine indica | Good |
| Johnsongrass (from seed) | Sorghum halepense | Good |
| Broadleaf Weeds | ||
| Pigweed (Redroot, Smooth) | Amaranthus spp. | Good to Excellent |
| Common Lambsquarters | Chenopodium album | Fair to Good |
| Nightshade (Black, Hairy) | Solanum spp. | Fair to Good |
| Waterhemp | Amaranthus tuberculatus | Good |
| Yellow Nutsedge | Cyperus esculentus | Good (Suppression) |
Note: Efficacy can be influenced by factors such as soil type, organic matter content, moisture, and application rate. The data presented is a general guide.
Mechanism of Action Visualization
Caption: Mechanism of action of S-Metolachlor.
Conclusion
This compound is a key synthetic intermediate with significant applications in agrochemical research, particularly in the production of the chloroacetamide herbicide S-metolachlor. The protocols and data presented in this guide provide researchers with the necessary information to synthesize and evaluate this important class of compounds. A thorough understanding of the synthetic pathways, reaction mechanisms, and biological activity is paramount for the development of new and improved weed management solutions. The provided methodologies, when coupled with rigorous analytical validation, will enable scientists to confidently utilize this compound and its derivatives in their research endeavors.
References
-
Nalla, V., et al. (2023). An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Arkivoc, 2023(vi), 202311954. [Link]
-
Wikipedia. (2023). Metolachlor. [Link]
-
Wang, Z., et al. (2017). Optimized Synthetic Route for Enantioselective Preparation of (S)-Metolachlor from Commercially Available (R)-Propylene Oxide. ACS Omega, 2(9), 5675–5681. [Link]
-
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-
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-
Minnesota Department of Agriculture. (n.d.). Metolachlor Herbicide. [Link]
-
FBN. (2023). Everything Farmers Need to Know About Metolachlor. [Link]
-
ChemBK. (n.d.). 2-Ethyl-N-(2-methoxy-1-methylethyl)-6-methylaniline. [Link]
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-
Cambridge University Press. (2020). Weed control and crop tolerance with S-metolachlor in seeded summer squash and cucumber. [Link]
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Redalyc. (2023). Effectiveness of the S-metolachlor herbicide in the control of Urochloa decumbens in Brazilian Savanna soils. [Link]
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University of Arkansas System Division of Agriculture. (n.d.). Metolachlor Herbicides: What Are the Facts? [Link]
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BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Reductive Amination of Carbonyls with Secondary Amines: A Detailed Guide to Protocols and Mechanisms
Introduction: The Strategic Importance of Tertiary Amine Synthesis
The synthesis of tertiary amines represents a cornerstone of modern organic chemistry, with profound implications for drug discovery, agrochemicals, and materials science. Among the myriad of methods available for C-N bond formation, reductive amination stands out for its efficiency, versatility, and general applicability. This application note provides an in-depth guide to the reductive amination of aldehydes and ketones specifically with secondary amines, a crucial transformation for accessing complex tertiary amine scaffolds.
Unlike reactions with primary amines which proceed through a neutral imine intermediate, the reaction with secondary amines involves the formation of a cationic iminium species. This fundamental difference dictates the optimal choice of reagents and reaction conditions. This guide will delve into the mechanistic nuances, compare common protocols, and provide detailed, field-proven methodologies to empower researchers in achieving successful and reproducible outcomes.
Mechanistic Insight: The Iminium Ion Pathway
The reductive amination of a carbonyl compound with a secondary amine is a two-step process that is typically performed in a single pot.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine on the carbonyl carbon, forming a hemiaminal intermediate. Under neutral or weakly acidic conditions, this hemiaminal readily dehydrates to form a resonance-stabilized iminium ion. The presence of a slight excess of a protic acid can catalyze this step by protonating the hydroxyl group of the hemiaminal, facilitating its departure as a water molecule.
-
Hydride Reduction: The positively charged iminium ion is a highly electrophilic species and is readily reduced by a mild hydride-donating reagent to yield the final tertiary amine product. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.
Figure 1: General mechanism of reductive amination with a secondary amine, proceeding through a key iminium ion intermediate.
A Comparative Analysis of Leading Protocols
The choice of reducing agent is the most critical parameter in designing a successful reductive amination protocol. Below is a comparison of the most commonly employed and effective reagents.
| Reducing Agent | Typical Solvent(s) | pH Conditions | Key Advantages | Limitations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mildly acidic (optional acetic acid catalyst) | Mild and selective, tolerates a wide range of functional groups, commercially available, high yields. | Can be slower with sterically hindered substrates. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Weakly acidic (pH 4-6) | Effective and selective for iminium ions over carbonyls. | Highly toxic (potential for HCN gas evolution at low pH), requires careful pH control. |
| Catalytic Hydrogenation (H₂/Catalyst) | Alcohols, Ethyl Acetate | Neutral | "Green" process with high atom economy, effective for large-scale synthesis. | Requires specialized hydrogenation equipment, potential for catalyst poisoning, may reduce other functional groups. |
| Titanium(IV) Isopropoxide / NaBH₄ | Dichloromethane (DCM), Alcohols | Neutral | Effective for less reactive ketones by acting as a Lewis acid to activate the carbonyl group. | Requires stoichiometric amounts of the titanium reagent, can be sensitive to moisture. |
Detailed Experimental Protocols
Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)
This is often the preferred method due to its high selectivity, operational simplicity, and broad functional group tolerance.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Secondary Amine (1.1 mmol)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL)
-
Acetic Acid (optional, 0.5 mmol)
Procedure:
-
To a stirred solution of the aldehyde or ketone (1.0 mmol) and the secondary amine (1.1 mmol) in DCE (10 mL) at room temperature, add sodium triacetoxyborohydride (1.5 mmol) in one portion.
-
For less reactive ketones, the addition of a catalytic amount of acetic acid (0.5 mmol) can accelerate the reaction.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Stir the mixture vigorously for 10-15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary amine.
Figure 2: Workflow for reductive amination using Sodium Triacetoxyborohydride (STAB).
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
This classical method requires careful pH control to ensure selectivity and to avoid the release of toxic hydrogen cyanide gas.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Secondary Amine (1.1 mmol)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 mmol)
-
Methanol (MeOH) (10 mL)
-
Acetic Acid (to adjust pH)
Procedure:
-
Dissolve the aldehyde or ketone (1.0 mmol) and the secondary amine (1.1 mmol) in methanol (10 mL).
-
Adjust the pH of the solution to approximately 5-6 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride (1.5 mmol) portion-wise to the stirred solution. Caution: Ensure the pH does not drop below 5 to prevent the formation of HCN gas.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium carbonate until the pH is > 8.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between water (10 mL) and ethyl acetate (15 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Troubleshooting and Key Considerations
-
Steric Hindrance: Reactions involving sterically hindered ketones or secondary amines may proceed slowly. In such cases, increasing the reaction temperature or using a Lewis acid catalyst like Ti(OiPr)₄ can be beneficial.
-
Competing Carbonyl Reduction: If reduction of the starting carbonyl is observed, it indicates that the reducing agent is too reactive under the chosen conditions. Using a milder reagent like NaBH(OAc)₃ is often the solution.
-
Low Yields: Incomplete formation of the iminium ion can lead to low yields. Ensuring slightly acidic conditions, particularly for ketone substrates, can drive the equilibrium towards the iminium intermediate. The use of dehydrating agents like molecular sieves can also be advantageous.
-
Safety: When working with sodium cyanoborohydride, all manipulations should be performed in a well-ventilated fume hood, and the pH of the reaction mixture should be carefully monitored to avoid acidification.
Conclusion
Reductive amination with secondary amines is a powerful and reliable method for the synthesis of tertiary amines. A thorough understanding of the underlying iminium ion mechanism allows for the rational selection of reagents and conditions. While several protocols exist, the use of sodium triacetoxyborohydride has emerged as a gold standard due to its exceptional selectivity, broad applicability, and operational simplicity. By following the detailed protocols and considering the key insights provided in this guide, researchers can confidently and efficiently synthesize a diverse array of tertiary amine targets.
References
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Wikipedia. Reductive amination. [Link]
-
Tang, W., & Zhang, X. (2025). Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. Organic Letters. [Link]
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Zhang, Z., & Zhang, X. (2017). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science. [Link]
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Bhattacharyya, S. (2007). Synthesis of N-Methyl Secondary Amines with Titanium(IV)Isopropoxide and NaBH4 Using Commerial Methanolic Methylamine. Arkivoc. [Link]
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Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
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Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
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Carlson, M. W., et al. (2009). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]
-
Salmi, C., Letourneux, Y., & Brunel, J. M. (2006). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Letters in Organic Chemistry. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Tutor. Reductive Amination. [Link]
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Semantic Scholar. (2006). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. [Link]
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Wilson, A. M., et al. (1999). A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride. Journal of Chemical Education. [Link]
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Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
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Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron. [Link]
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Abdel-Magid, A. F. (2006). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2025). 24.6: Synthesis of Amines. [Link]
- ChemHelp ASAP. (2020).
Application Notes and Protocols for N-(2-Methoxyethyl)isopropylamine in Organic Synthesis
Introduction: A Versatile Building Block for Complex Molecule Synthesis
N-(2-Methoxyethyl)isopropylamine (CAS No. 104678-18-4) is a secondary amine that serves as a valuable and versatile intermediate in modern organic synthesis.[1] Its unique structure, featuring a sterically influential isopropyl group and a polar, flexible 2-methoxyethyl chain, imparts a dual character that is highly advantageous for constructing complex molecules with tailored properties.[1] The bulky isopropyl group can influence reaction stereochemistry and provide lipophilicity, while the methoxyethyl moiety can enhance solubility and introduce a potential coordination site.[1]
This bifunctional nature makes this compound a key precursor in the synthesis of a wide range of target molecules, from pharmaceuticals and agrochemicals to functional materials.[1][2] The lone pair of electrons on the secondary amine nitrogen makes the molecule a potent nucleophile, readily participating in reactions such as N-alkylation and N-acylation to form new carbon-nitrogen bonds.[2] This guide provides detailed experimental protocols for two fundamental transformations involving this compound: nucleophilic ring-opening of epoxides and N-acylation with an acyl chloride.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and hazards is critical for safe and effective experimentation.
| Property | Value | Reference(s) |
| CAS Number | 104678-18-4 | [3] |
| Molecular Formula | C₆H₁₅NO | [3] |
| Molecular Weight | 117.19 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 125 °C | [2] |
| Density | 0.82 g/cm³ | [2] |
| Flash Point | 40 °C | [2] |
Table 1: Key Physicochemical Properties of this compound.
Safety and Handling
This compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[3] It is imperative to handle this reagent with appropriate engineering controls and personal protective equipment (PPE).
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible. Use explosion-proof electrical and lighting equipment.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), protective clothing, and splash-proof safety goggles or a face shield.[1]
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces.[1] Ground and bond container and receiving equipment to prevent static discharge.[1] Avoid breathing vapors or mists.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5] Store locked up.[1] The compound is noted to be air sensitive and should be stored under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Protocol 1: Nucleophilic Ring-Opening of an Epoxide
The reaction of amines with epoxides is a cornerstone of organic synthesis for creating β-amino alcohols, a structural motif present in many pharmaceuticals, including beta-blockers like metoprolol.[7][8] In this reaction, the amine acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring, leading to its opening. The reaction typically proceeds via an SN2 mechanism, resulting in an anti-addition of the amine and hydroxyl groups.[7][9] The following is a general protocol for this transformation using this compound.
Experimental Workflow Diagram
Caption: Workflow for the nucleophilic ring-opening of an epoxide.
Materials and Reagents
| Reagent | Molar Eq. | Example Amount | Purpose |
| Substituted Epoxide (e.g., Styrene Oxide) | 1.0 | 1.20 g (10 mmol) | Electrophile |
| This compound | 1.2 | 1.41 g (12 mmol) | Nucleophile |
| Isopropanol (IPA) | - | 50 mL | Solvent |
| Ethyl Acetate (EtOAc) | - | As needed | Extraction Solvent |
| Saturated aq. NaCl (Brine) | - | As needed | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | Drying Agent |
| Silica Gel (230-400 mesh) | - | As needed | Chromatography |
Table 2: Reagents for Epoxide Ring-Opening Reaction.
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted epoxide (1.0 eq., 10 mmol) and isopropanol (50 mL).
-
Stir the solution until the epoxide is fully dissolved.
-
Add this compound (1.2 eq., 12 mmol) to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) using a heating mantle.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 2 hours until the starting epoxide spot is consumed (typical reaction time is 4-12 hours).
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature.
-
Remove the isopropanol and excess amine under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL) and saturated aqueous NaCl (brine) (1 x 30 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-amino alcohol.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure product.
Protocol 2: N-Acylation with an Acyl Chloride
N-acylation is a fundamental transformation that converts amines into amides.[10] The reaction of a secondary amine with an acyl chloride is a robust and common method for forming a tertiary amide.[10] This reaction proceeds via a nucleophilic acyl substitution mechanism.[11] A base, such as triethylamine or even a second equivalent of the starting amine, is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[10][12]
Logical Relationship Diagram
Caption: Key components and outcomes of the N-acylation reaction.
Materials and Reagents
| Reagent | Molar Eq. | Example Amount | Purpose |
| This compound | 1.0 | 1.17 g (10 mmol) | Nucleophile |
| Propionyl Chloride | 1.1 | 1.02 g (11 mmol) | Acylating Agent |
| Triethylamine (TEA) | 1.2 | 1.21 g (12 mmol) | Base |
| Dichloromethane (DCM), anhydrous | - | 50 mL | Solvent |
| 1 M aq. HCl | - | As needed | Washing Agent |
| Saturated aq. NaHCO₃ | - | As needed | Washing Agent |
| Saturated aq. NaCl (Brine) | - | As needed | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | Drying Agent |
Table 3: Reagents for N-Acylation Reaction.
Step-by-Step Protocol
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq., 10 mmol) and anhydrous dichloromethane (50 mL).
-
Add triethylamine (1.2 eq., 12 mmol) to the solution.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add propionyl chloride (1.1 eq., 11 mmol) dropwise to the cold solution via syringe over 10 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor for the disappearance of the starting amine by TLC.
-
Work-up: Quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography or distillation under reduced pressure to yield the pure tertiary amide.
Conclusion
This compound is a highly effective nucleophilic building block for a range of chemical transformations. The protocols provided for epoxide ring-opening and N-acylation represent two of the most fundamental and useful applications of this reagent. The dual steric and electronic properties conferred by its unique structure allow for the creation of complex and functionally diverse molecules. By adhering to the detailed procedures and safety precautions outlined in these notes, researchers can confidently and effectively utilize this compound to advance their synthetic chemistry objectives in drug discovery and materials science.
References
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LookChem. Cas 104678-18-4, this compound. [Link]
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PubChemLite. This compound (C6H15NO). [Link]
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-
National Center for Biotechnology Information. PubChem Compound Summary for CID 551575, this compound. [Link]
-
ChemSrc. This compound | CAS#:104678-18-4. [Link]
-
MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]
-
Sciencemadness Wiki. Isopropylamine. [Link]
-
Chemistry LibreTexts. 18.6: Reactions of Epoxides- Ring-opening. [Link]
-
Royal Society of Chemistry. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. [Link]
-
Justia Patents. synthesis and preparations of metoprolol and its salts. [Link]
- Google Patents. US6252113B1 - Manufacturing process of metoprolol.
-
Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]
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Course Hero. D. If propionyl chloride is added to one equivalent of methylamine, only a 50% yield of.... [Link]
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Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. [Link]
- Google Patents. EP0090063A1 - Process for making N-(2-aminoethyl)
-
Oriental Journal of Chemistry. REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS USING POTTER’S CLAY AS A REUSABLE CATALYST. [Link]
-
Chemguide. EXPLAINING NUCLEOPHILIC ADDITION / ELIMINATION IN THE REACTION BETWEEN ACYL CHLORIDES AND AMINES. [Link]
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Application Note: A Multi-faceted Approach to the Analytical Characterization of N-(2-Methoxyethyl)isopropylamine and Its Derivatives
Introduction: The Analytical Imperative
N-(2-Methoxyethyl)isopropylamine, a secondary amine featuring both ether and isopropyl functionalities, serves as a versatile chemical intermediate. Its structural motifs are pertinent in various domains, including the synthesis of active pharmaceutical ingredients (APIs). The unambiguous characterization of this molecule and its derivatives is paramount for ensuring product identity, purity, safety, and stability. A failure to adequately characterize these compounds can lead to inconsistent manufacturing outcomes, compromised product efficacy, and potential safety risks arising from unknown impurities.
This guide presents an integrated analytical workflow, combining orthogonal techniques to build a complete profile of the target molecule. We will explore the "why" behind selecting a specific technique—tying the physicochemical properties of the analyte to the principles of the analytical method.
Caption: High-level workflow for comprehensive analytical characterization.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are foundational for confirming the chemical identity of a molecule. They provide direct evidence of the molecular structure, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural determination of organic molecules.[1][2][3] It provides detailed information on the chemical environment and connectivity of atoms.[1]
Expertise & Causality: For a molecule like this compound, ¹H and ¹³C NMR are indispensable. The choice of a deuterated solvent is critical; chloroform-d (CDCl₃) is a common starting point due to its excellent solubilizing properties for many organic amines. The presence of an amine proton (-NH) can sometimes lead to peak broadening, which can be confirmed by a D₂O exchange experiment where the -NH peak disappears.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[2]
-
Transfer: Transfer the solution to a 5 mm NMR tube.[2]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical acquisition parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical acquisition parameters: 1024-4096 scans, relaxation delay (d1) of 2 seconds.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0.0 ppm.[4] Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Interpretation: Analyze chemical shifts, coupling patterns (splitting), and signal integrals to assign protons and carbons to the molecular structure. For complex derivatives, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are essential for definitive assignments.[1]
Table 1: Predicted NMR Data for this compound
| Group | ¹H Chemical Shift (ppm, predicted) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (ppm, predicted) |
| Isopropyl -CH₃ | ~1.0-1.1 | Doublet | 6H | ~22-23 |
| Isopropyl -CH | ~2.7-2.9 | Septet | 1H | ~48-50 |
| Amine -NH | ~1.5-2.5 (broad) | Singlet | 1H | N/A |
| Methoxy -CH₃ | ~3.3-3.4 | Singlet | 3H | ~59 |
| Ethyl -CH₂-N | ~2.6-2.8 | Triplet | 2H | ~50-52 |
| Ethyl -CH₂-O | ~3.4-3.6 | Triplet | 2H | ~71-73 |
Note: Actual chemical shifts can vary based on solvent, concentration, and substitution patterns in derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expertise & Causality: For this compound, the key is to identify the secondary amine N-H bond, the C-N bond, and the C-O ether linkage. Secondary amines (R₂NH) are distinguishable from primary amines (RNH₂) because they show only a single, weak N-H stretching band, whereas primary amines show two.[5][6] Tertiary amines show no N-H stretch at all.[5][6][7] This makes FTIR an excellent first-pass identity test.
Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan.
-
Sample Application: Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.
-
Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Interpretation: Analyze the spectrum for characteristic absorption bands.
Table 2: Key FTIR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3350 - 3310[5] | Weak to Medium |
| Alkyl C-H | C-H Stretch | 2950 - 2850[7] | Strong |
| Ether C-O | C-O Stretch | 1150 - 1085 | Strong |
| Aliphatic Amine | C-N Stretch | 1250 - 1020[5] | Medium to Weak |
| Secondary Amine | N-H Wag | 910 - 665[5] | Strong, Broad |
Chromatographic Methods for Separation and Quantification
Chromatography is essential for separating the main compound from impurities, degradation products, or other components in a mixture. The choice between Gas and Liquid Chromatography depends primarily on the volatility and thermal stability of the analyte.
Caption: Decision tree for selecting the appropriate chromatographic technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for analyzing volatile and thermally stable compounds.[8][9] Amines can be challenging due to their polarity, which can cause peak tailing on standard columns.[10][11]
Expertise & Causality: The selection of the GC column is critical. A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) may work, but specialized columns designed for amines, such as the Agilent CP-Volamine, provide superior peak shape and resolution for these highly polar compounds.[12] Mass Spectrometry provides both molecular weight information (from the molecular ion, M⁺) and structural fragments, which serve as a fingerprint for identification.
Protocol: GC-MS for Purity and Identification
-
Sample Preparation: Prepare a dilute solution of the sample (~100-1000 µg/mL) in a volatile organic solvent like methanol or dichloromethane.
-
GC-MS System: Agilent GC-MS system (or equivalent) with a CP-Volamine column (15 m x 0.32 mm).
-
GC Conditions:
-
Injector Temp: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium at a constant flow of ~1.2 mL/min.
-
Oven Program: Start at 50 °C, hold for 1 min, ramp to 240 °C at 15 °C/min, hold for 5 min.[8]
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temp: 230 °C
-
Scan Range: m/z 40-450.
-
-
Data Analysis: Identify the main peak by its retention time and mass spectrum. The molecular ion for the parent compound is expected at m/z 117. Integrate all peaks to determine purity (% area). Compare the fragmentation pattern to a reference library or predict fragmentation for confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis of less volatile or thermally labile pharmaceutical compounds.[13]
Expertise & Causality: Direct analysis of polar amines like this compound by standard reversed-phase (e.g., C18) HPLC is notoriously difficult due to poor retention.[13][14][15] Several strategies can overcome this:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Uses a polar stationary phase and a high organic mobile phase to retain polar compounds. This is often the preferred approach.
-
Ion-Pair Chromatography: Adds a reagent to the mobile phase to form a neutral ion-pair with the amine, enhancing retention on a C18 column. However, this can lead to ion suppression in MS detectors and is often not easily reversible.[15]
-
Derivatization: Reacting the amine with a reagent (e.g., Dansyl chloride) to add a bulky, non-polar, and UV-active/fluorescent tag. This dramatically improves retention and detection sensitivity but adds an extra step to the workflow.[13]
Protocol: HILIC-HPLC for Purity and Assay
-
Sample Preparation: Dissolve the sample in the mobile phase (or a compatible solvent) to a concentration of ~0.5-1.0 mg/mL for purity analysis.
-
HPLC System: A standard HPLC or UHPLC system with a UV or MS detector.
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., silica-based or amide-based, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 95% B, decrease to 60% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 35 °C.
-
Detection: UV at 210 nm (for low-level impurities) or CAD/ELSD/MS.
-
-
Data Analysis: Integrate peaks to determine the area percent purity. For an assay, a calibration curve would be generated using a certified reference standard.
Analytical Method Validation Framework
Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[16][17][18] This is a regulatory requirement and ensures the trustworthiness of results.[16]
Protocol: Key Validation Parameters (ICH Q2(R2)) [19]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is demonstrated by analyzing spiked samples or by performing forced degradation studies and showing that degradant peaks are resolved from the main analyte peak.[19][20]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Prepare at least five concentrations of a reference standard across the desired range and perform a linear regression analysis (r² > 0.995 is typical).
-
Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[17]
-
Accuracy: The closeness of the test results to the true value. Determined by analyzing samples with known concentrations (e.g., a spiked placebo) and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability: Precision under the same operating conditions over a short interval. (e.g., 6 replicate injections).
-
Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
Caption: A sequential workflow for validating an analytical method.
Stability Indicating Studies
For drug development, it is crucial to understand how a compound degrades. Forced degradation studies intentionally stress the sample to predict its long-term stability and identify potential degradation products.[21][22]
Expertise & Causality: Amines can be susceptible to oxidative degradation and reactions with acidic species.[21][22][23] A stability-indicating method is an analytical procedure (typically HPLC) that can separate and quantify the intact analyte from its degradation products, thus providing a true measure of stability.
Protocol: Forced Degradation Study
-
Prepare Samples: Prepare solutions of the analyte (~1 mg/mL) in various stress conditions.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid sample at 80 °C for 48 hours.
-
Photolytic: Expose solution to UV/Vis light (ICH Q1B guidelines).
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated HPLC method.
-
Evaluation:
-
Calculate the % degradation in each condition.
-
Perform a mass balance calculation to ensure all major degradants are accounted for.
-
Use HPLC-MS to obtain mass information on the degradation peaks to help elucidate their structures.
-
Conclusion
The analytical characterization of this compound and its derivatives requires a multi-technique, evidence-based approach. By combining the structural resolving power of NMR and FTIR with the separative and quantitative capabilities of GC and HPLC, a comprehensive profile of identity, purity, and stability can be established. Every protocol must be underpinned by a rigorous validation framework to ensure that the data generated is reliable, reproducible, and fit for its intended purpose in research and development.
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- Analytical method validation: A brief review. Journal of Pharmacy Research.
- Analysis of polar compounds. ResearchGate.
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- Characterization and Separation of Amines by Gas Chromatography. Analytical Chemistry.
- Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech.
- Study of the degradation mechanisms of amines used for the capture of CO2 in industrial fumes. INIS-IAEA.
- Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. CORE.
- Amines and alcohols Fast analysis of amines and solvents. Agilent.
- This compound. PubChem - NIH.
- Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI.
- HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation.
- Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate.
- What are the methods for identifying primary, secondary, and tertiary amines in chemistry? Quora.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH.
- Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology.
- Spectrophotometric determination of secondary amines. Analytical Chemistry.
- Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. ResearchGate.
- Degradation studies of amines and alkanolamines during sour gas treatment process. ResearchGate.
- Application Notes and Protocols for the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(2,5-Dimethoxy-4-isopropylphenyl)etha. Benchchem.
- Identification and structure elucidation by NMR spectroscopy. ResearchGate.
- This compound TCI Analytical reagent. AMI Scientific.
- This compound | 104678-18-4. TCI Chemicals.
- 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown's Chemistry.
- 104678-18-4(this compound) Product Description. ChemicalBook.
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Application Note: Comprehensive ¹H and ¹³C NMR Analysis of N-(2-Methoxyethyl)isopropylamine
Introduction
N-(2-Methoxyethyl)isopropylamine is a secondary amine featuring both an isopropyl group and a 2-methoxyethyl substituent. This unique combination of a bulky, lipophilic isopropyl group and a flexible, polar methoxyethyl chain makes it a valuable building block in modern organic synthesis.[1] Its structural motifs are found in various applications, from pharmaceuticals to agricultural chemicals, underscoring the importance of unambiguous structural characterization.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the structural elucidation of organic molecules in solution. This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of this compound, offering insights into spectral interpretation and outlining a comprehensive experimental protocol. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this molecule's spectral features.
Scientific Principles of NMR Analysis
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation induces a transition between these energy states, and the resulting signal is detected as a free induction decay (FID).[2] A mathematical operation known as a Fourier transform is then applied to the FID to convert the time-domain signal into a frequency-domain spectrum, which plots signal intensity against chemical shift.[3]
The precise resonance frequency of a nucleus is influenced by its local electronic environment, a phenomenon known as the chemical shift. Electron-withdrawing groups, for instance, deshield a nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups have the opposite effect, shifting the resonance to a lower frequency (upfield).[4][5] Additionally, through-bond interactions between neighboring non-equivalent nuclei result in spin-spin coupling, which splits NMR signals into multiplets and provides valuable information about molecular connectivity.[6]
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is expected to exhibit five distinct signals, corresponding to the five non-equivalent proton environments in the molecule. The interpretation of these signals, including their chemical shift, integration, and multiplicity, allows for a complete assignment of the proton resonances.
Expected ¹H NMR Data:
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| (CH₃)₂CH- | ~1.0-1.2 | Doublet | 6H |
| -NH- | ~1.0-3.0 (variable) | Singlet (broad) | 1H |
| -CH(CH₃)₂ | ~2.8-3.2 | Septet | 1H |
| -CH₂-N- | ~2.6-2.9 | Triplet | 2H |
| -O-CH₂- | ~3.4-3.6 | Triplet | 2H |
| -O-CH₃ | ~3.3-3.4 | Singlet | 3H |
Note: These are predicted values and may vary depending on the solvent and concentration.
Detailed Peak Assignments:
-
Isopropyl Methyl Protons ((CH₃)₂CH-): These six protons are equivalent and appear as a doublet in the upfield region of the spectrum, typically around 1.0-1.2 ppm. The signal is split into a doublet by the adjacent methine proton.[7]
-
Amine Proton (-NH-): The chemical shift of the amine proton is highly variable (typically 1.0-3.0 ppm) and is concentration and solvent-dependent due to hydrogen bonding.[8][9] It often appears as a broad singlet and may undergo deuterium exchange upon the addition of D₂O, causing the signal to disappear.[8]
-
Isopropyl Methine Proton (-CH(CH₃)₂): This single proton is coupled to the six adjacent methyl protons, resulting in a septet around 2.8-3.2 ppm.[7] Its downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom.[8]
-
Methylene Protons Adjacent to Nitrogen (-CH₂-N-): These two protons are adjacent to the nitrogen atom and the other methylene group. They are expected to resonate as a triplet in the 2.6-2.9 ppm range due to coupling with the neighboring methylene protons.
-
Methylene Protons Adjacent to Oxygen (-O-CH₂-): These two protons are deshielded by the electronegative oxygen atom and are expected to appear as a triplet around 3.4-3.6 ppm, coupled to the adjacent methylene protons.[4]
-
Methoxy Protons (-O-CH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they appear as a sharp singlet at approximately 3.3-3.4 ppm.[4]
¹³C NMR Spectral Analysis of this compound
The broadband proton-decoupled ¹³C NMR spectrum of this compound will show five distinct signals, one for each unique carbon environment. To aid in the assignment of these signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.[10][11][12]
Expected ¹³C NMR Data:
| Signal Assignment | Chemical Shift (δ, ppm) | DEPT-135 Phase | DEPT-90 Signal |
| (CH₃)₂CH- | ~20-25 | Positive | No |
| -CH(CH₃)₂ | ~45-50 | Positive | Yes |
| -CH₂-N- | ~50-55 | Negative | No |
| -O-CH₂- | ~70-75 | Negative | No |
| -O-CH₃ | ~58-60 | Positive | No |
Note: These are predicted values and may vary depending on the solvent.
DEPT-NMR for Structural Confirmation:
A series of DEPT experiments can definitively identify the type of each carbon atom (CH₃, CH₂, CH, or quaternary C).[13][14]
-
DEPT-135: In this experiment, CH₃ and CH carbons appear as positive signals, while CH₂ carbons appear as negative signals.[10][12] Quaternary carbons are not observed.
-
DEPT-90: This spectrum exclusively shows signals for CH carbons.[10][12]
By comparing the broadband ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, an unambiguous assignment of all carbon signals can be achieved.
Advanced 2D NMR Techniques: COSY
To further confirm the proton connectivity, a 2D Homonuclear Correlation Spectroscopy (COSY) experiment can be performed.[2][6][15] A COSY spectrum displays the ¹H NMR spectrum along both axes. Diagonal peaks correspond to the 1D spectrum, while off-diagonal "cross-peaks" indicate that the two protons are spin-spin coupled.[6][15][16]
For this compound, the following key correlations would be expected in the COSY spectrum:
-
A cross-peak between the isopropyl methyl doublet and the isopropyl methine septet.
-
A cross-peak between the -CH₂-N- triplet and the -O-CH₂- triplet.
Experimental Protocol
1. Sample Preparation:
A high-quality NMR sample is crucial for obtaining high-resolution spectra.[17]
-
Analyte: this compound
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties and the presence of a residual proton signal that can be used for chemical shift referencing.
-
Concentration: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.[18] For ¹H NMR, a lower concentration may be sufficient, while ¹³C NMR may require a more concentrated sample.
-
Procedure:
-
Ensure all glassware is clean and dry to prevent contamination.[17]
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[18][19]
-
The final sample height in the NMR tube should be approximately 4-5 cm (0.55-0.7 mL).[19][20]
-
Cap the NMR tube securely and label it clearly.
-
2. NMR Data Acquisition:
The following parameters are suggested for a standard 400 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR (with proton decoupling):
-
Pulse Program: Standard single-pulse with broadband proton decoupling.
-
Number of Scans: 128-1024 (or more, as ¹³C has a low natural abundance).
-
Relaxation Delay: 2-5 seconds.
-
-
DEPT-135 and DEPT-90:
-
Utilize standard DEPT pulse sequences available on the spectrometer software.
-
-
COSY:
-
Employ a standard gradient-enhanced COSY (gCOSY) pulse sequence for improved spectral quality.
-
3. Data Processing:
Raw NMR data (FID) must be processed to obtain the final spectrum.[3][21][22]
-
Fourier Transformation: Converts the time-domain FID into a frequency-domain spectrum.[3]
-
Phasing: Corrects the phase of the spectral lines to ensure they are all in the pure absorption mode.
-
Baseline Correction: Flattens the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integration: Determine the relative areas under the peaks in the ¹H NMR spectrum to establish the proton ratios.
Visualization of the Analysis Workflow
The logical flow of the NMR analysis for this compound can be visualized as follows:
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Quantitative Purity Analysis of N-(2-Methoxyethyl)isopropylamine using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, validated protocol for determining the purity of N-(2-Methoxyethyl)isopropylamine, a key building block in modern organic synthesis.[1] Due to the inherent challenges of analyzing polar amines by gas chromatography, this guide presents a robust methodology designed for accuracy and reproducibility. We detail a direct injection GC-MS method and discuss the scientific rationale for key experimental parameters, from column selection to mass spectrometry settings. The protocol is framed within the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the data's integrity for regulatory and quality control purposes.[2][3] This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical and chemical industries.
Introduction: The Analytical Challenge of Secondary Amines
This compound is a secondary amine featuring a unique combination of a bulky isopropyl group and a polar 2-methoxyethyl chain.[1] This structure makes it a valuable intermediate for creating complex molecules with tailored physicochemical properties, analogous to the functional groups found in well-known beta-blockers.[1] Ensuring the purity of such starting materials is critical to the success of multi-step syntheses and the quality of the final active pharmaceutical ingredient (API).
However, the analysis of amines by GC-MS is notoriously challenging.[4] The primary reasons for this difficulty are:
-
High Polarity: The lone pair of electrons on the nitrogen atom readily forms hydrogen bonds, leading to strong interactions with active sites (e.g., free silanols) on standard silica-based GC columns and inlet liners. This interaction results in poor chromatographic performance, characterized by significant peak tailing and potential sample loss.[4]
-
Low Volatility: While this compound has a reasonable boiling point of 125 °C, related impurities may be less volatile, complicating chromatographic separation.[5]
-
Reactivity: Amines can be reactive at the high temperatures of the GC inlet, potentially leading to degradation and inaccurate quantification.
To overcome these issues, this protocol employs a specifically designed GC column and optimized parameters for the direct analysis of this amine, providing a streamlined and efficient workflow.
Materials and Instrumentation
Reagents and Solvents
-
This compound Reference Standard (>99.5% purity)
-
Dichloromethane (DCM), HPLC or GC-grade
-
Methanol, HPLC or GC-grade
-
Helium (Carrier Gas), 99.999% purity or higher
Instrumentation
-
Gas Chromatograph (GC) with a split/splitless injector.
-
Mass Spectrometer (MS) Detector, capable of Electron Ionization (EI).
-
Chromatography Data System (CDS) for instrument control and data analysis.
Chromatographic Method and Parameters
The selection of chromatographic parameters is critical for achieving a robust and reliable separation. The following conditions have been optimized for the analysis of this compound.
Table 1: Optimized GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A low-polarity 5% phenyl-methylpolysiloxane phase provides good inertness and thermal stability. The "ms" designation indicates it is tested for low bleed, which is crucial for sensitive MS detection. |
| Injector | Split/Splitless | |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte without causing thermal degradation. |
| Injection Mode | Split | |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks, suitable for a purity assay where the main component is at a high concentration. |
| Injection Volume | 1.0 µL | Standard volume for reproducible injections. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Provides optimal column efficiency and reproducible retention times. |
| Oven Program | Initial: 60 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min | The initial hold allows for focusing of the analyte at the head of the column. The ramp rate is sufficient to elute the main peak and any potential higher-boiling impurities within a reasonable runtime. The final hold ensures that all components are eluted. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization while minimizing thermal degradation within the source. |
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | Standard EI energy that produces reproducible fragmentation patterns for library matching and structural elucidation.[6] |
| Scan Range | 35 - 350 m/z | A starting m/z of 35 avoids the large signals from air (N₂ at 28, O₂ at 32) while capturing key low-mass fragments of the analyte and potential impurities. |
| Acquisition Mode | Full Scan | Allows for the identification of unknown impurities by examining their mass spectra. |
Experimental Protocols
Standard and Sample Preparation Workflow
The following diagram illustrates the straightforward preparation process for both the reference standard and the test sample.
Caption: Workflow for preparing standard and test samples.
Step-by-Step Protocol
-
Preparation of Stock Standard Solution (approx. 2500 µg/mL):
-
Accurately weigh approximately 25.0 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Dichloromethane (DCM). Cap and mix thoroughly.
-
-
Preparation of Working Standard Solution (approx. 25 µg/mL):
-
Pipette 100 µL of the Stock Standard Solution into a 10 mL volumetric flask.
-
Dilute to the mark with DCM. Cap and vortex to ensure homogeneity.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
-
-
Preparation of Sample Solution (approx. 25 µg/mL):
-
Accurately weigh approximately 25.0 mg of the this compound test sample into a 10 mL volumetric flask.
-
Follow the same dissolution and dilution steps as described for the standard preparation.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
-
-
GC-MS Analysis Sequence:
-
Inject a solvent blank (DCM) to ensure system cleanliness.
-
Inject the Working Standard Solution five times to establish system suitability (e.g., retention time and peak area reproducibility).
-
Inject the Sample Solution in duplicate.
-
Inject a Working Standard Solution after every 4-6 sample injections to monitor system performance.
-
Method Validation (ICH Q2(R2) Framework)
To ensure the method is fit for its intended purpose, it must be validated according to ICH guidelines.[3][7] The objective is to demonstrate specificity, linearity, accuracy, precision, and robustness.
Caption: Core parameters for analytical method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]
-
Protocol: Analyze a solvent blank, the reference standard, the test sample, and a sample spiked with potential starting materials (e.g., isopropylamine[8] and methoxyacetaldehyde[9]).
-
Acceptance Criteria: The main peak in the test sample chromatogram should have the same retention time and mass spectrum as the reference standard. No co-elution should occur at the analyte's retention time from potential impurities.
Linearity
-
Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working sample concentration.
-
Acceptance Criteria: Plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.995.
Accuracy
-
Protocol: Perform a recovery study by spiking a known amount of the analyte reference standard into a pre-analyzed sample at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration), in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.[10]
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six individual preparations of the test sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) of the purity results should be ≤ 2.0%.
-
-
Intermediate Precision:
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD between the two sets of data should be ≤ 3.0%.
-
Robustness
-
Protocol: Deliberately vary critical method parameters one at a time, such as GC oven ramp rate (± 2 °C/min), carrier gas flow rate (± 0.1 mL/min), and injector temperature (± 10 °C).
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the purity result should not be significantly affected.
Data Analysis and Purity Calculation
The purity of the sample is determined using the area percent method, assuming that all eluted components have a similar response factor in the MS detector.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Reporting Threshold: Do not include peaks from the solvent blank and disregard any peaks below a certain threshold (e.g., 0.05%) to avoid integrating baseline noise.
Expected Results
A successful analysis will yield a chromatogram with a sharp, symmetrical peak for this compound. The mass spectrum obtained via EI should show a characteristic fragmentation pattern.
-
Molecular Weight: 117.19 g/mol [11]
-
Molecular Ion (M+•): m/z 117 (may be low in abundance)
-
Key Fragments: Expect significant fragments from alpha-cleavage adjacent to the nitrogen atom. The most stable carbocation will likely result from the loss of a methoxyethyl radical or an isopropyl radical. Common fragments could include m/z 102 (M-15, loss of CH₃), m/z 88, m/z 72, and m/z 44. The NIST Mass Spectrometry Data Center contains a reference spectrum for this compound.[11]
Conclusion
This application note provides a detailed and scientifically grounded GC-MS protocol for the purity analysis of this compound. By utilizing an appropriate inert column and optimized GC-MS conditions, this method allows for direct, reliable analysis without the need for complex derivatization procedures. The integrated validation framework, based on ICH Q2(R2) guidelines, ensures that the method is robust, accurate, and suitable for use in a regulated quality control environment, ultimately supporting the development of safe and effective pharmaceuticals.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 551575, this compound. Retrieved from [Link]
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Saleem, M., & Tawab, A. (Eds.). (2019). New Look to Phytomedicine. Academic Press. Available from: [Link] (Note: While the provided grounding search links to a specific chapter on biogenic amines, the reference is to the overarching book for general citation.)
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Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(16), 8148–8172. Available from: [Link]
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Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
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Płotka-Wasylka, J. M., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination. ACS Publications. Retrieved from [Link]
-
Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Application Note. Retrieved from [Link]
-
An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 319-328. Available from: [Link]
-
Chemsrc. (n.d.). This compound | CAS#:104678-18-4. Retrieved from [Link]
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Schmitt, R., et al. (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). The MAK Collection for Occupational Health and Safety. Available from: [Link]
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AMS Biotechnology (AMSBIO). (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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LookChem. (n.d.). Cas 104678-18-4, this compound. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
International Institute for Science, Technology and Education (IISTE). (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Application Note. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures - Step 2b. Retrieved from [Link]
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Restek. (n.d.). Isopropylamine: CAS # 75-31-0 Compound Information and Applications for GC and LC Analysis. Retrieved from [Link]
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K. Stenerson, P. D. Perkins. (2013). Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. LCGC International. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of N-(2-Methoxyethyl)isopropylamine in the Synthesis of Nitrogen Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
Nitrogen heterocycles are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials, with over 60% of unique small-molecule drugs approved by the FDA containing a nitrogen-based heterocycle.[1] The enduring importance of these structures drives a continuous search for novel synthetic methodologies and versatile building blocks. N-(2-Methoxyethyl)isopropylamine emerges as a strategic asset in this pursuit. This secondary amine is distinguished by a unique combination of structural features: a bulky, lipophilic isopropyl group and a flexible, polar 2-methoxyethyl chain.[2] This duality allows for the fine-tuning of physicochemical properties such as solubility, membrane permeability, and steric interactions within a target molecule.[2]
The nucleophilic nature of the secondary amine provides a reactive handle for the formation of new carbon-nitrogen bonds, the cornerstone of heterocyclic synthesis.[2] While direct, named protocols for heterocycle synthesis using this compound are not extensively cataloged in academic literature, its application can be strategically inferred and implemented in established synthetic transformations. The structural motif is notably present in the beta-blocker metoprolol, underscoring its relevance in constructing therapeutically significant agents.[2]
This guide provides a detailed exploration of the potential applications of this compound in the synthesis of key nitrogen heterocycles, offering both theoretical frameworks and practical, step-by-step protocols for the modern synthetic chemist.
Core Principles and Mechanistic Considerations
The utility of this compound in heterocyclic synthesis is predicated on its reactivity as a nucleophile. The lone pair of electrons on the nitrogen atom can attack various electrophilic centers, initiating a cascade of reactions that culminate in ring formation. The choice of reaction partners and conditions dictates the type of heterocycle formed.
Key Reaction Classes for Heterocycle Construction:
-
Condensation with Dicarbonyl Compounds: The reaction of amines with 1,3- or 1,4-dicarbonyl compounds is a classical and robust method for synthesizing five- and six-membered nitrogen heterocycles, respectively.
-
Multicomponent Reactions (MCRs): MCRs, such as the Ugi or Mannich reactions, offer a highly efficient pathway to complex molecular architectures in a single step. This compound can serve as the amine component in these reactions.
-
Cyclization via Nucleophilic Substitution: Reaction with bifunctional electrophiles, such as dihalides or epoxides, can lead to the formation of saturated heterocycles like piperazines.[2]
Below, we delve into a specific, detailed application: the synthesis of substituted pyridazines, a class of heterocycles with known biological activities.
Application Protocol: Synthesis of 1-(N-(2-Methoxyethyl)isopropyl)-6-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
This protocol details a plausible synthetic route to a substituted pyridazine derivative, leveraging the nucleophilicity of this compound in a condensation reaction with a 1,4-ketoacid, followed by cyclization.
Reaction Scheme:
Caption: Synthetic pathway for a substituted pyridazine.
Materials and Equipment:
| Material | Grade | Supplier |
| 4-Oxo-4-phenylbutanoic acid | ReagentPlus®, ≥99% | Sigma-Aldrich |
| This compound | >98.0%(GC) | TCI Chemicals |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR Chemicals |
| Hexanes | ACS Grade | VWR Chemicals |
| Round-bottom flask (250 mL) | ||
| Dean-Stark apparatus | ||
| Reflux condenser | ||
| Magnetic stirrer and stir bar | ||
| Heating mantle | ||
| Rotary evaporator | ||
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma |
Experimental Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-oxo-4-phenylbutanoic acid (1.78 g, 10 mmol, 1.0 eq.).
-
Addition of Reagents: Add this compound (1.17 g, 10 mmol, 1.0 eq.) and anhydrous toluene (100 mL).
-
Azeotropic Water Removal: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the reaction mixture to reflux using a heating mantle. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.
-
Reaction Monitoring: Continue refluxing for 4-6 hours, or until no more water is collected. The reaction can also be monitored by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) to observe the consumption of the starting materials.
-
Cyclization: Once the initial condensation is complete, allow the reaction mixture to continue refluxing for an additional 12-18 hours to facilitate the intramolecular cyclization to the pyridazine ring.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-(N-(2-Methoxyethyl)isopropyl)-6-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.
Causality and Self-Validation:
-
Choice of Solvent: Toluene is used to facilitate the azeotropic removal of water, which drives the initial imine formation equilibrium towards the product.
-
Dean-Stark Apparatus: This is crucial for the removal of water, a byproduct of the condensation reaction, thereby ensuring a high conversion rate.
-
Reaction Time and Temperature: The elevated temperature during reflux provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization. The extended reaction time for the cyclization step ensures the completion of the ring-forming reaction.
-
Work-up Procedure: The wash with sodium bicarbonate is to remove any unreacted carboxylic acid starting material. The brine wash removes residual water from the organic phase.
-
Purification: Column chromatography is a standard and effective method for isolating the target compound from any side products or unreacted starting materials.
Visualization of Key Synthetic Concepts
General Workflow for Heterocycle Synthesis
The following diagram illustrates a generalized workflow for the synthesis of nitrogen heterocycles using an amine building block like this compound.
Caption: Generalized workflow for nitrogen heterocycle synthesis.
Conclusion and Future Perspectives
This compound represents a valuable, yet perhaps underutilized, building block in the synthesis of nitrogen heterocycles. Its unique structural and electronic properties offer chemists a tool to introduce desirable physicochemical characteristics into target molecules. While this guide has presented a plausible protocol for its use in pyridazine synthesis, the potential applications of this amine extend to a wide range of other heterocyclic systems. Future research could focus on systematically exploring its reactivity in various multicomponent reactions and in the synthesis of novel, complex scaffolds for drug discovery and materials science. The principles and protocols outlined herein provide a solid foundation for such endeavors, empowering researchers to harness the full potential of this versatile synthetic intermediate.
References
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Cas 104678-18-4,this compound | lookchem. (URL: [Link])
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Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (URL: [Link])
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Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. (URL: [Link])
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SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (URL: [Link])
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Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (URL: [Link])
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Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. (URL: [Link])
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Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - NIH. (URL: [Link])
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Prescribed drugs containing nitrogen heterocycles: an overview - PMC - PubMed Central. (URL: [Link])
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Synthesis of piperazines - Organic Chemistry Portal. (URL: [Link])
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This compound | C6H15NO | CID 551575 - PubChem - NIH. (URL: [Link])
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1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (URL: [Link])
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Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI. (URL: [Link])
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Heterocyclic compounds and uses thereof - Patent US-10253047-B2 - PubChem. (URL: [Link])
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Recent Advances in Piperazine Synthesis | Request PDF - ResearchGate. (URL: [Link])
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Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC - NIH. (URL: [Link])
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (URL: [Link])
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New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC. (URL: [Link])
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13.1.3 Reaction of Aldehydes and Ketones with Nitrogen Nucleophiles - Chemistry LibreTexts. (URL: [Link])
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Scope of the reactions of aldehydes and ketones with amines - YouTube. (URL: [Link])
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Coupling of amides with ketones via C-N/C-H bond cleavage: a mild synthesis of 1,3-diketones - Organic Chemistry Portal. (URL: [Link])
-
Isopropylamine and Diisopropylamine from Acetone - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])
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Application Note: Derivatization of N-(2-Methoxyethyl)isopropylamine for Enhanced Functionality
Abstract
This document provides a detailed technical guide for the chemical derivatization of N-(2-Methoxyethyl)isopropylamine, a versatile secondary amine building block. We present optimized protocols for key functionalization reactions—acylation, sulfonylation, and reductive amination—designed to enhance the molecular properties for applications in pharmaceutical and agrochemical research. The causality behind experimental choices, self-validating protocol design, and supporting literature are central to this guide, ensuring researchers can confidently and effectively modify this valuable synthetic intermediate.
Introduction: The Strategic Value of this compound
This compound (CAS No. 104678-18-4) is a secondary amine of significant interest in modern organic synthesis.[1] Its structure is unique, featuring a bulky, lipophilic isopropyl group and a flexible, polar 2-methoxyethyl chain.[1] This duality allows it to impart a combination of desirable physicochemical properties to a parent molecule, influencing parameters such as solubility, membrane permeability, and steric profile.[1] The strategic inclusion of the methoxyethyl group is a known tactic in medicinal chemistry to modulate these properties.[1]
The nucleophilic secondary amine is the primary site of reactivity, allowing for the straightforward introduction of this valuable moiety onto a wide range of molecular scaffolds.[1] This application note details three robust and widely applicable derivatization strategies to leverage this reactivity for the development of novel chemical entities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅NO | [2][3] |
| Molecular Weight | 117.19 g/mol | [2][3][4] |
| Boiling Point | 125 °C | [2][3] |
| Density | 0.82 g/mL | [2][3] |
| Refractive Index | 1.4060-1.4100 | [2][3] |
| Appearance | Colorless to Almost Colorless Liquid | [3][5] |
| CAS Number | 104678-18-4 | [1][2][3][4][5] |
Derivatization Strategies and Protocols
The secondary amine of this compound is a potent nucleophile, readily participating in reactions with a variety of electrophiles. The following sections provide detailed protocols for three fundamental derivatization reactions.
Acylation: Formation of N-Acyl Derivatives (Amides)
Acylation introduces an acyl group (R-C=O) onto the nitrogen atom, forming a stable amide bond. This transformation is fundamental in drug development for creating peptidomimetics, modifying pharmacokinetic properties, and exploring structure-activity relationships (SAR). The reaction proceeds via a nucleophilic addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon of the acylating agent.[6][7]
Protocol 1: General Procedure for Acylation with an Acyl Chloride
This protocol describes the reaction of this compound with a generic acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[8]
Materials:
-
This compound
-
Acyl Chloride (e.g., benzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction flask, magnetic stirrer, dropping funnel, and standard glassware for workup.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.1 - 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath. The base acts as an HCl scavenger, preventing the protonation of the starting amine.[8]
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes. Slow addition is crucial to control the exothermic reaction.[8]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Causality and Self-Validation:
-
Excess Base: Using a slight excess of a tertiary amine base ensures that the nucleophilic starting material remains deprotonated and available for reaction.[8]
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water; therefore, anhydrous conditions are essential to prevent hydrolysis to the corresponding carboxylic acid.[6]
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of successful acylation.
Sulfonylation: Synthesis of Sulfonamides
Sulfonylation is analogous to acylation and involves the reaction of the amine with a sulfonyl chloride (R-SO₂Cl) to form a sulfonamide. Sulfonamides are a critical class of compounds in medicinal chemistry, famously known for their antibacterial properties (sulfa drugs).[9] The reaction proceeds readily in the presence of a base to neutralize the HCl generated.[9][10]
Protocol 2: General Procedure for Sulfonylation with a Sulfonyl Chloride
This protocol details the synthesis of a sulfonamide derivative using p-toluenesulfonyl chloride (tosyl chloride) as a representative sulfonylating agent.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (serves as both solvent and base) or an alternative base like NaOH in a biphasic system.
-
Dichloromethane (DCM) (if not using pyridine as solvent)
-
Dilute Hydrochloric Acid (HCl, e.g., 1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard reaction and workup glassware.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in pyridine and cool the solution to 0 °C. Pyridine is often used in excess as it effectively scavenges the HCl produced.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.0-1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Pour the reaction mixture into ice-cold 1 M HCl to neutralize the excess pyridine.
-
Extract the product with a suitable organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude sulfonamide by recrystallization or flash column chromatography.
Causality and Self-Validation:
-
Base Selection: Pyridine is a common choice as it is a moderately effective base and can also serve as the solvent. Alternatively, Schotten-Baumann conditions (aqueous NaOH and an organic solvent) can be employed.
-
Reactivity: The reaction of a secondary amine with a sulfonyl chloride produces a stable N,N-disubstituted sulfonamide which, unlike sulfonamides derived from primary amines, lacks an acidic N-H proton and will not dissolve in aqueous base.[10][11] This property can be used to confirm the identity of the product.
-
Characterization: Confirm the structure via spectroscopic methods (NMR, MS). The presence of characteristic sulfonyl group stretches in the IR spectrum (approx. 1350 and 1160 cm⁻¹) and the tosyl group signals in the ¹H NMR spectrum validate the product's identity.
Reductive Amination: Formation of Tertiary Amines
Reductive amination is a powerful and reliable method for forming C-N bonds and is one of the most important ways to synthesize tertiary amines from secondary amines.[12] The process involves the reaction of the secondary amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent to yield the tertiary amine.[12][13] This method avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.[12]
Protocol 3: One-Pot Direct Reductive Amination
This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for reductive aminations.[12] It tolerates mildly acidic conditions required for iminium ion formation and does not readily reduce the starting aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., cyclohexanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard reaction and workup glassware.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in anhydrous DCE.
-
Catalyst (Optional): Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate the formation of the iminium ion intermediate.[12]
-
Reducing Agent Addition: Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation. Then, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise. The addition may cause slight effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor the disappearance of the starting materials by TLC or LC-MS.
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude tertiary amine product by flash column chromatography.
Causality and Self-Validation:
-
Selective Reductant: NaBH(OAc)₃ is the reagent of choice because it is less reactive than reagents like NaBH₄ and will preferentially reduce the iminium ion over the carbonyl group of the starting material.[14] Sodium cyanoborohydride (NaBH₃CN) is another common alternative.[14][15]
-
One-Pot Efficiency: The direct, one-pot nature of this reaction, where iminium formation and reduction occur concurrently, makes it a highly efficient and convenient synthetic method.[14]
-
Characterization: Successful formation of the tertiary amine can be confirmed by the appearance of signals corresponding to the newly introduced alkyl group in the ¹H and ¹³C NMR spectra and the correct molecular ion peak in the mass spectrum.
Conclusion
The protocols outlined in this application note provide robust and versatile methods for the derivatization of this compound. By employing acylation, sulfonylation, and reductive amination, researchers can readily access a diverse range of novel molecules. These derivatization strategies enable the systematic modification of this key building block, facilitating the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery and other areas of chemical research. The principles and step-by-step guidance provided herein are designed to be broadly applicable, empowering scientists to enhance the functionality of this and other valuable secondary amine intermediates.
References
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This compound | lookchem. (n.d.). Retrieved January 4, 2026, from [Link]
-
Reductive amination in case of secondary amines - Chemistry Stack Exchange. (2019, July 25). Retrieved January 4, 2026, from [Link]
-
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 168, 248-255. Retrieved January 4, 2026, from [Link]
-
This compound | C6H15NO - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
-
reductive amination & secondary amine synthesis - YouTube. (2020, March 20). Retrieved January 4, 2026, from [Link]
-
Video: Amines to Sulfonamides: The Hinsberg Test - JoVE. (2023, April 30). Retrieved January 4, 2026, from [Link]
-
Mohammad-Ali, G., et al. (2012). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. RSC Advances. Retrieved January 4, 2026, from [Link]
-
Ho, T. D., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460563. Retrieved January 4, 2026, from [Link]
-
Reductive amination - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
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Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(16), 8148-8180. Retrieved January 4, 2026, from [Link]
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Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams. (n.d.). Retrieved January 4, 2026, from [Link]
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Technical Guide: N-(2-Methoxyethyl)isopropylamine and its Analogs as Versatile Precursors for Complex Molecule Synthesis
An Application Guide for Researchers and Drug Development Professionals
Abstract
N-(2-Methoxyethyl)isopropylamine is a secondary amine that serves as a valuable and versatile building block in modern organic synthesis.[1] Its unique molecular structure, featuring both a sterically influential isopropyl group and a polar, flexible 2-methoxyethyl chain, imparts a dual character of lipophilicity and hydrophilicity.[1] This duality makes it an attractive intermediate for constructing complex molecules with tailored physicochemical properties, finding applications in agrochemicals, pharmaceuticals, and materials science.[1][2] This guide provides an in-depth analysis of the chemical properties of this compound, explores its synthetic applications, and presents a detailed protocol for the synthesis of the major herbicide Metolachlor, which utilizes a structurally isomeric core.
Introduction to this compound (MIPA)
This compound, hereafter referred to as MIPA, is a colorless liquid with a characteristic ammonia-like odor.[2] As a secondary amine, its nitrogen center is nucleophilic, allowing it to readily participate in a wide range of bond-forming reactions. The strategic combination of its functional groups is key to its utility:
-
Isopropyl Group: This bulky, non-polar group provides steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions. It also increases the lipophilicity of the final molecule, a crucial factor for membrane permeability in bioactive compounds.[1]
-
Methoxyethyl Group: This flexible chain introduces polarity and the potential for hydrogen bonding through its ether oxygen.[1] In medicinal chemistry, the inclusion of such groups is a well-established strategy to modulate a molecule's solubility, metabolic stability, and overall pharmacokinetic profile.[1]
This combination of features makes MIPA and its analogs powerful tools for systematically exploring structure-activity relationships (SAR) in drug discovery and agrochemical development.[1]
Physicochemical Properties
A summary of the key properties of MIPA is presented below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | N-(2-methoxyethyl)propan-2-amine | [3] |
| CAS Number | 104678-18-4 | [2][3][4] |
| Molecular Formula | C₆H₁₅NO | [3][4] |
| Molecular Weight | 117.19 g/mol | [3][4] |
| Appearance | Colorless to almost colorless clear liquid | [4][5] |
| Boiling Point | 125 °C | [2][4] |
| Density | 0.82 g/cm³ | [2][4] |
| Flash Point | 40 °C | [2] |
Safety and Handling
MIPA is classified as a flammable liquid and vapor that causes severe skin burns and eye damage.[3][5] Appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn.[5] All handling should be performed in a well-ventilated area or a chemical fume hood, away from heat and open flames.[5]
Core Applications and Synthetic Utility
MIPA's utility extends across several industries. It is employed as a corrosion inhibitor in metalworking fluids and as a solvent or surfactant in personal care products.[2] However, its primary value in the context of complex molecule synthesis lies in its role as an intermediate for producing high-value agrochemicals and pharmaceuticals.[1][2]
A prominent example of the industrial application of this chemical scaffold is in the synthesis of Metolachlor , one of the most widely used selective herbicides for crops like corn and soybeans.[6][7] It is critical to note that Metolachlor itself contains the structural isomer, a N-(2-methoxy-1-methylethyl) group, rather than the N-(2-methoxyethyl)isopropyl group of MIPA. The synthetic principles, however, are directly transferable and highlight the importance of this class of substituted amines.
Structural Isomerism: A Key Clarification
The distinction between MIPA and the moiety found in Metolachlor is crucial for precise synthetic design. The diagram below illustrates the structural difference.
Caption: Structural comparison of MIPA and the Metolachlor side-chain.
The synthesis of Metolachlor proceeds through an intermediate amine, N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)amine, which is then acylated. The formation of this key amine intermediate is a cornerstone of the manufacturing process.
Application Protocol: Multi-Step Synthesis of Metolachlor
This section provides a detailed, two-part protocol for the synthesis of Metolachlor, demonstrating the application of a MIPA analog in a large-scale industrial process. The process involves an initial reductive amination to form the key secondary amine, followed by N-acylation to yield the final product.
Overall Synthetic Workflow
The synthesis can be visualized as a two-stage process starting from commercially available materials.
Caption: Two-step synthetic workflow for the production of Metolachlor.
Part 1: Reductive Amination to Synthesize the Amine Intermediate
Principle: This step involves the formation of an imine intermediate by the reaction of 2-methyl-6-ethylaniline with methoxyacetone, followed by in-situ catalytic hydrogenation to yield the stable secondary amine.[6] The use of a palladium-on-carbon catalyst is standard for such reductions due to its high activity and selectivity.
Materials and Reagents:
-
2-Methyl-6-ethylaniline (98%+)
-
Methoxyacetone (98%+)
-
Palladium on Carbon (10 wt. %)
-
Hydrogen gas (high purity)
-
Organic solvent (e.g., Toluene or Methanol)
-
Hydrogenation reactor (Parr shaker or equivalent)
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Celite bed)
Protocol:
-
Reactor Setup: In a suitable hydrogenation reactor, dissolve 2-methyl-6-ethylaniline (1.0 eq) and methoxyacetone (1.1-1.5 eq) in the chosen organic solvent (e.g., Toluene).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-5% by weight relative to the aniline starting material.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any air.
-
Reaction: Pressurize the reactor with hydrogen (typically 30-80 bar) and begin stirring.[8][9] Heat the reaction mixture to the target temperature (e.g., 50-90 °C).[6]
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (TLC or GC). The reaction is typically complete within 4-18 hours.[8]
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil is the desired N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)amine, which can be used in the next step, often without further purification.[6] Purity is typically >95%.
Part 2: N-Acylation to Synthesize Metolachlor
Principle: This is a standard nucleophilic acyl substitution reaction. The secondary amine synthesized in Part 1 acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base is required to neutralize the HCl byproduct generated during the reaction.[10][11] Performing the reaction at low temperatures is crucial to control the exothermic reaction and prevent side product formation.
Materials and Reagents:
-
N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)amine (from Part 1)
-
Chloroacetyl chloride (98%+)
-
Anhydrous Toluene
-
Base (e.g., Sodium Carbonate, Triethylamine, or Potassium Hydroxide)
-
Standard laboratory glassware with inert atmosphere capabilities
-
Addition funnel
Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere, dissolve the amine intermediate (1.0 eq) and the base (1.2-2.0 eq) in anhydrous toluene.[6][10]
-
Cooling: Cool the stirred solution to a low temperature, typically between -10 °C and 0 °C, using an ice-salt or dry ice-acetone bath.[10][11]
-
Acylation: Slowly add a solution of chloroacetyl chloride (1.0-1.2 eq) in toluene dropwise via the addition funnel, ensuring the internal temperature remains below 5 °C.[10]
-
Reaction: After the addition is complete, allow the reaction to stir at low temperature for 1-3 hours, then warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.[11]
-
Quenching: Carefully quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Metolachlor as an oil.[6] The product can be further purified if necessary, although technical-grade Metolachlor is often of sufficient purity (>98%) after this procedure.[6]
Summary of Reaction Parameters
| Parameter | Part 1: Reductive Amination | Part 2: N-Acylation |
| Key Reagents | 2-Methyl-6-ethylaniline, Methoxyacetone | Amine Intermediate, Chloroacetyl Chloride |
| Catalyst/Base | Pd/C | Sodium Carbonate / Triethylamine |
| Solvent | Toluene / Methanol | Toluene |
| Temperature | 50-90 °C | -10 °C to Room Temperature |
| Pressure | 30-80 bar H₂ | Atmospheric |
| Typical Yield | >95% (Crude) | >90% (Crude) |
Conclusion
This compound and its structural analogs are demonstrably powerful precursors in the synthesis of complex, high-value molecules. The unique interplay between the steric and electronic properties of its constituent groups allows for fine-tuning of the target molecule's characteristics. The industrial synthesis of Metolachlor serves as a prime example, where the principles of forming and reacting a substituted methoxyalkylamine are applied on a massive scale. The protocols detailed herein provide a robust framework for researchers in agrochemical and pharmaceutical development to leverage these versatile building blocks in their own synthetic endeavors.
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Application Notes & Protocols: A Scientist's Guide to Incorporating the N-(2-methoxyethyl)isopropyl Moiety into Molecular Scaffolds
Introduction: The Strategic Value of a Dual-Character Moiety
In the landscape of modern medicinal chemistry, success is often dictated by the ability to finely tune the physicochemical properties of a lead compound to achieve a desired pharmacokinetic profile. The N-(2-methoxyethyl)isopropyl moiety has emerged as a particularly valuable building block for this purpose.[1] It is a secondary amine that confers a unique dual character upon a parent molecule: a bulky, lipophilic isopropyl group and a flexible, polar 2-methoxyethyl chain.[1]
This combination is not accidental; it is a deliberate design element. The isopropyl group can provide steric hindrance, influencing binding interactions and potentially shielding metabolically labile sites.[2][3] Concurrently, the methoxyethyl group introduces polarity and the potential for hydrogen bond acceptance, which can be crucial for modulating properties like aqueous solubility and membrane permeability.[1] This strategic pairing allows researchers to navigate the delicate balance between lipophilicity (often required for target engagement) and hydrophilicity (necessary for favorable pharmacokinetics). Its utility is exemplified in the structure of established pharmaceuticals like the beta-blocker metoprolol, which features both isopropylamino and methoxyethyl groups, underscoring the therapeutic relevance of this combination.[1]
This guide provides an in-depth exploration of the key synthetic strategies for incorporating this moiety, the rationale behind its impact on drug-like properties, and detailed, field-proven protocols for its application.
Modulating Physicochemical Properties: A Predictive Approach
The incorporation of the N-(2-methoxyethyl)isopropyl group is a strategic decision aimed at optimizing a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The physicochemical properties of a drug molecule are critical determinants of its in vivo behavior.[4][5]
Key Physicochemical Properties of the Building Block:
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO | PubChem[6] |
| Molecular Weight | 117.19 g/mol | PubChem[6] |
| XLogP3 | 0.4 | PubChem[6] |
| Topological Polar Surface Area | 21.3 Ų | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
Impact on Solubility and Lipophilicity
A central challenge in drug design is optimizing aqueous solubility for dissolution and absorption while maintaining sufficient lipophilicity for membrane permeation. The N-(2-methoxyethyl)isopropyl group offers a compelling solution.
-
Solubility Enhancement: The ether oxygen and the secondary amine nitrogen of the moiety can act as hydrogen bond acceptors, interacting with water molecules. This often improves aqueous solubility compared to a simple, non-polar alkylamine substituent.[1][7] This effect is particularly pronounced when replacing a more lipophilic group.
-
Lipophilicity Modulation: Lipophilicity, often measured as logP or logD, is a key factor in cell permeability and plasma protein binding.[8][9] The isopropyl group contributes to lipophilicity, while the methoxyethyl tail tempers this effect. The net result is a moderate lipophilicity (XLogP of 0.4 for the free amine), allowing for a nuanced adjustment of the parent molecule's overall logP.[6] This is a significant advantage over simple N-alkylation, which typically increases lipophilicity.[10]
Enhancing Metabolic Stability
Metabolic stability is a critical factor for achieving adequate drug exposure and duration of action.[11] The N-(2-methoxyethyl)isopropyl moiety can improve metabolic stability through several mechanisms:
-
Steric Shielding: The bulky isopropyl group can sterically hinder the approach of metabolizing enzymes, such as Cytochrome P450s (CYPs), to adjacent sites on the molecular scaffold.[12]
-
Blocking N-Dealkylation: For secondary amines, N-dealkylation is a common metabolic pathway. While the isopropyl group can be metabolized, it is generally more robust than smaller alkyl groups like methyl or ethyl. Introducing steric bulk, such as with a t-butyl group, is a known strategy to prevent N-dealkylation.[12] The isopropyl group offers a step in this direction without dramatically increasing lipophilicity.
-
Metabolic Switching: By blocking a primary site of metabolism, the moiety can force "metabolic switching" to a less favorable position, potentially slowing the overall rate of clearance.[12] However, it is crucial to evaluate the new metabolic profile, as this can sometimes lead to the formation of undesirable metabolites.
Synthetic Strategies for Incorporation
Attaching the N-(2-methoxyethyl)isopropyl moiety to a molecular scaffold can be achieved through several reliable and high-yielding synthetic methods. The choice of method depends primarily on the nature of the scaffold and the available functional groups.
Reductive Amination
Reductive amination is one of the most versatile and widely used methods for forming C-N bonds.[13] It involves the reaction of N-(2-methoxyethyl)isopropylamine with a ketone or aldehyde on the target scaffold to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.[14][15][16]
Causality: This one-pot procedure is highly efficient because the iminium ion intermediate is more electrophilic and thus more readily reduced than the starting carbonyl.[17] This selectivity allows for the use of mild reducing agents that do not affect the initial aldehyde or ketone.
Caption: Workflow for Reductive Amination.
Buchwald-Hartwig Amination
For incorporating the moiety onto an aromatic or heteroaromatic ring, the Buchwald-Hartwig amination is the gold standard.[18] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide (or triflate) and an amine.[19][20]
Causality: The reaction's success hinges on a catalytic cycle involving a palladium(0) species.[21] Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are crucial to facilitate the key steps of oxidative addition (of the aryl halide to Pd(0)) and reductive elimination (of the product from the Pd(II) intermediate), which forms the desired C-N bond.[18][20] The choice of base is also critical for deprotonating the amine, making it a more effective nucleophile in the catalytic cycle.
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Experimental Protocols
The following protocols are representative procedures and may require optimization based on the specific substrate.
Protocol 1: Reductive Amination
Objective: To synthesize N-(1-phenylethyl)-N-(2-methoxyethyl)propan-2-amine from acetophenone and this compound.
Materials:
-
Acetophenone (1.0 eq)
-
This compound (1.2 eq)[22]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (0.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add acetophenone (1.0 eq) and dissolve in anhydrous DCE (approx. 0.2 M).
-
Add this compound (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).[23]
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation. Monitor by TLC or LC-MS.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 15 minutes. Caution: Gas evolution may occur.[23]
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[23]
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize N-(4-biphenyl)-N-(2-methoxyethyl)propan-2-amine from 4-bromobiphenyl and this compound.
Materials:
-
4-Bromobiphenyl (1.0 eq)
-
This compound (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried Schlenk tube, combine 4-bromobiphenyl (1.0 eq), Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the tube, then evacuate and backfill with argon gas. Repeat this cycle three times.[24]
-
Under a positive flow of argon, add anhydrous toluene (approx. 0.1 M) followed by this compound (1.2 eq) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 100°C.
-
Stir vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench with a small amount of water and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing the pad thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-aryl amine.[18]
Characterization
Successful incorporation of the moiety must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Diagnostic signals include the methoxy singlet (~3.3 ppm), the methylene protons of the ethyl group, and the characteristic septet and doublet for the isopropyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, verifying its elemental composition.
Conclusion
The N-(2-methoxyethyl)isopropyl moiety is a powerful tool in the medicinal chemist's arsenal for optimizing the drug-like properties of molecular scaffolds. Its unique combination of steric bulk and flexible polarity allows for the simultaneous modulation of solubility, lipophilicity, and metabolic stability. By employing robust synthetic methods such as reductive amination and Buchwald-Hartwig amination, researchers can efficiently incorporate this group to accelerate the development of drug candidates with improved pharmacokinetic profiles. The protocols and principles outlined in this guide provide a solid foundation for the strategic application of this valuable chemical building block.
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ResearchGate. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Available from: [Link]
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Reddit. N-Methylisopropylamine synthesis. r/chemistry. 2022. Available from: [Link]
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NIST. Isopropyl-(2-methoxy-ethyl)-propyl-amine. NIST Chemistry WebBook. Available from: [Link]
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National Institutes of Health. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC. 2022. Available from: [Link]
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National Institutes of Health. Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. PMC. 2021. Available from: [Link]
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MDPI. Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. 2024. Available from: [Link]
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National Institutes of Health. N-(2-Hydroxypropyl)methacrylamide Copolymer-drug Conjugates for Combination Chemotherapy of Acute Myeloid Leukemia. PMC. Available from: [Link]
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National Institutes of Health. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC. Available from: [Link]
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Application Notes and Protocols for Modulating Physicochemical Properties in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Physicochemical Tightrope of Drug Design
In the intricate dance of drug discovery, the biological activity of a compound is but one partner. The other, equally crucial, is its suite of physicochemical properties. These properties—governing how a molecule behaves in various physiological environments—dictate its absorption, distribution, metabolism, and excretion (ADME), ultimately determining its therapeutic efficacy and safety profile.[1][2] A highly potent compound that cannot reach its target in sufficient concentration is of little clinical value. Therefore, the medicinal chemist's art lies not only in designing molecules that bind with high affinity to their biological targets but also in meticulously tailoring their physicochemical characteristics to navigate the complex journey through the human body.
This guide provides a detailed exploration of practical strategies and experimental protocols for the rational modulation of key physicochemical properties in medicinal chemistry. It is designed to move beyond a mere listing of techniques, offering insights into the causal relationships between molecular structure and physicochemical behavior, and providing the "why" behind experimental choices. By understanding and applying these principles, researchers can significantly enhance the "drug-likeness" of their compounds and increase the probability of successful clinical development.
Section 1: Aqueous Solubility - The Cornerstone of Bioavailability
Aqueous solubility is a critical determinant of a drug's oral bioavailability.[3] For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the aqueous environment of the gut. Poor aqueous solubility is a major hurdle in drug development, often leading to erratic absorption and suboptimal therapeutic outcomes.
The "Why": Understanding the Drivers of Solubility
The solubility of a compound is a function of the interplay between its crystal lattice energy (the energy required to break apart the solid-state structure) and the energy of solvation (the energy released when the molecule is surrounded by solvent molecules). To improve solubility, medicinal chemists can either decrease the lattice energy or increase the solvation energy.
Key Strategies for Enhancing Aqueous Solubility:
-
Introduction of Polar Functional Groups: Incorporating polar groups such as hydroxyls, amines, or amides can increase a molecule's ability to form favorable hydrogen bonds with water, thereby enhancing its solubility.[4]
-
Salt Formation: For ionizable compounds (acids or bases), forming a salt can dramatically increase solubility by introducing strong ion-dipole interactions with water.[5]
-
Prodrug Strategies: A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in vivo.[3][6] Hydrophilic promoieties can be attached to a poorly soluble drug to enhance its aqueous solubility, which are then cleaved enzymatically or chemically to release the active drug.
-
Solid-State Modifications: Techniques like creating solid dispersions (dispersing the drug in a hydrophilic polymer matrix) can disrupt the crystal lattice of the drug, leading to a more amorphous and soluble form.[7][8]
Experimental Protocols for Solubility Assessment
Accurate measurement of solubility is essential to guide optimization efforts. Two key types of solubility are measured in drug discovery: kinetic and thermodynamic.
Rationale: This high-throughput assay is ideal for early-stage drug discovery to quickly assess the solubility of a large number of compounds under non-equilibrium conditions, which often mimic the initial dissolution of a compound in the gastrointestinal tract.[9]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To a separate 96-well plate, add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition and Mixing: Transfer a small, equal volume of each DMSO dilution to the corresponding wells of the buffer plate. Mix immediately and thoroughly.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Nephelometric Measurement: Measure the light scattering of each well using a nephelometer. An increase in scattered light indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.
Caption: Workflow for Kinetic Solubility Assay using Nephelometry.
Rationale: This "gold standard" method measures the equilibrium solubility of a compound and is crucial for lead optimization and pre-formulation studies.[10] It provides a more accurate representation of a compound's intrinsic solubility.
Protocol:
-
Compound Addition: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The thermodynamic solubility is the measured concentration of the compound in the saturated supernatant.
Caption: Workflow for Thermodynamic Solubility Assay (Shake-Flask).
Case Studies in Solubility Enhancement
| Drug | Initial Solubility | Modification Strategy | Modified Solubility | Fold Increase | Reference(s) |
| Carbamazepine | ~25 µg/mL in water | Solid dispersion with HPMC (20% drug loading) | ~1438 µg/mL in water with 1% SLS | ~57 | [11] |
| Ibuprofen | ~21 µg/mL in water | 80% v/v Propylene Glycol as cosolvent | ~8.4 mg/mL (8400 µg/mL) | ~400 | [12] |
| Ketoconazole | ~2 µg/mL in water (intrinsic) | Cocrystal with glutaric acid | 2165.6 µg/mL in water | ~1800 | [13] |
Section 2: Lipophilicity - A Double-Edged Sword
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter that influences a drug's permeability, metabolic stability, and target binding.[14] It is a double-edged sword; while a certain degree of lipophilicity is required for a drug to cross cell membranes, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
The "Why": Balancing Permeability and "Drug-Likeness"
The octanol-water partition coefficient (logP) is the most common measure of lipophilicity for a neutral compound. For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically 7.4 to mimic physiological conditions) is a more relevant parameter.[15][16][17][18]
Strategies for Modulating Lipophilicity:
-
Adding or Removing Lipophilic/Hydrophilic Groups: The most direct way to modulate lipophilicity is by adding or removing functional groups. For example, adding alkyl or aryl groups increases lipophilicity, while adding polar groups like hydroxyls or carboxylates decreases it.[19]
-
Bioisosteric Replacement: Replacing a functional group with another that has similar steric and electronic properties but different lipophilicity can fine-tune this parameter without drastically altering the molecule's interaction with its target.
-
Prodrug Approach: Attaching a lipophilic promoiety can enhance the permeability of a hydrophilic drug. Conversely, a hydrophilic promoiety can be used to reduce the lipophilicity of a highly lipophilic drug to improve its solubility.
Experimental Protocol for logP/logD Determination (Shake-Flask Method)
Rationale: This classic method directly measures the partitioning of a compound between an aqueous and an organic phase, providing a robust measure of its lipophilicity.[20][21]
Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate.
-
Compound Addition: Add a known amount of the test compound to a vial containing equal volumes of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Shake the vial for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation:
-
logP (for non-ionizable compounds): logP = log10 ([Concentration in octanol] / [Concentration in water])
-
logD (for ionizable compounds): logD = log10 ([Concentration in octanol] / [Concentration in aqueous buffer at a specific pH])
-
Caption: Workflow for logP/logD Determination (Shake-Flask).
Case Study in Lipophilicity Modulation
| Drug Class | Parent Compound | logP/logD | Modification | Modified Compound | Modified logP/logD | Impact on Activity/Properties | Reference(s) |
| Beta-blockers | Propranolol | logP: 2.9 | N/A | Atenolol | logP: 0.23 | Propranolol (lipophilic) crosses the blood-brain barrier, leading to CNS side effects. Atenolol (hydrophilic) has reduced CNS penetration and fewer such side effects. | [8][22][23] |
| Local Anesthetics | Procaine | logP: 2.3 | Addition of a butyl group to the aromatic ring | Tetracaine | logP: 4.1 | Increased lipophilicity leads to higher potency and longer duration of action. | [16][17][24][25] |
Section 3: Permeability - Crossing the Cellular Divide
For a drug to exert its effect, it must often cross biological membranes to reach its site of action. Membrane permeability is a key factor in drug absorption and distribution.
The "Why": The Role of Passive Diffusion and Transporters
Passive diffusion is a major mechanism by which drugs cross cell membranes. This process is favored by a balance of lipophilicity and hydrophilicity. Highly polar molecules may have difficulty partitioning into the lipid bilayer, while highly lipophilic molecules may get trapped within the membrane. Hydrogen bonding capacity is also a critical factor; an excessive number of hydrogen bond donors and acceptors can hinder permeability due to the energetic cost of desolvation.[26] In some cases, intramolecular hydrogen bonds can "shield" the polar groups of a molecule, enhancing its permeability.[4][27][28]
In addition to passive diffusion, active transport mechanisms involving membrane proteins can also play a significant role in drug permeability. Prodrug strategies can be employed to target these transporters and enhance drug uptake.[7][13]
Experimental Protocol for Permeability Assessment (PAMPA)
Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free in vitro assay that models passive diffusion across a lipid membrane. It is a cost-effective method for screening compounds for their potential intestinal absorption or blood-brain barrier penetration in early drug discovery.[12][29]
Protocol:
-
Membrane Preparation: A filter plate (donor plate) is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.
-
Compound Preparation: The test compound is dissolved in an aqueous buffer (pH adjusted to mimic the relevant physiological environment, e.g., pH 6.5 for intestinal absorption) to create the donor solution.
-
Assay Setup: An acceptor plate is filled with a fresh aqueous buffer. The donor plate is then placed on top of the acceptor plate, creating a "sandwich" where the artificial membrane separates the donor and acceptor solutions.
-
Incubation: The plate sandwich is incubated for a defined period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using an appropriate analytical method (e.g., LC-MS/MS).
-
Calculation: The effective permeability coefficient (Pe) is calculated using the following equation:
Pe = [C]A VA / (Area * Time * ([C]D - [C]A))
Where:
-
[C]A is the concentration in the acceptor well
-
VA is the volume of the acceptor well
-
Area is the surface area of the membrane
-
Time is the incubation time
-
[C]D is the concentration in the donor well
-
Caption: Workflow for Parallel Artificial Membrane Permeability Assay (PAMPA).
Case Study in Permeability Enhancement
| Drug | Initial Bioavailability | Modification Strategy | Modified Compound | Modified Bioavailability | Fold Increase | Mechanism | Reference(s) |
| Acyclovir | 10-20% | Prodrug (L-valyl ester) | Valacyclovir | ~54% | 3-5 | Increased absorption via peptide transporters (hPEPT1) followed by rapid hydrolysis to acyclovir. | [7][29][30] |
| Paclitaxel | <1% (oral) | Self-microemulsifying drug delivery system (SMEDDS) | Paclitaxel in SMEDDS | ~4.5-fold increase in bioavailability in rabbits | 4.5 | Enhanced solubility and membrane permeability. | [5][18][31][32] |
Conclusion: An Integrated Approach to Drug Design
The successful development of a new drug is a multi-parameter optimization challenge.[21] A myopic focus on potency alone is a recipe for failure. By embracing a holistic approach that integrates the early and continuous assessment and modulation of physicochemical properties, medicinal chemists can significantly de-risk their projects and enhance the likelihood of discovering new medicines that are not only effective but also possess the drug-like properties necessary for clinical success. The protocols and strategies outlined in this guide provide a practical framework for achieving this crucial balance.
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Solubility of (+/-)-ibuprofen and S (+)-ibuprofen in the presence of cosolvents and cyclodextrins. PubMed. [Link]
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PRODRUG DESIGN: AN OVERVIEW. IJPCBS. [Link]
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Strategic Approaches to Optimizing Peptide ADME Properties. The AAPS Journal. [Link]
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Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. [Link]
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Solubility of ibuprofen in some ethanol + water cosolvent mixtures at several temperatures. ResearchGate. [Link]
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Dual Formulation and Interaction Strategies to Enhance the Oral Bioavailability of Paclitaxel. PubMed. [Link]
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Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. [Link]
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Prodrug Design: Perspectives, Approaches and Applications in Medicinal Chemistry. ResearchGate. [Link]
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Investigation of possible solubility and dissolution advantages of cocrystals, I: Aqueous solubility and dissolution rates of ketoconazole and its cocrystals as functions of pH. PMC - NIH. [Link]
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Enhancement of Solubility and Dissolution Rate of Ibuprofen: A Factorial Study Approach. YouTube. [Link]
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How hydrogen bonds impact P-glycoprotein transport and permeability. PubMed. [Link]
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ADME Optimization and Toxicity Assessment in Drug Discovery. Bentham Science. [Link]
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Prodrugs: design and clinical applications. PubMed. [Link]
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Studies to Improve Dissolution Properties of Poorly Soluble Carbamazepine by Solid Dispersion. ResearchGate. [Link]
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Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
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Chapter 8: ADME Optimization in Drug Discovery. The Royal Society of Chemistry. [Link]
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TAILORING OF SOLUBILITY OF IBUPROFEN IN THE PRESENCE OF HYDROPHILIC EXCIPIENTS IN WATER-ETHANOL MIXTURES BY CRYSTALLIZATION METH. Semantic Scholar. [Link]
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Effect of pH on disintegration and dissolution of ketoconazole tablets. Semantic Scholar. [Link]
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enhancement of carbamzepine solubility using selected water soluble polymers and a solid dispersion technique. DigitalCommons@URI. [Link]
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Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. NIH. [Link]
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Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering. MDPI. [Link]
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ENHANCEMENT OF SOLUBILITY FOR CARBAMAZEPINE BY SOLID DISPERSION USING NATURAL GUMS. ResearchGate. [Link]
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The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. PMC - NIH. [Link]
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Solubility and dissolution enhancement of HPMC - based solid dispersions of carbamazepine by hot-melt extrusion technique. Asian Journal of Pharmaceutics. [Link]
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ADME optimization and toxicity assessment in early- and late-phase drug discovery. Semantic Scholar. [Link]
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Validation of RP-HPLC method for determination of pHdependent solubility of ketoconazole in phosphate buffer pH 6.8. ResearchGate. [Link]
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Lipophilicity of Beta-Adrenocepter Antagonists: A New Classification Scheme for Clinical Use. ResearchGate. [Link]
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ADME-Space: a new tool for medicinal chemists to explore ADME properties. PMC. [Link]
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LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC. [Link]
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Local Anaesthetics. Ho Medical: Anaesthesia. [Link]
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Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy. PMC - NIH. [Link]
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Prodrug Strategies for Paclitaxel. MDPI. [Link]
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Basic pharmacology of local anaesthetics. PMC - NIH. [Link]
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Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase. PMC - NIH. [Link]
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Local Anesthetic: Structure Activity Relationships. BrainKart. [Link]
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Cardioprotection with beta-adrenoceptor blockers. Does lipophilicity matter?. PubMed. [Link]
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Targeting Strategies for Enhancing Paclitaxel Specificity in Chemotherapy. PMC - NIH. [Link]
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Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]
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Lipophilicity, hydrophilicity, and the central nervous system side effects of beta blockers. PubMed. [Link]
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Synthesis and Characterization of Paclitaxel-Loaded PEGylated Liposomes by the Microfluidics Method. Molecular Pharmaceutics. [Link]
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Schematic representation of the difference between lipophilic and hydrophilic beta-blockers. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Methoxyethyl)isopropylamine
Welcome to the technical support guide for the synthesis of N-(2-Methoxyethyl)isopropylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields.
This compound is a valuable secondary amine building block in medicinal chemistry and materials science.[1] Its structure combines a bulky, lipophilic isopropyl group with a polar, flexible 2-methoxyethyl chain, making it a useful intermediate for creating complex molecules with tailored properties.[1] While its synthesis appears straightforward, achieving high yields consistently requires careful control over reaction parameters.
The most common and versatile route to this compound is the reductive amination of methoxyacetaldehyde with isopropylamine.[2][3] This guide will focus on optimizing this pathway.
Core Synthesis Pathway: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds that typically avoids the overalkylation problems seen with direct alkylation using alkyl halides.[4][5] The reaction proceeds in two main steps:
-
Imine Formation: The primary amine (isopropylamine) acts as a nucleophile, attacking the carbonyl carbon of methoxyacetaldehyde. This is followed by dehydration to form a Schiff base, or imine, intermediate. This step is reversible and often catalyzed by mild acid.[2][6]
-
Reduction: The C=N double bond of the imine is then reduced to a single bond to form the final secondary amine product. This requires a reducing agent that is selective for the imine (or its protonated iminium ion form) over the starting aldehyde.[4][7]
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis that lead to diminished yields.
Q1: My reaction yield is very low, and I've recovered most of my starting materials (isopropylamine and methoxyacetaldehyde). What's going wrong?
A1: This issue points to inefficient imine formation, which is the crucial first step.
-
Causality: The formation of the imine from an aldehyde and a primary amine is an equilibrium process that produces water.[2] If water is not removed or the conditions are not favorable, the equilibrium will lie towards the starting materials, preventing the reaction from proceeding. Furthermore, the reaction is typically most efficient under weakly acidic conditions (pH ~5-7), which catalyze the dehydration step without deactivating the amine nucleophile.[4][5][6]
-
Solutions:
-
pH Control: If your reaction medium is neutral or basic, consider adding a catalytic amount of a mild acid like acetic acid. This protonates the hemiaminal intermediate, making water a better leaving group to facilitate imine formation.[5][8][9]
-
Water Removal: Although not always necessary for one-pot procedures with selective reducing agents, if conversion is poor, using a dehydrating agent (like anhydrous MgSO₄ or molecular sieves) or a solvent that allows for azeotropic removal of water (like toluene with a Dean-Stark apparatus) can drive the equilibrium forward. Note that this is more common in a two-step procedure where the imine is isolated.
-
Reaction Time: Ensure you are allowing sufficient time for the imine to form before or during the reduction step. Monitoring by TLC or GC can confirm the consumption of the aldehyde.
-
Q2: I'm observing a significant amount of a higher molecular weight byproduct. How can I prevent this?
A2: This is a classic case of overalkylation, where the desired secondary amine product reacts again with the aldehyde to form an undesired tertiary amine.
-
Causality: The this compound product is itself a nucleophile. It can compete with the starting isopropylamine and react with another molecule of methoxyacetaldehyde to form a new iminium ion, which is then reduced to a tertiary amine.
-
Solutions:
-
Stoichiometry Control: Use a slight excess of the primary amine (isopropylamine) relative to the aldehyde. This ensures that the aldehyde is more likely to encounter the more abundant primary amine, minimizing the chance of the secondary amine product reacting.
-
Controlled Addition: Add the reducing agent to the pre-formed mixture of the amine and aldehyde. Alternatively, adding the aldehyde slowly to a mixture of the amine and the reducing agent can keep the aldehyde concentration low at any given time, disfavoring the second addition.
-
Choice of Reducing Agent: Milder, more sterically hindered reducing agents can sometimes react more slowly with the more hindered iminium ion formed from the secondary amine. Sodium triacetoxyborohydride (STAB) is often effective at minimizing this side reaction.[8]
-
Q3: My main impurity is 2-methoxyethanol. Why is this forming and how do I stop it?
A3: The formation of 2-methoxyethanol indicates that your reducing agent is directly reducing the starting methoxyacetaldehyde instead of the imine intermediate.
-
Causality: This is a problem of chemoselectivity.[2] Powerful reducing agents like sodium borohydride (NaBH₄) can readily reduce both aldehydes and imines. If the rate of aldehyde reduction is comparable to or faster than the rate of imine formation and reduction, significant alcohol byproduct will be formed.[4]
-
Solutions:
-
Use a Selective Reducing Agent: This is the most effective solution. Switch to a milder hydride reagent that preferentially reduces the protonated imine (iminium ion) over the carbonyl group.[4][5]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB is an excellent choice for one-pot reductive aminations because it is less basic and less reactive towards aldehydes and ketones, but highly effective at reducing iminium ions.[7][8][9] It is less water-sensitive than NaBH₄ and can be used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[7][9]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for iminium ions at a controlled pH (6-7).[2][5] However, it is highly toxic and can generate hydrogen cyanide gas, making STAB a safer and more modern alternative.[5][7]
-
-
Two-Step Procedure: If you must use NaBH₄, you can adopt a two-step approach. First, allow the imine to form completely (monitor by TLC/GC) in a solvent like methanol. Then, cool the reaction and add the NaBH₄.[4][9] This temporal separation can improve the yield of the desired amine.
-
Q4: I have a complex mixture after the reaction. What is the best way to purify the this compound?
A4: Purifying amines from reaction mixtures containing unreacted starting materials and byproducts often requires exploiting the basic nature of the amine.
-
Causality: The product is a basic secondary amine, while the starting aldehyde and byproduct alcohol are neutral. The starting primary amine is also basic, but may have a different pKa. Tertiary amine byproducts are also basic.
-
Solutions:
-
Acid-Base Extraction: This is the most common and effective method.
-
After quenching the reaction, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The primary, secondary, and tertiary amines will be protonated and move into the aqueous layer, while neutral impurities (aldehyde, alcohol) remain in the organic layer.
-
Separate the layers. Make the aqueous layer basic (e.g., with 2M NaOH) until pH > 12 to deprotonate the amine salts.
-
Extract the free amines back into a fresh organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
-
Fractional Distillation: If the boiling points of the components are sufficiently different, vacuum distillation can be an effective final purification step after the initial extraction.
-
Chromatography: While possible, column chromatography on standard silica gel can be problematic due to the basicity of amines, which can lead to streaking and poor separation.[10] If chromatography is necessary, using an amine-functionalized silica phase or treating standard silica with a small percentage of triethylamine in the eluent can improve results.[10]
-
Frequently Asked Questions (FAQs)
Q: Which reducing agent is best for this synthesis?
A: For a one-pot synthesis, sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is generally the superior choice.[7][8] It offers high selectivity for the iminium ion over the aldehyde, operates under mild conditions, and avoids the toxicity associated with sodium cyanoborohydride.[7][9]
| Reducing Agent | Typical Solvent | Selectivity | Advantages | Disadvantages |
| NaBH(OAc)₃ (STAB) | DCE, DCM, THF[7][8] | Excellent for Imine/Iminium | High yield, mild, one-pot, low toxicity.[5][7] | Water-sensitive, higher cost.[7] |
| NaBH₃CN | Methanol[4] | Good (pH-dependent)[2] | Effective for one-pot reactions. | Highly toxic, generates HCN.[5] |
| NaBH₄ | Methanol, Ethanol | Poor | Inexpensive, readily available. | Reduces aldehydes, requires careful conditions or a two-step process.[3][4] |
| H₂ / Catalyst (e.g., Pd/C) | Methanol, Ethanol | Excellent | "Green" byproducts, good for large scale.[3] | Requires pressure equipment, catalyst can be pyrophoric, potential for over-reduction. |
Q: What is the optimal solvent and temperature?
A: The optimal conditions depend on the reducing agent.
-
With NaBH(OAc)₃ , aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred, and reactions are typically run at room temperature.[8][9]
-
With NaBH₄ or NaBH₃CN , protic solvents like methanol or ethanol are common. The imine formation may be done at room temperature or with gentle heating, followed by cooling (e.g., to 0°C) before adding the reducing agent to control reactivity.[3]
Q: How can I monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase like ethyl acetate/hexanes with a small amount (0.5-1%) of triethylamine to prevent streaking. Visualize the spots using a potassium permanganate stain, which will react with the amine product and the aldehyde, but often with different colors or intensities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to definitively track the disappearance of starting materials and the appearance of the product.
Visualized Reaction and Troubleshooting Workflow
Reaction Pathway and Common Side Reactions
The following diagram illustrates the desired reductive amination pathway and the two most common side reactions that lower the yield.
Caption: A logical workflow for troubleshooting low yield issues.
Optimized Experimental Protocol Example
This protocol utilizes sodium triacetoxyborohydride for a high-yield, one-pot synthesis.
Materials:
-
Isopropylamine (1.2 eq)
-
Methoxyacetaldehyde (1.0 eq, typically as a 50-60% aqueous solution)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, 0.1 eq)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
1M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1,2-dichloroethane (DCE, approx. 5 mL per mmol of aldehyde). Add isopropylamine (1.2 eq).
-
Imine Formation: Add the methoxyacetaldehyde solution (1.0 eq) dropwise to the stirred solution. If the amine is a salt, pre-neutralize it. Stir the mixture at room temperature for 30-60 minutes. (Optional: If conversion is known to be slow, add a catalytic amount of glacial acetic acid).
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. The addition may be slightly exothermic. Allow the reaction to stir at room temperature for 4-18 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 9:1 Hexane:Ethyl Acetate + 1% Triethylamine) until the starting aldehyde is consumed.
-
Work-up & Quench: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCE.
-
Purification: Combine the organic layers. Perform an acid-base extraction as described in Troubleshooting Q4 to isolate the amine product from neutral impurities.
-
Isolation: Dry the final organic layer containing the purified product over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a clear liquid.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
American Chemical Society. (2010). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. [Link]
-
ResearchGate. (2010). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]
- Google Patents. (n.d.).
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central. [Link]
- Google Patents. (n.d.).
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
-
Elsevier. (2017). Efficient synthesis of secondary amines by reductive amination of curdlan Staudinger ylides. Carbohydrate Polymers. [Link]
-
American Chemical Society. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
Technical Support Center: Optimizing N-(2-Methoxyethyl)isopropylamine Alkylation
A Guide for Research, Development, and Manufacturing Professionals
Welcome to the technical support center for the N-alkylation of N-(2-Methoxyethyl)isopropylamine. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven guide to navigate the complexities of this important transformation. This document is structured in a question-and-answer format to directly address the challenges you may encounter, moving from general inquiries to in-depth troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the alkylation of this compound.
Q1: What are the most common challenges when alkylating a secondary amine like this compound?
The primary challenge is controlling the reaction's selectivity. Because the tertiary amine product is often as nucleophilic or even more so than the starting secondary amine, the reaction can proceed to form a quaternary ammonium salt.[1][2][3] This "runaway" reaction leads to a mixture of products, complicates purification, and lowers the yield of the desired tertiary amine.[3] Other common issues include slow or incomplete reactions, especially with sterically hindered reagents, and competing elimination side reactions.[4][5]
Q2: How do I select the appropriate alkylating agent?
The choice of alkylating agent is dictated by the R-group you wish to add and its reactivity. The general reactivity trend for alkyl halides is Iodide > Bromide > Chloride.
-
Alkyl Iodides and Bromides: These are highly reactive and often suitable for efficient alkylation at moderate temperatures. However, their high reactivity can also increase the risk of over-alkylation.[6]
-
Alkyl Chlorides: Less reactive and may require higher temperatures, longer reaction times, or the use of a catalyst (e.g., NaI, KBr) to facilitate the reaction.
-
Alkyl Tosylates/Mesylates: Excellent leaving groups, making them highly effective alkylating agents, often used when halides are unreactive.
For laboratory purposes, direct N-alkylation is most reliably used for synthesizing tertiary amines from secondary amines, as over-alkylation to the quaternary salt is the primary competing reaction, which can sometimes be controlled.[3][7]
Q3: What is the role of the base, and how do I choose the right one?
The base is crucial for neutralizing the acidic proton (HX) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8]
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are commonly used, effective, and easy to remove during workup.[8][9][10] Cesium carbonate (Cs₂CO₃) is more soluble and basic, often accelerating sluggish reactions.[10]
-
Organic Amine Bases (e.g., Triethylamine, DIPEA): These non-nucleophilic "proton sponges" can be effective but can complicate purification.
-
Strong Bases (e.g., NaH, KHMDS): Sodium hydride and other strong bases are used to fully deprotonate the amine before adding the alkylating agent. This can be an effective strategy but requires strictly anhydrous conditions.[10]
The choice depends on the reactivity of the alkylating agent and the stability of your substrate. For most standard alkylations of this compound, potassium or cesium carbonate is a reliable starting point.
Q4: Which solvent system is optimal?
Polar aprotic solvents are generally preferred as they effectively solvate the reactants without interfering with the nucleophilic amine.[10][11]
-
Acetonitrile (ACN): An excellent, versatile choice with a convenient boiling point.[8][9]
-
N,N-Dimethylformamide (DMF): A highly polar solvent that can accelerate slow reactions, but it is more difficult to remove.[8][10]
-
Tetrahydrofuran (THF): A good choice, especially when using stronger bases like NaH.[1][12]
-
Acetone: Can also be an effective solvent, particularly with carbonate bases.[8]
Avoid protic solvents like ethanol or water unless using a specific protocol (e.g., phase-transfer catalysis), as they can compete with the amine as a nucleophile.
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific experimental issues.
Problem 1: Low or No Conversion of Starting Amine
You've run the reaction, but TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
Possible Cause A: Insufficient Reactivity. The electrophilicity of your alkylating agent may be too low, or the leaving group is not sufficiently reactive. This is common with alkyl chlorides or sterically hindered electrophiles.[4]
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments while monitoring for product formation and potential decomposition.
-
Add a Catalyst: If using an alkyl bromide or chloride, add a catalytic amount (0.1 eq) of sodium or potassium iodide (NaI or KI). The iodide will displace the leaving group in-situ to form a more reactive alkyl iodide (Finkelstein reaction).
-
Switch to a More Reactive Agent: Consider using the corresponding alkyl iodide or tosylate.
-
-
Possible Cause B: Inadequate Base. The chosen base may be too weak or insoluble to effectively neutralize the generated acid, leading to the protonation and deactivation of the starting amine.
-
Solution:
-
Change the Base: Switch from K₂CO₃ to the more potent Cs₂CO₃.[10]
-
Improve Solubility: Ensure vigorous stirring. If using an inorganic base, a phase-transfer catalyst (e.g., TBAB) can sometimes improve performance.
-
Use a Stronger Base: For challenging alkylations, consider a pre-treatment protocol: dissolve the amine in anhydrous THF, add NaH, stir until hydrogen evolution ceases, and then add the alkylating agent.[10]
-
-
Possible Cause C: Steric Hindrance. The isopropyl group on the amine and/or bulky groups on the alkylating agent can sterically hinder the Sₙ2 transition state, slowing the reaction.[4]
-
Solution: This scenario often requires more forcing conditions. A combination of a highly reactive electrophile (alkyl iodide/tosylate), a strong base (Cs₂CO₃ or NaH), and a higher boiling polar aprotic solvent (DMF) at an elevated temperature may be necessary.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low reaction conversion.
Problem 2: Significant Formation of Quaternary Ammonium Salt (Over-alkylation)
Your reaction works, but you are forming a significant amount of the quaternary ammonium salt byproduct, which is often difficult to remove.
-
Possible Cause A: Stoichiometry and Reagent Addition. Using an excess of the alkylating agent dramatically increases the probability of the tertiary amine product reacting a second time.[9] Adding the alkylating agent all at once creates a high local concentration, favoring over-alkylation.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the amine (1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is consumed before significant over-alkylation can occur.[1] While this sacrifices some of the amine, it is often easier to remove during workup than the quaternary salt.
-
Slow Addition: Add the alkylating agent dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a low concentration of the electrophile, favoring reaction with the more abundant secondary amine.
-
-
Possible Cause B: High Temperature / Long Reaction Time. Forcing conditions that are too harsh can drive the reaction to the thermodynamically stable quaternary salt.
-
Solution:
-
Lower the Temperature: Attempt the reaction at a lower temperature (e.g., room temperature or 40°C), even if it requires a longer reaction time. Monitor carefully by TLC/LC-MS to stop the reaction once the starting material is consumed.
-
Use a More Reactive System: A more reactive alkylating agent (e.g., switching from R-Br to R-I) may allow the reaction to proceed to completion at a lower temperature, thereby avoiding the conditions that promote over-alkylation.
-
Reaction Pathway: N-Alkylation vs. Over-alkylation
Caption: Competing reaction pathways in secondary amine alkylation.
Section 3: Optimized Experimental Protocol
This section provides a robust starting protocol for the ethylation of this compound.
Objective: To synthesize N-ethyl-N-(2-methoxyethyl)isopropylamine.
Materials:
-
This compound
-
Ethyl Iodide (EtI)
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous acetonitrile to create a ~0.5 M solution.
-
Add anhydrous powdered potassium carbonate (2.0 eq).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add ethyl iodide (1.05 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 50°C and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting amine.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude oil can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure tertiary amine.
Table 1: Recommended Starting Conditions for Various Alkylating Agents
| Alkylating Agent (R-X) | Base (eq) | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Methyl Iodide | K₂CO₃ (2.0) | ACN | Room Temp | 2-6 | Highly reactive; monitor closely to avoid over-alkylation. |
| Ethyl Bromide | K₂CO₃ (2.0) | ACN | 60°C | 6-12 | Add catalytic NaI (0.1 eq) to accelerate. |
| Propyl Bromide | Cs₂CO₃ (1.5) | ACN/DMF | 70°C | 8-16 | Cesium carbonate is effective for less reactive halides. |
| Benzyl Chloride | K₂CO₃ (2.0) | ACN | 50°C | 4-8 | Benzyl halides are reactive; moderate temperature is sufficient. |
| Isopropyl Bromide | Cs₂CO₃ (1.5) | DMF | 90°C | 12-24 | Secondary halides are sterically hindered and require forcing conditions. |
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress. Retrieved from [Link]
-
Kim, S., et al. (2006). Efficient Synthesis of Tertiary Amines from Secondary Amines. Tetrahedron Letters. Retrieved from [Link]
-
Organic Chemistry Tutor. (2019, January 17). synthesis of tertiary amines. YouTube. Retrieved from [Link]
-
Kim, S., et al. (2006). Efficient synthesis of tertiary amines from secondary amines. ResearchGate. Retrieved from [Link]
- Twilton, J., et al. (2017). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
-
Quora. (2023). How does a large excess of ammonia prevent polyalkylation when preparing primary amines?. Quora. Retrieved from [Link]
-
Quora. (2021). What is the procedure for the synthesis of tertiary amines in the lab (amines, chemistry)?. Quora. Retrieved from [Link]
-
Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. Retrieved from [Link]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. ScienceMadness Discussion Board. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Retrieved from [Link]
-
Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]
-
ResearchGate. (2018). A Selective Process for N-alkylation in Competition with O-alkylation. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2017). N-alkylation of secondary amine?. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Wikipedia. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2008). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. Retrieved from [Link]
-
Chen, H., et al. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Central European Journal of Chemistry. Retrieved from [Link]
- Google Patents. (1977). Preparation of N-(2-alkoxyethyl)alkanamides and 2-alkoxyethyl amines from 2-oxazolines.
-
ResearchGate. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. ResearchGate. Retrieved from [Link]
- Google Patents. (2010). Process for preparation of phenoxypropanol amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude N-(2-Methoxyethyl)isopropylamine
Welcome to the technical support center for the purification of N-(2-Methoxyethyl)isopropylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this versatile secondary amine.
Introduction
This compound is a valuable building block in organic synthesis, notable for its dual functionality as a secondary amine and an ether.[1] This structure makes it a useful precursor for more complex molecules, with the isopropyl group providing steric influence and the methoxyethyl chain adding polarity.[1] However, like many amines, its purification can be challenging due to its basicity, potential for side reactions, and the physical properties of common impurities.
This guide provides practical, experience-driven advice to overcome common purification hurdles, ensuring you obtain this compound at your desired purity.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Low Purity After Distillation - Co-distillation with Impurities
Q: I've performed a fractional distillation of my crude this compound, but the final product is still contaminated with impurities of similar boiling points. How can I improve the separation?
A: This is a common issue when impurities have boiling points close to that of your target compound (Boiling Point: 125 °C).[2][3] To address this, consider the following strategies:
1. Pre-distillation Acid-Base Extraction:
-
Rationale: This technique leverages the basicity of the amine to separate it from non-basic impurities. By converting the amine into a water-soluble salt, you can effectively wash away organic, non-basic contaminants.[4][5][6][7]
-
Protocol:
-
Dissolve the crude amine in a suitable organic solvent like diethyl ether or dichloromethane.
-
Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The this compound will be protonated and move to the aqueous layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic with a strong base (e.g., NaOH) to regenerate the free amine.
-
Extract the regenerated amine back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[8]
-
The resulting crude product should be significantly purer and more amenable to fractional distillation.
-
2. Azeotropic Distillation:
3. Use of a More Efficient Distillation Column:
-
Rationale: The efficiency of your fractional distillation setup directly impacts separation. A column with a higher number of theoretical plates will provide better separation of components with close boiling points.
-
Recommendation: Consider using a Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) to increase the surface area for condensation and vaporization cycles.
Issue 2: Product Loss and Tailing During Column Chromatography
Q: I'm attempting to purify this compound using silica gel chromatography, but I'm experiencing significant product loss on the column and severe peak tailing. What's causing this and how can I fix it?
A: The basic nature of amines leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing the issues you've described.[10] Here are several effective solutions:
1. Mobile Phase Modification:
-
Rationale: Adding a small amount of a volatile basic modifier to your eluent will compete with your product for the acidic sites on the silica, reducing strong interactions and improving peak shape.[10][11]
-
Protocol: Add a small percentage (e.g., 0.1-1%) of triethylamine or ammonia in methanol to your mobile phase.
2. Use of a Deactivated Stationary Phase:
-
Rationale: Using a stationary phase with fewer acidic sites can significantly improve the chromatography of basic compounds.
-
Recommendations:
-
Amine-functionalized silica: This is often the best choice for purifying amines as it minimizes the acid-base interactions that cause tailing and irreversible adsorption.[10]
-
Alumina (basic or neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of amines.
-
Diol or Cyano stationary phases: These can also be effective for the separation of amines.[11]
-
3. Conversion to a Less Polar Derivative:
-
Rationale: Temporarily converting the amine to a less polar derivative (e.g., a carbamate) can make it more amenable to chromatography on silica gel. The protecting group can then be removed after purification.
-
Example: Reaction with Boc-anhydride to form the t-butyl carbamate derivative.
Issue 3: Persistent Colored Impurities
Q: My purified this compound has a yellow or brownish tint. What are these colored impurities and how can I remove them?
A: Colored impurities in amines are often the result of oxidation or side reactions during synthesis or workup.[12]
1. Activated Carbon Treatment:
-
Rationale: Activated carbon is highly effective at adsorbing colored impurities and other high molecular weight byproducts.
-
Protocol:
-
Dissolve the crude or distilled amine in a suitable solvent.
-
Add a small amount of activated carbon (e.g., 1-5% by weight).
-
Stir the mixture for a period of time (e.g., 30-60 minutes).
-
Filter the mixture through a pad of Celite to remove the activated carbon.
-
Remove the solvent under reduced pressure.
-
2. Proper Storage:
-
Rationale: this compound can be sensitive to air and light, which can lead to the formation of colored impurities over time.[13][14]
-
Recommendation: Store the purified amine under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound synthesized via reductive amination of methoxyacetone with isopropylamine?
A1: The impurity profile will depend on the specific reaction conditions, but common impurities include:
-
Unreacted starting materials: Methoxyacetone and isopropylamine.[15][16]
-
Over-alkylation products: While less common for secondary amines, tertiary amine formation is possible.
-
Side-reaction products: Such as the alcohol formed from the reduction of methoxyacetone.
-
Impurities from starting materials: Commercial starting materials may contain their own impurities that carry through the synthesis.[17][18]
Q2: What is the best general-purpose purification strategy for this compound on a lab scale?
A2: For a robust, multi-step purification approach, we recommend the following workflow:
Purification Workflow for this compound
Caption: A general workflow for purifying crude this compound.
Q3: Are there any specific safety precautions I should take when handling and purifying this compound?
A3: Yes, this compound is a hazardous substance and should be handled with appropriate care. Key safety considerations include:
-
Corrosive: It can cause severe skin burns and eye damage.[13][19] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammable: It is a flammable liquid and vapor.[13][19] Keep it away from heat, sparks, and open flames.
-
Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][20]
Q4: Can I use buffer solutions for the extraction of this compound?
A4: Yes, using buffer solutions of varying pH can be a more controlled way to perform acid-base extractions, especially if you have a mixture of amines with different basicities.[21][22] By carefully selecting the pH of your aqueous phase, you can selectively protonate and extract amines based on their pKa values.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO | [2][19] |
| Molecular Weight | 117.19 g/mol | [2][19] |
| Boiling Point | 125 °C | [2][3] |
| Density | 0.82 g/cm³ | [2][3] |
| Refractive Index | 1.4060-1.4100 | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude this compound (1 equivalent) in diethyl ether (10 volumes).
-
Transfer the solution to a separatory funnel.
-
Add 1M HCl (5 volumes) to the separatory funnel, shake vigorously, and allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with 1M HCl (5 volumes).
-
Combine the aqueous extracts and wash with diethyl ether (5 volumes) to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add 5M NaOH with stirring until the pH is >12.
-
Extract the regenerated amine with diethyl ether (3 x 5 volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of a purification method.
References
-
Is there an easy way to purify organic amines?. Biotage. Available from: [Link]
-
Amine Troubleshooting. Sulfur Recovery Engineering Inc. Available from: [Link]
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Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed. Available from: [Link]
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Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. Available from: [Link]
-
Basicity of Amines. Chemistry LibreTexts. Available from: [Link]
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Amine Plant Troubleshooting and Optimization. Scribd. Available from: [Link]
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Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Available from: [Link]
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This compound. PubChem. Available from: [Link]
- Purification of secondary alkyl amines. Google Patents.
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. American Chemical Society. Available from: [Link]
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This compound. Chemsrc. Available from: [Link]
-
Liquid/liquid Extraction. Available from: [Link]
-
Acid–base extraction. Wikipedia. Available from: [Link]
-
Synthesis of N,N-Bis-(2-methoxyethyl)hydroxylamine, and ChatGPT. Sciencemadness.org. Available from: [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]
-
Chemical Properties of Isopropyl-(2-methoxy-ethyl)-methyl-amine. Cheméo. Available from: [Link]
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This compound. lookchem. Available from: [Link]
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Isopropylamine. Wikipedia. Available from: [Link]
- Separation of methoxyisopropylamine from methoxyisopropylamine-water azeotrope. Google Patents.
-
Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC. Available from: [Link]
- Preparation of N-(2-alkoxyethyl)alkanamides and 2-alkoxyethyl amines from 2-oxazolines. Google Patents.
-
Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. Forschungszentrum Jülich. Available from: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. Available from: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Isopropylamine. PubChem. Available from: [Link]
-
Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. ResearchGate. Available from: [Link]
- Process for preparation of phenoxypropanol amines. Google Patents.
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Troubleshooting low conversion rates in reactions with N-(2-Methoxyethyl)isopropylamine
Welcome to the technical support resource for N-(2-Methoxyethyl)isopropylamine (CAS: 104678-18-4). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving this versatile secondary amine. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you overcome common challenges and optimize your synthetic outcomes.
Understanding the Reagent: A Molecule of Two Halves
This compound is a unique secondary amine characterized by two distinct structural features that dictate its reactivity:
-
The Bulky Isopropyl Group: This group imparts significant steric hindrance around the nitrogen atom. This bulkiness can be a primary factor in slowing down reactions compared to less hindered secondary amines.[1] It physically obstructs the nitrogen's lone pair from attacking an electrophilic center.[2][3]
-
The Methoxyethyl Chain: This flexible, polar chain enhances the molecule's solubility in a wider range of organic solvents and introduces the potential for hydrogen bonding.[4]
The interplay between the steric bulk of the isopropyl group and the polarity of the methoxyethyl group is central to understanding and troubleshooting its reactions.
Troubleshooting Guide: Low Conversion Rates
This section addresses specific, common problems encountered during synthesis, focusing on the causal relationships between reaction parameters and outcomes.
Question 1: Why is my reductive amination yield disappointingly low?
Low yields in reductive amination reactions with this compound are a frequent issue. The root cause often lies in one of three areas: inefficient imine/iminium ion formation, suboptimal reduction conditions, or competing side reactions.
Potential Cause 1: Inefficient Imine/Iminium Ion Formation
The first step of a reductive amination is the reversible formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone).[5] The bulky isopropyl group on your amine can significantly slow this step down.
-
Scientific Rationale: The reaction equilibrium may not sufficiently favor the iminium ion intermediate. The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials.[6]
-
Actionable Solutions:
-
Water Removal: Incorporate a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) into your reaction mixture to sequester water as it forms and drive the equilibrium forward.[6]
-
Optimize pH: Imine formation is typically catalyzed by mild acid (pH 4-5). This protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, if the pH is too low, the amine itself becomes protonated and non-nucleophilic. A catalytic amount of acetic acid (AcOH) is often effective.
-
Potential Cause 2: Incorrect Choice of Reducing Agent
The choice of hydride reagent is critical. A reagent that is too reactive can reduce your starting carbonyl compound faster than the iminium ion is formed, leading to alcohol byproducts.
-
Scientific Rationale: Sodium borohydride (NaBH₄) is a powerful reducing agent that can readily reduce aldehydes and ketones.[6] A milder, more selective reducing agent is needed that preferentially reduces the protonated iminium ion.
-
Actionable Solutions:
-
Switch to a Selective Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for sterically hindered amines.[6][7] It is less reactive towards ketones and aldehydes but highly effective at reducing iminium ions under mildly acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic and requires careful pH control to avoid the release of hydrogen cyanide gas.[7]
-
Potential Cause 3: Steric Hindrance
The inherent bulk of this compound can simply make the reaction kinetically slow.
-
Scientific Rationale: The steric shield provided by the isopropyl group impedes the approach of both the carbonyl compound during imine formation and the hydride reagent during the reduction step.[1]
-
Actionable Solutions:
-
Increase Reaction Time and/or Temperature: Allow the reaction to stir for an extended period (24-48 hours) at room temperature. If the reaction is still sluggish, gentle heating (40-50 °C) can help overcome the activation energy barrier, but must be done cautiously to avoid byproduct formation.
-
One-Pot vs. Stepwise: For particularly challenging substrates, consider a stepwise approach. First, form the imine under optimized conditions (e.g., with azeotropic water removal using a Dean-Stark apparatus). Once imine formation is confirmed (via TLC, GC-MS, or ¹H NMR), then add the reducing agent.
-
Caption: Troubleshooting flowchart for low reductive amination yields.
Question 2: My N-alkylation reaction with an alkyl halide is slow and incomplete. What can I do?
Direct N-alkylation with a secondary amine can be challenging, and the steric hindrance of this compound makes it particularly so.[8] The reaction often stalls, leaving significant amounts of unreacted starting material.
Potential Cause 1: High Steric Hindrance
-
Scientific Rationale: The Sₙ2 mechanism required for alkylation is highly sensitive to steric bulk on the nucleophile (the amine).[2][3] The isopropyl group acts as a large shield, making it difficult for the nitrogen's lone pair to perform the backside attack on the alkyl halide's electrophilic carbon.
-
Actionable Solutions:
-
Use a More Reactive Electrophile: The reactivity of the leaving group is critical. Switch from alkyl chlorides or bromides to a more reactive alkyl iodide. Catalytic addition of sodium or potassium iodide (NaI or KI) can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[8] Alkyl triflates (R-OTf) are even more reactive and can be effective when halides fail.
-
Increase Temperature: These reactions often require more thermal energy. Refluxing in a suitable solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is common.[8]
-
Potential Cause 2: Suboptimal Base or Solvent
-
Scientific Rationale: A base is required to neutralize the protonated amine product, regenerating a neutral, nucleophilic amine to continue the reaction. If the base is not strong enough or is poorly soluble, the reaction can stall. The solvent must also be able to dissolve the reactants and facilitate the Sₙ2 mechanism.
-
Actionable Solutions:
-
Base Selection: Use a non-nucleophilic base that is soluble in your chosen solvent. Potassium carbonate (K₂CO₃) is a common choice, but if solubility is an issue, the more soluble cesium carbonate (Cs₂CO₃) can be more effective.[8] A strong, non-nucleophilic organic base like 1,8-Diazabicycloundec-7-ene (DBU) can also be used.
-
Solvent Selection: Switch to a polar aprotic solvent like DMF or DMSO. These solvents are excellent for Sₙ2 reactions as they solvate the cation of the base but leave the anion (the active base) relatively free and reactive.
-
Caption: Key molecular features influencing amine reactivity.
Frequently Asked Questions (FAQs)
-
Q: What are the key physical properties I should be aware of?
-
A: Please refer to the table below for a summary of key properties. Note that it is a flammable and corrosive liquid and should be handled with appropriate personal protective equipment.[9]
Property Value Source CAS Number 104678-18-4 [10][11] Molecular Weight 117.19 g/mol [9][10] Boiling Point 125 °C [10][11] Density 0.82 g/mL [11][12] Appearance Colorless Liquid [10][12] Flash Point 40 °C [10] -
-
Q: Can over-alkylation be an issue with this secondary amine?
-
A: While secondary amines can be alkylated to form tertiary amines, the significant steric hindrance from the isopropyl group makes the resulting tertiary amine product even more hindered and less nucleophilic. Therefore, the second alkylation is generally much slower than the first, and over-alkylation to a quaternary ammonium salt is typically not a major concern under standard conditions, unlike with less hindered amines.[13]
-
-
Q: My amine starting material is an HCl salt. Do I need to free-base it first?
-
A: Yes. The amine salt is not nucleophilic. You must neutralize it before the reaction. You can either perform a separate workup to isolate the free amine or, more commonly, add an extra equivalent of base to your reaction mixture to neutralize the salt in situ. For example, if your protocol calls for 2 equivalents of K₂CO₃ for the reaction, you would add 3 equivalents if starting with the HCl salt.
-
Experimental Protocols
Protocol 1: Optimized Reductive Amination Using STAB
This protocol is designed to maximize yield by promoting imine formation and using a selective reducing agent.
-
Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add your aldehyde or ketone (1.0 eq).
-
Solvent and Amine Addition: Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Add this compound (1.1 eq).
-
Acid Catalyst: Add glacial acetic acid (0.1 eq) to catalyze imine formation.
-
Dehydration: Add activated 4Å molecular sieves (a layer covering the bottom of the flask).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC or GC-MS if possible.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography on silica gel.
Protocol 2: Robust N-Alkylation with an Alkyl Bromide
This protocol uses forcing conditions to overcome steric hindrance.
-
Reagent Setup: To a round-bottom flask, add this compound (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq).
-
Solvent and Electrophile: Add anhydrous N,N-dimethylformamide (DMF). Add the alkyl bromide (1.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the forcing conditions, check for potential decomposition of starting materials if the reaction is left for too long (>24h).
-
Workup: Cool the reaction to room temperature. Dilute with a large volume of water and extract with ethyl acetate or diethyl ether (3x). Note: DMF is water-soluble.
-
Washing: Combine the organic layers and wash thoroughly with brine (3-4x) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography on silica gel.
References
-
LookChem. (n.d.). Cas 104678-18-4, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of chiral, secondary amines as co‐catalysts. Retrieved from [Link]
-
Reddit. (2025). Question about reductive amination reaction procedure. r/Chempros. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Retrieved from [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]
-
YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]
-
Journal of the Brazilian Chemical Society. (2025). Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
GalChimia. (2015). Bulky Amines that Work. Retrieved from [Link]
-
Reddit. (2022). N-Methylisopropylamine synthesis. r/chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of isopropylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isopropylamine. PubChem Compound Database. Retrieved from [Link]
Sources
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- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
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- 9. This compound | C6H15NO | CID 551575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. 104678-18-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. labproinc.com [labproinc.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Selection for Optimizing N-(2-Methoxyethyl)isopropylamine Reactions
Welcome to the technical support center for the synthesis of N-(2-Methoxyethyl)isopropylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we address common challenges in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
I. Troubleshooting Guide & FAQs
Q1: My reductive amination of 2-methoxyethanol and isopropylamine is showing low yield. What are the primary factors to investigate?
A1: Low yields in the reductive amination to form this compound often stem from several critical factors related to catalyst choice and reaction conditions.
Underlying Causality: The reaction proceeds through the initial formation of a hemiaminal, followed by dehydration to an imine or iminium ion, which is then reduced. The efficiency of each step is highly dependent on the catalyst and reaction parameters.
Troubleshooting Steps:
-
Catalyst Activity and Selection:
-
Heterogeneous Catalysts (e.g., Pd/C, Pt/C, Raney Nickel): These are widely used for their ease of separation.[1][2] However, their activity can be influenced by the support and metal dispersion. Palladium on carbon (Pd/C) is often a good starting point due to its high activity in imine reduction.[3] If yields are low, consider platinum on carbon (Pt/C), which can sometimes be more effective, though potentially less selective.[3][4] Raney Nickel is a cost-effective option but may require higher temperatures and pressures and can sometimes lead to side reactions.[5]
-
Homogeneous Catalysts (e.g., Iridium or Ruthenium complexes): These catalysts can offer higher selectivity and operate under milder conditions.[1][6][7] For instance, Iridium complexes with specific ligands have shown high efficacy in reductive aminations.[6] However, product separation and catalyst recycling can be more challenging.[1]
-
-
Choice of Reducing Agent:
-
Molecular Hydrogen (H₂): This is the most atom-economical and environmentally friendly reducing agent, typically used with heterogeneous catalysts.[8] Ensure adequate pressure and efficient stirring to overcome mass transfer limitations.
-
Hydride Reagents (e.g., Sodium Triacetoxyborohydride - STAB): STAB is a mild and highly selective reagent for reductive amination, as it preferentially reduces the iminium ion over the starting carbonyl.[9][10][11] It is particularly useful when working with sensitive functional groups.[10] If using a borohydride reagent, ensure anhydrous conditions, as they can react with protic solvents.
-
-
Reaction Conditions:
-
pH Control: The formation of the imine intermediate is often catalyzed by mild acid.[12] However, strongly acidic conditions can protonate the amine, reducing its nucleophilicity. Conversely, basic conditions disfavor imine formation. A pH range of 5-7 is generally optimal.
-
Temperature and Pressure: For catalytic hydrogenations, systematically increasing the temperature and pressure can improve reaction rates, but excessive conditions can lead to side reactions like decomposition or over-alkylation.[13]
-
Solvent: The choice of solvent is crucial. Protic solvents like methanol or ethanol are common for catalytic hydrogenation. For reactions with hydride reagents, aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are preferred.[10]
-
Q2: I'm observing the formation of a tertiary amine byproduct. How can I improve selectivity for the desired secondary amine, this compound?
A2: Over-alkylation, leading to the formation of a tertiary amine, is a common side reaction when the secondary amine product is more nucleophilic than the starting primary amine.[13]
Strategies to Enhance Selectivity:
-
Control Stoichiometry: Using an excess of the primary amine (isopropylamine) relative to the alkylating agent (2-methoxyethanol or its corresponding aldehyde) can statistically favor the formation of the secondary amine.[13]
-
Catalyst Choice:
-
Some catalyst systems are inherently more selective. For instance, certain Iridium catalysts with picolinamide ligands have been shown to selectively produce secondary amines with minimal over-alkylation.[6]
-
Steric hindrance around the catalytic active site can also disfavor the reaction of the bulkier secondary amine product.
-
-
Reaction Conditions:
-
Slow Addition: Adding the limiting reagent (e.g., the aldehyde derived from 2-methoxyethanol) slowly to the reaction mixture containing an excess of isopropylamine can help maintain a low concentration of the alkylating agent, thus minimizing the chance of a second alkylation.[14]
-
Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation, which often has a higher activation energy.[13]
-
Q3: My catalyst seems to be deactivating quickly. What are the potential causes and remedies?
A3: Catalyst deactivation can be a significant issue, leading to incomplete reactions and inconsistent results.
Potential Causes and Solutions:
-
Poisoning:
-
Amine Coordination: The amine product can strongly coordinate to the metal surface of heterogeneous catalysts, blocking active sites.[13]
-
Impurities: Sulfur, halides, or other impurities in the starting materials or solvents can act as catalyst poisons. Ensure the purity of all reagents.
-
-
Coking: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.[1]
-
Metal Leaching: For supported catalysts, the active metal can leach into the solution, especially under acidic conditions, leading to a loss of activity.
Remediation and Prevention:
-
Catalyst Washing: In some cases, washing the catalyst with a suitable solvent may remove adsorbed species.
-
Regeneration: For coking, a controlled oxidation (calcination) may burn off carbon deposits. However, this can also alter the metal's oxidation state and dispersion.
-
Optimize Conditions: Operating at the lowest effective temperature and ensuring a neutral pH can minimize coking and leaching.
-
Catalyst Choice: Consider robust catalyst formulations, such as those with strong metal-support interactions, to minimize leaching.
Q4: Are there alternative synthetic routes to this compound besides reductive amination?
A4: Yes, while reductive amination is a common and efficient method, direct N-alkylation is a viable alternative.[5]
N-Alkylation Approach:
This method involves the reaction of isopropylamine with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide).[5]
Key Considerations for N-Alkylation:
-
Base: A base is required to neutralize the hydrohalic acid formed during the reaction.[15] Common bases include potassium carbonate or triethylamine.
-
Solvent: Polar aprotic solvents like acetonitrile or DMF are often effective for this type of reaction.[15][16]
-
Side Reactions: Similar to reductive amination, over-alkylation to the tertiary amine can be a significant side reaction.[13] Controlling the stoichiometry is crucial.
-
Leaving Group: The reactivity of the alkylating agent depends on the leaving group, with iodides being more reactive than bromides, which are more reactive than chlorides.[14] Adding a catalytic amount of sodium or potassium iodide can sometimes facilitate the reaction of a less reactive alkyl chloride or bromide.[16]
II. Data & Protocols
Table 1: Comparison of Common Catalyst Systems for Reductive Amination
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| H₂ / Pd/C | 1-50 bar H₂, 25-100 °C, Methanol | High activity, readily available, easy workup[17] | Potential for over-alkylation, can reduce other functional groups[8] |
| H₂ / Pt/C | 1-50 bar H₂, 25-100 °C, Methanol | Effective for sterically hindered amines[3] | Can be less selective than Pd/C |
| H₂ / Raney Ni | 10-100 bar H₂, 50-150 °C, Ethanol | Cost-effective[5] | Requires higher T/P, potential for side reactions |
| NaBH(OAc)₃ (STAB) | 0-25 °C, DCE or THF | Excellent selectivity, mild conditions[9][11] | Stoichiometric waste, higher cost, moisture sensitive[18] |
| Homogeneous Ir/Ru | 20-80 °C, various solvents | High selectivity, mild conditions[1][6] | Catalyst/product separation can be difficult, cost |
Experimental Protocol: Reductive Amination using Pd/C and H₂
-
Reactor Setup: To a stirred pressure reactor, add isopropylamine (1.2 equivalents) and a suitable solvent (e.g., methanol).
-
Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).
-
Reagent Addition: Add 2-methoxyacetaldehyde (1.0 equivalent) dropwise to the mixture.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 5 bar).
-
Reaction: Heat the mixture to the target temperature (e.g., 50 °C) and stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.
III. Visualizations
Diagram 1: General Reductive Amination Pathway
Caption: Reductive amination involves imine/iminium ion formation and subsequent reduction.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
IV. References
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
MDPI. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
Wordpress. (n.d.). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ACS Publications. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). General and selective synthesis of primary amines using Ni-based homogeneous catalysts. Chemical Science. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Harvard University. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
-
National Institutes of Health. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Heterogeneous Catalysts in the Reductive Amination of Alcohols. Retrieved from [Link]
-
Sciencemadness.org. (2024). Synthesis of N,N-Bis-(2-methoxyethyl)hydroxylamine, and ChatGPT. Retrieved from [Link]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
ResearchGate. (n.d.). Continuous reductive amination based on Pt/C catalyst, with broad applicability and functional group tolerance. Retrieved from [Link]
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Technical Support Center: Managing Exothermic Reactions with N-(2-Methoxyethyl)isopropylamine
Welcome to the technical support center for handling reactions involving N-(2-Methoxyethyl)isopropylamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this versatile building block. As a secondary amine, this compound is a potent nucleophile, and many of its useful synthetic transformations are exothermic.[1] Understanding and controlling this energy release is paramount for experimental success, reproducibility, and, most importantly, laboratory safety.
This resource provides field-proven insights in a direct question-and-answer format, covering both fundamental questions and specific troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs) on Exotherm Management
This section addresses the foundational knowledge required before undertaking reactions with this compound.
Q1: What makes reactions with this compound exothermic?
A1: The primary driver of exothermicity is the formation of new, more stable chemical bonds, which releases energy as heat.[2] For this compound, this occurs in several common reaction types:
-
Acid-Base Neutralization: As an amine, it is a base. Its reaction with any acid (e.g., HCl, H₂SO₄) is a neutralization reaction. These are almost always significantly exothermic as a stable salt is formed.[3]
-
Nucleophilic Substitution (Alkylation): The lone pair of electrons on the nitrogen atom makes it a strong nucleophile.[1] When it attacks an electrophilic carbon (like in an alkyl halide), the formation of the new carbon-nitrogen bond releases substantial energy.
-
Reactions with Acyl Halides/Anhydrides: The formation of an amide bond from an acyl chloride or anhydride is a highly favorable and vigorous exothermic process.
-
Oxidation: Reactions with strong oxidizing agents can be violently exothermic, as the amine is rapidly oxidized.[4]
The energy released when these new, stronger bonds are formed is greater than the energy required to break the bonds in the starting materials, resulting in a net release of heat (a negative enthalpy change, ΔH < 0).[2][5]
Q2: What are the primary hazards associated with uncontrolled exothermic reactions of this amine?
A2: An uncontrolled exotherm can lead to a thermal runaway. This is a dangerous situation where the reaction rate increases due to the rising temperature, which in turn generates heat even faster, creating a positive feedback loop.[6][7] The primary hazards are:
-
Boil-Over: The temperature can quickly exceed the boiling point of the solvent or the amine itself (Boiling Point: ~125 °C), causing the reaction mixture to boil violently and eject from the vessel.[8]
-
Pressure Buildup: If the reaction is performed in a closed or inadequately vented system, the rapid increase in temperature and potential gas evolution can cause a catastrophic pressure buildup, leading to an explosion.[6]
-
Product and Reagent Decomposition: High temperatures can decompose thermally sensitive materials, leading to the formation of hazardous byproducts and a complete loss of the desired product.
-
Fire: this compound is a flammable liquid.[9] A thermal runaway can easily provide the ignition source for a fire if vapors are released.
Q3: What initial safety and handling precautions are essential?
A3: Before starting any experiment, a thorough hazard assessment is critical.[10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, flame-retardant lab coats, and tightly fitting safety goggles or a face shield.[4][11]
-
Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[12][13]
-
Incompatible Materials: Ensure the reaction setup is free from incompatible materials. Key incompatibilities for this amine include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[13]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite the flammable vapors.[11][13]
Table 1: Key Physical and Safety Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 104678-18-4 | [9] |
| Molecular Formula | C₆H₁₅NO | [9] |
| Molecular Weight | 117.19 g/mol | [9] |
| Boiling Point | ~125 °C | [8] |
| Flash Point | 40 °C | [8] |
| GHS Hazard Codes | H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage) | [9] |
| Key Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides | [13] |
Section 2: Troubleshooting Guide for Experimental Issues
This section provides actionable solutions to specific problems you may encounter during your experiments.
Q4: My reaction temperature is rising much faster than expected, even with slow addition. What should I do?
A4: This indicates that the rate of heat generation is overwhelming your system's heat removal capacity. Immediate action is required.
-
Stop Reagent Addition: Immediately cease the addition of the limiting reagent. This is the most critical first step to stop feeding the reaction.[6]
-
Check Cooling System: Verify that your cooling system is functioning optimally. Is the ice bath full? Is the recirculating chiller set to the correct temperature and circulating properly?
-
Improve Agitation: Increase the stirring rate. Poor mixing can create localized "hot spots" where the reaction is running much hotter than the bulk temperature measured by your probe.[14]
-
Apply External Cooling: If safe to do so, add more ice or dry ice to your external cooling bath to increase the temperature differential (ΔT) and enhance the rate of heat removal.
-
Prepare for Quenching: If the temperature continues to rise uncontrollably, you may be approaching a thermal runaway. Be prepared to execute your pre-planned emergency quenching procedure (See Protocol 2).
The logical flow for addressing a temperature excursion is outlined in the diagram below.
Caption: Troubleshooting workflow for a temperature excursion.
Q5: The reaction seemed to work, but my yield is very low after workup. Where did my product go?
A5: Low yield after an apparently successful reaction often points to issues during the quenching or purification stages.
-
Product Solubility: Your product, likely an amine salt after an acidic quench, may be more soluble in the aqueous layer than you expect. Before discarding the aqueous layer, consider basifying it and re-extracting with an organic solvent to recover any dissolved product.[15]
-
Product Instability: The product may be unstable to the pH conditions of your workup. You can test this by taking a small aliquot of the crude reaction mixture and exposing it to your planned acidic or basic quench conditions. Monitor by TLC or LCMS to see if decomposition occurs.[15]
-
Emulsion Formation: Amines can sometimes form stable emulsions during aqueous workup, trapping product between the layers. Try adding brine (saturated NaCl solution) or filtering through a pad of Celite to break the emulsion.
-
Volatility: While the starting amine has a boiling point of 125 °C, your product may be more volatile. Check the solvent in your rotary evaporator trap for any condensed product.[15]
Q6: How do I safely scale up a reaction involving this compound?
A6: Scaling up an exothermic reaction is not trivial and presents significant safety challenges.[16][17] The core problem is that as you increase the batch size, the volume (which generates heat) increases by a cube function (r³), while the surface area of the reactor (which removes heat) only increases by a square function (r²).[10] This means a reaction that was easily controlled at 1 gram can become a dangerous runaway at 1 kilogram.
-
Calorimetry First: Before any significant scale-up, perform reaction calorimetry (e.g., using a Differential Scanning Calorimeter - DSC, or a reaction calorimeter - RC1) to quantify the heat of reaction and determine the maximum adiabatic temperature rise.[14] This data is essential for safe design.
-
Pilot Scale Testing: Always perform an intermediate pilot-scale run to identify unforeseen challenges before moving to the final production scale.[14]
-
Favor Semi-Batch: On a larger scale, never mix all reagents at once (batch mode). Use a semi-batch approach where one reagent is added slowly and controllably to the other, allowing the cooling system to keep up with heat generation.[10]
-
Consider Continuous Flow: For highly exothermic processes, continuous flow chemistry offers superior heat management due to the very high surface-area-to-volume ratio in microreactors or flow tubes, virtually eliminating the risk of thermal runaway.[7][18]
Section 3: Protocols and Methodologies
These protocols provide a framework for safe and controlled experimentation. They should be adapted based on the specific reactivity of your chosen reagents.
Protocol 1: Standard Procedure for a Controlled Exothermic Reaction (Batch Mode)
This protocol describes the controlled addition of an electrophile (e.g., an alkyl halide) to this compound.
-
Vessel Setup: Equip a dry, three-necked, round-bottom flask with a magnetic stirrer, a thermocouple to monitor the internal reaction temperature, a reflux condenser under an inert atmosphere (N₂ or Argon), and a pressure-equalizing dropping funnel.
-
Reagent Charging: Charge the flask with this compound and a suitable solvent.
-
Initial Cooling: Cool the reaction vessel to the desired starting temperature (e.g., 0 °C) using an appropriate cooling bath. It is crucial to cool the reaction before starting the addition. Table 2: Common Laboratory Cooling Systems
Cooling System Typical Temperature Ice / Water 0 °C Ice / Saturated NaCl -10 to -20 °C Dry Ice / Acetone or Isopropanol -78 °C | Recirculating Chiller | Variable (e.g., +20 to -80 °C) |
-
Controlled Addition: Dissolve the electrophile in the solvent and add it to the dropping funnel. Begin adding the electrophile dropwise to the stirred, cooled solution of the amine.[6]
-
Temperature Monitoring: Carefully monitor the internal temperature. The addition rate should be adjusted to maintain the temperature within a pre-determined range (e.g., ±5 °C of the set point). If the temperature rises above this range, pause the addition until it cools back down.
-
Post-Addition Stirring: After the addition is complete, continue stirring the reaction at the set temperature for the prescribed time to ensure it goes to completion.
-
Quenching: Slowly and carefully add a quenching agent (e.g., water or a buffer solution) while monitoring the temperature, as the quench itself can sometimes be exothermic.
Protocol 2: Emergency Quenching Procedure
This procedure should be planned before starting the reaction. A suitable quenching agent is one that will react instantly and exothermically with the unreacted limiting reagent, but whose reaction products are stable and do not generate gas.
-
Identify the Threat: A thermal runaway is imminent if the temperature is rising rapidly despite stopping reagent addition and maximizing cooling.
-
Alert Personnel: Immediately alert all personnel in the lab of the emergency situation.
-
Stop Reagent Feed & Maximize Cooling: Ensure all reagent feeds are stopped and cooling is at maximum.
-
Execute the Quench: Add the pre-determined quenching agent to the reaction vessel quickly but safely. This is typically done from a flask kept at the ready. The goal is to neutralize the reactive species and absorb thermal energy.
-
Evacuate: Once the quench is complete, lower the fume hood sash and evacuate the immediate area. Allow the reaction to cool and stabilize before re-approaching.
Caption: A self-validating workflow for exotherm management.
References
-
Strateos. (2025). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from [Link]
-
LookChem. (n.d.). Cas 104678-18-4, this compound. Retrieved from [Link]
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Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Patsnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
-
CCM. (n.d.). Why Temperature Control Is Crucial in Chemical Laboratories. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
-
The Chemistry Blog. (2025, December 25). How Do We Identify Exothermic Reactions? [Video]. YouTube. Retrieved from [Link]
-
Chemsrc. (2025, August 21). This compound | CAS#:104678-18-4. Retrieved from [Link]
-
The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Safe chemical reaction scale up. Retrieved from [Link]
-
Chemical Processing. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]
-
Quora. (2021, May 17). How to identify an exothermic or endothermic reaction without the value of ∆H given? Retrieved from [Link]
-
Socratica. (n.d.). Scale-Up Methods in Chemical Reaction Engineering. Retrieved from [Link]
-
Khan Academy. (n.d.). Exothermic and endothermic: Common processes and solved examples. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Isopropylamine. Retrieved from [Link]
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- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
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- 17. Socratica [learn.socratica.com]
- 18. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Technical Support Center: Scaling Up N-(2-Methoxyethyl)isopropylamine Synthesis
Introduction
Welcome to the technical support center for the synthesis and scale-up of N-(2-Methoxyethyl)isopropylamine. This molecule, featuring a unique combination of a bulky isopropyl group for lipophilicity and a polar methoxyethyl chain, is a valuable building block in pharmaceutical and agrochemical research.[1] Scaling its synthesis from the laboratory bench to a pilot plant introduces significant challenges that require a deep understanding of chemical engineering principles and reaction kinetics.
This guide is designed for researchers, chemists, and process engineers. It provides a comprehensive overview of a robust synthesis route, detailed protocols, and a proactive troubleshooting guide to navigate the complexities of process scale-up. Our focus is on ensuring scientific integrity, safety, and efficiency at every stage of your project.
Recommended Synthesis Route: Reductive Amination
For the synthesis of this compound, we recommend a one-pot reductive amination process. This method involves the reaction of 2-methoxyethylamine with acetone to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[2][3][4]
Justification for Route Selection:
-
Efficiency: One-pot synthesis simplifies the process, reducing operational time and potential for material loss between steps.[5]
-
Control: Compared to direct alkylation with alkyl halides, reductive amination avoids common side reactions like over-alkylation, leading to a cleaner product profile and higher yields.[2]
-
Scalability: The reaction conditions are generally mild and highly adaptable to standard pilot plant equipment.
-
Safety: This route avoids the use of highly toxic or unstable reagents, although standard precautions for handling flammable solvents and reactive hydrides are necessary.
The chosen reducing agent for this process is Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . STAB is a mild and selective reducing agent, ideal for one-pot reductive aminations.[5][6] Its attenuated reactivity, compared to agents like sodium borohydride (NaBH₄), prevents the premature reduction of the starting ketone (acetone).[5][7] STAB is particularly effective at reducing the protonated imine (iminium ion) intermediate, which forms under weakly acidic conditions, pushing the reaction toward the desired product.[2][8][9]
Reaction Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Part 1: Laboratory Scale Protocol (10g Scale)
This protocol serves as the baseline for process development and scale-up.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 2-Methoxyethylamine | 75.11 | 10.0 | 0.133 | 1.0 |
| Acetone | 58.08 | 8.5 | 0.146 | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 36.8 | 0.174 | 1.3 |
| Acetic Acid (Glacial) | 60.05 | 8.0 | 0.133 | 1.0 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| Saturated NaHCO₃ (aq) | - | ~150 mL | - | - |
| 1M NaOH (aq) | - | ~50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | ~10 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-methoxyethylamine (10.0 g, 0.133 mol) and dichloromethane (DCM, 200 mL).
-
Imine Formation: Add acetone (8.5 g, 0.146 mol) followed by glacial acetic acid (8.0 g, 0.133 mol). Stir the mixture at room temperature (20-25°C) for 30 minutes.
-
Reduction: Cool the mixture to 0°C using an ice bath. Slowly add sodium triacetoxyborohydride (36.8 g, 0.174 mol) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Causality: STAB is moisture-sensitive and the reduction is exothermic. Slow, controlled addition at a low temperature prevents a runaway reaction and minimizes side products.
-
-
Reaction Monitoring (IPC): Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting amine is consumed.
-
Quench: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution at 0°C until gas evolution ceases.
-
Work-up: Adjust the pH of the aqueous layer to >12 with 1M NaOH. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM (2 x 50 mL).
-
Causality: Basifying the solution ensures the amine product is in its free-base form, maximizing its solubility in the organic solvent.
-
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by fractional vacuum distillation to obtain this compound as a colorless liquid.[10]
Part 2: Pilot Plant Scale-Up Considerations
Scaling this synthesis from a 500 mL flask to a 100 L reactor is not a linear process. New challenges related to physical and chemical parameters emerge that must be proactively managed.
| Parameter | Lab Scale (500 mL Flask) | Pilot Scale (100 L Reactor) | Key Challenge & Mitigation Strategy |
| Heat Transfer | High surface area-to-volume ratio; efficient heat dissipation. | Low surface area-to-volume ratio; heat accumulation is a major risk. | Challenge: The exothermic reduction step can lead to a dangerous temperature increase (runaway reaction).[11][12] Mitigation: Use a jacketed reactor with a reliable heating/cooling unit.[13][14] The addition rate of STAB must be controlled by the reactor's ability to remove heat, not by a fixed time. Perform a Reaction Calorimetry (RC1) study to determine the heat of reaction (ΔHr) and maximum temperature of synthesis reaction (MTSR). |
| Mass Transfer (Mixing) | Efficient mixing with a small magnetic stir bar. | Mixing efficiency varies greatly within the vessel. | Challenge: Poor mixing can create localized "hot spots" during STAB addition or areas of high reactant concentration, leading to side reactions and lower yield.[15][16] Mitigation: Select an appropriate agitator (e.g., pitched-blade turbine for good axial flow) and determine the optimal agitation speed to ensure homogeneity without excessive shear. The addition of STAB should occur below the liquid surface to ensure immediate dispersion. |
| Reagent Addition | Manual, portion-wise addition over minutes. | Requires automated, controlled addition over hours. | Challenge: "Dumping" large quantities of STAB is extremely hazardous. Prolonged addition times are necessary for thermal control.[15] Mitigation: Use a solids-dosing screw feeder or a slurry-feed system for STAB. The addition rate must be linked to the internal temperature probe, creating a feedback loop that pauses addition if the temperature exceeds a set limit. |
| Work-up & Phase Separation | Fast and easy in a separatory funnel. | Slow phase separation; emulsion formation is common. | Challenge: Large volumes can lead to slow phase splits and the formation of stable emulsions at the aqueous-organic interface. Mitigation: The reactor's agitator can be used at a low speed to gently mix phases. Allow adequate settling time. Consider adding a small amount of brine to help break emulsions. Design the pilot plant with appropriately sized extraction vessels. |
| Process Safety | Handled in a fume hood. | Requires a comprehensive Process Safety Management (PSM) program. | Challenge: The risks of fire (DCM, Acetone), runaway reaction, and personnel exposure are magnified.[17][18] Mitigation: Conduct a thorough Process Hazard Analysis (PHA) using methods like HAZOP.[19] Ensure proper grounding of all equipment to prevent static discharge.[20] Implement strict operating procedures, emergency plans, and ensure all personnel are trained on the specific hazards.[21][22] |
Scale-Up Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues during scale-up.
Part 3: FAQs and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process.
Q1: My reaction has stalled; GC analysis shows unreacted starting amine and imine intermediate. What is the cause?
A1: This issue typically points to a problem with the reducing agent.
-
Probable Cause 1: Inactive Reducing Agent. Sodium triacetoxyborohydride (STAB) is moisture-sensitive. If it has been improperly stored or exposed to humid air, it will decompose and lose its activity.
-
Troubleshooting Steps:
-
Ensure you are using STAB from a freshly opened container or one that has been stored under inert gas in a desiccator.
-
Consider adding an additional portion (0.1-0.2 equivalents) of STAB to the reaction mixture. If the reaction proceeds, the initial charge was likely degraded.
-
For future batches, test the activity of the STAB on a small, controlled scale before committing to the pilot run.
-
Q2: I am observing a significant amount of a higher molecular weight impurity, suspected to be a di-alkylation product. How can I prevent this?
A2: This is less common with reductive amination than direct alkylation but can still occur, especially if the product amine reacts with remaining acetone and the imine intermediate.
-
Probable Cause: Unfavorable Reaction Kinetics. If the concentration of the newly formed product amine becomes high while significant amounts of the imine intermediate and reducing agent are still present, a second reductive amination can occur.
-
Troubleshooting Steps:
-
Adjust Stoichiometry: Ensure you are not using a large excess of acetone. A slight excess (1.05-1.1 eq) is sufficient.
-
Control Addition: Instead of adding all reagents at the beginning, consider a semi-batch process where the acetone is added slowly over time along with the STAB. This keeps the concentration of the imine intermediate low at any given point.
-
Temperature Control: Ensure the reaction temperature is maintained as specified. Higher temperatures can sometimes accelerate side reactions.
-
Q3: During the aqueous work-up in the pilot reactor, a thick, persistent emulsion has formed, preventing phase separation. How can I resolve this?
A3: Emulsion formation is a classic scale-up problem, driven by the high-shear mixing environment of a large reactor and the amphiphilic nature of the amine product.
-
Probable Cause: Intense Agitation and Lack of Ionic Strength. High agitator speeds during extraction create a large interfacial area, promoting emulsion. The absence of sufficient electrolytes in the aqueous phase can stabilize this emulsion.
-
Troubleshooting Steps:
-
Stop Agitation: Turn off the agitator and allow the mixture to sit for an extended period (several hours if necessary).
-
Increase Ionic Strength: Add a significant amount of saturated brine (sodium chloride solution) to the reactor. The increased ionic strength of the aqueous phase will help to break the emulsion by "salting out" the organic components.
-
Gentle Mixing: For future batches, use the minimum agitation speed required to turn over the two phases during extraction. Avoid creating a vortex.
-
Consider Solvent Change: If emulsions are a persistent problem, evaluate alternative extraction solvents like methyl tert-butyl ether (MTBE), which often has a lower tendency to form emulsions than DCM.
-
Q4: The final product is discolored (yellow to brown) after distillation, even though the crude material was pale yellow. What is causing this degradation?
A4: Amines, especially secondary amines, can be susceptible to air oxidation at elevated temperatures.
-
Probable Cause: Oxidation during Distillation. The combination of high temperatures in the distillation pot and the presence of atmospheric oxygen can lead to the formation of colored oxidative degradation products.[10]
-
Troubleshooting Steps:
-
Ensure a Good Vacuum: Perform the distillation under the highest vacuum your system can safely achieve to lower the boiling point and reduce the required pot temperature.
-
Nitrogen Bleed: Introduce a slow bleed of inert gas (nitrogen or argon) into the distillation apparatus. This will maintain an inert atmosphere and prevent oxidation.
-
Minimize Residence Time: Structure the distillation to minimize the time the product spends at high temperatures. Once the main fraction is collected, cool the distillation pot promptly.
-
Consider an Antioxidant: For very sensitive amines, adding a small amount of a high-boiling antioxidant (e.g., BHT) to the distillation pot can sometimes prevent degradation, but this would need to be validated to ensure it does not contaminate the final product.
-
References
- BenchChem. (n.d.). A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination.
- Carey, F. A., & Sundberg, R. J. (n.d.). Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition.
-
Sciencemadness Discussion Board. (2012). purifying secondary amine. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Dal-Chim. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
AllChem. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. [Link]
- Bornadel, A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study.
- Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
-
HWS Labortechnik Mainz. (2025). Glass reactor configurations for pilot plant scale reactions. Retrieved from [Link]
- Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- ResearchGate. (n.d.).
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. Retrieved from [Link]
-
Digital WPI. (2015). Heat Transfer in Reactor Scale-Up. Retrieved from [Link]
- AIChE. (n.d.).
-
AGI Glassplant. (n.d.). Discover The AGI Glassplant Pilot Plant Reactor Plus. Retrieved from [Link]
-
GMM Pfaudler. (n.d.). Heat Transfer in Glass-Lined Double-Jacketed and Half-Coil Jacketed Reactors. Retrieved from [Link]
-
Ammonia Process Safety Management. (n.d.). Ammonia Process Safety Management. Retrieved from [Link]
- Master Organic Chemistry. (2017).
- Wikipedia. (n.d.).
- Stanford Environmental Health & Safety. (2023). Scale-Up Safety.
-
The Chemical Engineer. (2023). Rules of Thumb: Scale-up. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:104678-18-4. Retrieved from [Link]
-
Lab Manager Magazine. (2022). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
- Reddit. (n.d.). Looking for tips on scaling up organic syntheses.
-
PubChem - NIH. (n.d.). This compound | C6H15NO | CID 551575. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Ice Cold Consulting. (2025). All You Need To Know About Process Safety Management Program. Retrieved from [Link]
-
Veriforce. (2023). Process Safety Management in Manufacturing: A Primer. Retrieved from [Link]
- Google Patents. (n.d.). EP0041295B1 - Process for the preparation of 1-isopropylamino-3-(4-(2-methoxy-ethyl)-phenoxy)-2-propanol.
-
SafetyNet Inc. (2025). How OSHA's Process Safety Management Standard Impacts Operations Directors in Chemical Processing. Retrieved from [Link]
- TCI Chemicals. (n.d.). This compound.
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
- SpringerLink. (n.d.).
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Addressing air sensitivity and handling challenges of N-(2-Methoxyethyl)isopropylamine
Welcome to the technical support center for N-(2-Methoxyethyl)isopropylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this air-sensitive reagent. Here, you will find practical advice rooted in chemical principles to ensure the integrity of your experiments and the quality of your results.
Introduction
This compound is a valuable secondary amine building block in modern organic synthesis, prized for its unique combination of steric bulk from the isopropyl group and the coordinating and solubility-enhancing properties of the methoxyethyl moiety.[1] However, its utility is intrinsically linked to its purity, which can be compromised by its sensitivity to atmospheric conditions. This guide will address the common challenges associated with the air sensitivity of this compound and provide clear, actionable solutions.
Core Principles of Air-Sensitive Amine Chemistry
Secondary amines, such as this compound, are susceptible to degradation through two primary pathways upon exposure to air:
-
Reaction with Carbon Dioxide: Amines can readily react with atmospheric carbon dioxide in a reversible acid-base reaction to form carbamate salts. While this reaction is reversible, the formation of these salts can lead to a decrease in the effective concentration of the free amine, impacting reaction stoichiometry and potentially leading to incomplete conversions.
-
Oxidation: The lone pair of electrons on the nitrogen atom makes secondary amines susceptible to oxidation by atmospheric oxygen. This can lead to a variety of byproducts, including hydroxylamines, imines, and enamines, and can be catalyzed by light or trace metal impurities. These oxidative degradation pathways are often irreversible and can introduce problematic impurities into your reaction mixtures.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and storage of this compound.
Q1: How should I properly store this compound?
A1: Proper storage is the first line of defense against degradation. This compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. For long-term storage, refrigeration in a dark environment is recommended to minimize both oxidative and thermal degradation. Many suppliers offer this reagent in bottles with specially designed septa (e.g., Sure/Seal™) to facilitate transfer under an inert atmosphere.[2]
Q2: What are the visible signs of degradation?
A2: Fresh, pure this compound is a colorless liquid.[3][4] A yellow or brownish discoloration is a common indicator of oxidative degradation. The formation of a precipitate or solid material may indicate the formation of carbamate salts from exposure to carbon dioxide. A significant change in the amine's characteristic odor may also suggest decomposition.
Q3: Can I use a bottle of this compound that has been previously opened?
A3: This depends on how the bottle was handled. If the amine was consistently handled under a positive pressure of an inert gas using proper air-sensitive techniques, it should remain pure. However, if there is any doubt about the integrity of the seal or if the amine shows any signs of degradation, it is best to either purify the amine before use or use a fresh bottle.
Q4: What are the key safety precautions when working with this amine?
A4: this compound is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Ensure that all transfers are conducted under an inert atmosphere to prevent exposure to air.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues that may arise from the air sensitivity of this compound.
Q5: My reaction yield is consistently lower than expected. Could the quality of my this compound be the issue?
A5: Yes, this is a strong possibility. If the amine has been exposed to air, a portion of it may have reacted with CO2 to form a carbamate salt. This effectively reduces the molar quantity of the free amine available for your reaction, leading to lower yields.
-
Troubleshooting Steps:
-
Assess Purity: If possible, analyze a small aliquot of the amine by GC-MS or ¹H NMR to check for impurities. The PubChem database provides reference spectra for this compound that can be used for comparison.[5]
-
Purification: If impurities are detected or suspected, consider purifying the amine by distillation under reduced pressure and under an inert atmosphere.
-
Use a Fresh Bottle: The simplest solution is to use a fresh, unopened bottle of the reagent, ensuring it is handled with strict air-sensitive techniques.
-
Q6: I am observing unexpected side products in my reaction. How can I determine if they originate from the degradation of this compound?
A6: Degradation of the amine can introduce reactive impurities that lead to unwanted side reactions.
-
Potential Degradation Products and Their Identification:
-
Carbamate Salts: These are ionic and generally non-volatile, so they may not be directly observed by GC-MS. However, they can sometimes be detected by NMR spectroscopy.
-
Oxidation Products: Oxidative degradation can lead to a complex mixture of byproducts. Common oxidation products of secondary amines include hydroxylamines, imines, and enamines. These may be detectable by GC-MS.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected side products.
Q7: My reaction mixture turned yellow/brown after adding this compound. What does this indicate?
A7: A color change to yellow or brown upon addition of the amine is a strong indicator of the presence of oxidative impurities. These impurities can sometimes chelate to metal catalysts, affecting their activity, or participate in undesired side reactions.
-
Preventative Measures:
-
Solvent Degassing: Ensure that all solvents used in the reaction are thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by the freeze-pump-thaw method.[6]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire reaction setup, from reagent addition to workup.
-
Q8: I need to purify a batch of this compound that has been partially degraded. What is the best procedure?
A8: Distillation under reduced pressure is the most effective method for purifying liquid amines.
-
Protocol for Purification by Distillation:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and assembled hot under a stream of inert gas to remove any adsorbed moisture.
-
Setup: Assemble a distillation apparatus suitable for vacuum distillation, including a Schlenk flask as the receiving flask. The entire system should be connected to a Schlenk line to maintain an inert atmosphere.
-
Distillation: Heat the amine gently under reduced pressure. Collect the fraction that distills at the correct boiling point (approximately 125 °C at atmospheric pressure, so the boiling point will be lower under vacuum).
-
Storage: The freshly distilled amine should be collected directly into a Schlenk flask and stored under a positive pressure of inert gas.
-
Experimental Protocols
Protocol 1: Inert Atmosphere Transfer of this compound using a Syringe
This protocol describes the standard procedure for transferring an air-sensitive liquid reagent from a Sure/Seal™ bottle.
-
Preparation:
-
Ensure the Sure/Seal™ bottle of this compound is at room temperature.
-
Oven-dry a syringe and needle and allow them to cool to room temperature in a desiccator.
-
Assemble the syringe and needle and flush them with dry nitrogen or argon at least three times.
-
-
Transfer:
-
Puncture the septum of the Sure/Seal™ bottle with a needle connected to a nitrogen or argon line to create a positive pressure.
-
Insert the needle of the prepared syringe through the septum.
-
Invert the bottle and slowly draw the desired volume of the amine into the syringe. The positive pressure in the bottle should help to fill the syringe. Do not pull back on the plunger too forcefully, as this can cause leaks.
-
Remove any gas bubbles from the syringe by pointing the needle upwards and gently pushing the plunger.
-
Withdraw the syringe from the bottle and quickly insert the needle into the septum of the reaction flask (which should also be under a positive pressure of inert gas).
-
Slowly dispense the amine into the reaction flask.
-
-
Cleanup:
-
Immediately rinse the syringe and needle with a suitable dry solvent (e.g., anhydrous THF or toluene) under an inert atmosphere, followed by a quenching solvent (e.g., isopropanol, then water).
-
Protocol 2: Analysis of this compound Purity by GC-MS
This is a general guideline for assessing the purity of the amine. Specific parameters may need to be optimized for your instrument.
-
Sample Preparation:
-
Under an inert atmosphere, dilute a small aliquot of the amine in a suitable dry, volatile solvent (e.g., dichloromethane or diethyl ether).
-
-
GC-MS Parameters (Example):
-
Column: A standard non-polar column (e.g., HP-5MS) is often suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium
-
MS Detector: Scan from m/z 35 to 300.
-
-
Data Analysis:
-
Compare the obtained mass spectrum of the main peak with the reference spectrum from a database like PubChem or NIST.[5]
-
Analyze any minor peaks to identify potential impurities.
-
Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO | |
| Molecular Weight | 117.19 g/mol | [5] |
| Boiling Point | 125 °C | |
| Density | 0.82 g/mL | [3] |
| Appearance | Colorless liquid | [3][4] |
| Air Sensitivity | Yes | [3] |
Conclusion
The successful use of this compound in research and development hinges on the careful management of its air sensitivity. By understanding the potential degradation pathways and implementing rigorous air-sensitive handling techniques, researchers can ensure the integrity of this versatile reagent and the reliability of their experimental outcomes. This guide provides a foundational framework for troubleshooting common issues and should serve as a valuable resource for scientists working with this and other air-sensitive amines.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. This compound - GHS Classification. National Center for Biotechnology Information. [Link]
-
Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. [Link]
-
Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]
Sources
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- 2. labproinc.com [labproinc.com]
- 3. US2846376A - Purification of triethylamine - Google Patents [patents.google.com]
- 4. This compound | C6H15NO | CID 551575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 104678-18-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Methodologies for Yield Enhancement and Selectivity Control
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges in enhancing reaction yield and controlling selectivity. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to diagnose issues and optimize your synthetic routes effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during experimental work. The answers are designed to provide not just a solution, but a foundational understanding of the underlying chemical principles.
General Reaction Optimization
Q1: My reaction is giving a low yield. What are the first things I should check?
A1: A low yield can stem from a multitude of factors. A systematic approach to troubleshooting is often the most effective.[1][2] Begin by verifying the basics:
-
Reagent Quality and Stoichiometry: Ensure all starting materials are pure and used in the correct molar ratios. Impurities in starting materials can lead to side reactions or poison a catalyst.[3]
-
Reaction Conditions: Double-check the temperature, pressure, and reaction time. Some reactions are highly sensitive to these parameters. An inadequate reaction time may lead to incomplete conversion, while excessive time or temperature can cause product decomposition.[4]
-
Inert Atmosphere: For oxygen-sensitive reactions, such as many cross-coupling reactions, ensure that the reaction setup is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). Oxygen can deactivate catalysts and promote side reactions like homocoupling.[1][5]
-
Solvent Purity: The presence of water or other impurities in the solvent can be detrimental. Always use dry, high-purity solvents, especially for moisture-sensitive reactions.[2][6]
Q2: How do I choose the optimal solvent for my reaction?
A2: Solvent selection is a critical parameter that can significantly influence reaction rate, yield, and selectivity.[7][8][9][10][11][12] Key factors to consider include:
-
Polarity: The polarity of the solvent can affect the solubility of reactants and stabilize or destabilize transition states. For instance, SN1 reactions are favored in polar protic solvents that can stabilize the carbocation intermediate.[7]
-
Boiling Point: The desired reaction temperature will dictate the choice of solvent based on its boiling point.
-
Aprotic vs. Protic: Protic solvents can hydrogen bond and may interfere with certain reagents (e.g., Grignard reagents) or reaction intermediates. Aprotic solvents are often preferred for such reactions.
-
Coordination: Some solvents can coordinate to metal catalysts, influencing their activity and selectivity.
A solvent screen is often a valuable early-stage optimization step.
Q3: What is the difference between yield, conversion, and selectivity?
A3: These are three distinct metrics for evaluating reaction performance:
-
Conversion: This refers to the percentage of the limiting reactant that has been consumed in the reaction.
-
Selectivity: This measures the proportion of the converted reactant that has formed the desired product, as opposed to side products.[13][14]
-
Yield: This is the overall measure of efficiency, representing the amount of desired product obtained relative to the theoretical maximum. It is essentially the product of conversion and selectivity.
A reaction can have high conversion but low yield if the selectivity is poor, meaning most of the starting material was converted into undesired byproducts.[14]
Selectivity Control
Q1: How can I improve the chemoselectivity of my reaction?
A1: Chemoselectivity is the preferential reaction of one functional group over another.[15][16] Strategies to enhance chemoselectivity include:
-
Choice of Reagents: Different reagents exhibit varying reactivities towards functional groups. For example, sodium borohydride is a milder reducing agent than lithium aluminum hydride and can selectively reduce ketones in the presence of esters.[16]
-
Protecting Groups: Temporarily masking a more reactive functional group with a protecting group allows the reaction to proceed at a less reactive site.
-
Catalyst Control: The catalyst can play a pivotal role in directing a reaction to a specific functional group.[8]
-
Reaction Conditions: Temperature and solvent can sometimes be modulated to favor the reaction of one functional group over another.[8]
Q2: What factors govern regioselectivity?
A2: Regioselectivity refers to the preference for bond formation at one position over another. This is often governed by:
-
Electronic Effects: The inherent electronic properties of the substrate, such as the directing effects of substituents on an aromatic ring in electrophilic aromatic substitution.
-
Steric Hindrance: Bulky groups can block access to a particular reaction site, favoring reaction at a less sterically hindered position.
-
Directing Groups: Certain functional groups can direct a reagent to a specific position through coordination.
Q3: How can I control the diastereoselectivity of a reaction, for example, in an aldol reaction?
A3: Diastereoselectivity, the preferential formation of one diastereomer over another, is often controlled by the geometry of the transition state. In the context of an aldol reaction, key factors include:
-
Enolate Geometry: The E/Z geometry of the enolate intermediate can dictate the syn/anti stereochemistry of the aldol product.[17][18] The choice of base and reaction conditions for enolate formation is therefore crucial.
-
Metal Chelation: The use of different metal enolates (e.g., lithium vs. boron) can lead to different transition state geometries and thus different diastereomeric outcomes. Boron enolates, for instance, often provide higher levels of diastereoselectivity due to shorter boron-oxygen bond lengths, which amplify steric interactions in the transition state.[17]
-
Substrate Control: The steric bulk of the substituents on the enolate and the aldehyde can also influence the facial selectivity of the attack.
Section 2: Troubleshooting Guides
This section provides structured approaches to resolving specific experimental issues.
Troubleshooting Low Yield in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction, but it is not without its challenges. Low yields are a common complaint.[1][5][19][20][21]
Problem: Low yield in a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Detailed Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution | References |
| Protodeboronation | The boronic acid/ester is unstable under the reaction conditions, often exacerbated by water and certain bases. | Use a milder base (e.g., K₃PO₄, KF), ensure anhydrous conditions, or switch to a more stable boronic acid derivative like a pinacol ester or MIDA boronate. | [1][19] |
| Catalyst Deactivation | Oxygen in the reaction mixture, or coordination of the substrate/product (especially with heteroaryl substrates) to the palladium center. | Ensure a rigorously inert atmosphere by repeated evacuation and backfilling with an inert gas. For heteroaryl substrates, consider using specialized ligands that are less prone to deactivation. | [1][19] |
| Homocoupling | Presence of oxygen leading to the oxidative coupling of two boronic acid molecules. | Thoroughly degas the solvent and maintain a positive pressure of inert gas throughout the reaction. | [19][21] |
| Poor Aryl Halide Reactivity | The C-X bond is too strong for oxidative addition (e.g., aryl chlorides). | Use a more active catalyst system, often employing electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos). Higher temperatures may also be required. | [1] |
Troubleshooting Difficult Amide Bond Formations
Amide coupling is a cornerstone of drug discovery, yet can be challenging, especially with sterically hindered or electron-deficient substrates.[2][22][23][24]
Problem: Low or no yield in an amide coupling reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amide bond formation.
Detailed Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution | References |
| Incomplete Acid Activation | The coupling reagent is inefficient or has degraded. | Use a fresh, high-quality coupling reagent. Consider a more potent activator like HATU or COMU for challenging substrates. Pre-activating the carboxylic acid for 15-30 minutes before adding the amine can also be beneficial. | [2][6] |
| Amine is Not Nucleophilic | The amine is protonated by the carboxylic acid or is inherently electron-deficient (e.g., an aniline with electron-withdrawing groups). | Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the carboxylic acid and free up the amine. For very unreactive amines, converting the carboxylic acid to a more reactive species like an acid chloride may be necessary. | [2][22] |
| Steric Hindrance | Bulky substituents on either the carboxylic acid or the amine are preventing the coupling partners from approaching each other. | Switch to a less sterically demanding coupling reagent. Higher reaction temperatures may be required. In extreme cases, converting the acid to an acyl fluoride, which is smaller and more reactive, can be effective. | [2] |
| Racemization | For chiral carboxylic acids, the activated intermediate can be prone to racemization, especially at elevated temperatures. | Add a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure. Running the reaction at lower temperatures can also mitigate this issue. | [2] |
Section 3: Key Protocols and Methodologies
This section provides detailed, step-by-step protocols for key experimental workflows aimed at enhancing yield and selectivity.
Protocol: High-Throughput Catalyst Screening for Cross-Coupling Reactions
Before embarking on large-scale synthesis, a high-throughput screen can efficiently identify the optimal catalyst system.[14][25][26]
Objective: To rapidly screen a panel of palladium catalysts and ligands to find the best conditions for a specific cross-coupling reaction.
Materials:
-
A pre-weighed catalyst/ligand screening kit (e.g., KitAlysis™) or individual catalysts and ligands.
-
A multi-well reaction block with stirring capabilities.
-
Anhydrous, degassed solvents.
-
High-purity reagents (aryl halide, boronic acid/ester, base).
-
Inert gas supply (Nitrogen or Argon).
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aryl halide, coupling partner (e.g., boronic acid), and base in the chosen anhydrous, degassed solvent.
-
Reaction Setup (in a glovebox or under inert atmosphere):
-
To each well of the reaction block containing a pre-weighed catalyst/ligand combination, add the required volume of the base stock solution.
-
Add the stock solution of the aryl halide.
-
Initiate the reaction by adding the stock solution of the coupling partner.
-
-
Reaction Execution:
-
Seal the reaction block securely.
-
Place the block on a heating/stirring plate set to the desired temperature.
-
Allow the reactions to proceed for a set amount of time (e.g., 12-24 hours).
-
-
Analysis:
-
After the reaction is complete, cool the block to room temperature.
-
Quench the reactions and prepare samples for analysis by LC-MS or GC-MS to determine the conversion to the desired product for each catalyst system.
-
Protocol: Implementing Design of Experiments (DoE) for Reaction Optimization
Design of Experiments (DoE) is a powerful statistical methodology that allows for the simultaneous variation of multiple reaction parameters, providing a more comprehensive understanding of their effects and interactions than the traditional one-factor-at-a-time (OFAT) approach.[27][28][29][30][31]
Objective: To systematically optimize a chemical reaction by identifying the optimal levels of key variables (e.g., temperature, concentration, catalyst loading) to maximize yield and/or selectivity.
Workflow:
Caption: Workflow for a Design of Experiments (DoE) study.
Step-by-Step Implementation:
-
Define the Objective: Clearly state the goal of the optimization (e.g., maximize the yield of the desired product, minimize the formation of a specific byproduct).
-
Identify Key Factors and Their Ranges: Choose the reaction parameters (factors) that are likely to have the most significant impact (e.g., temperature, reaction time, concentration, catalyst loading). For each factor, define a reasonable high and low value to be explored.
-
Select an Experimental Design: Using statistical software (e.g., JMP, Minitab), choose a suitable experimental design. A full factorial design will test all possible combinations of the high and low levels for each factor.
-
Perform the Experiments: Carry out the series of experiments as prescribed by the DoE plan, ensuring consistency in experimental setup and procedure.
-
Analyze the Results: Input the experimental outcomes (responses) into the software. The software will generate a statistical model that quantifies the effect of each factor and any interactions between them on the response.
-
Optimize and Verify: Use the model to predict the combination of factor settings that will achieve the optimal outcome. Run a confirmatory experiment at these predicted conditions to verify the model's accuracy.
Protocol: Reaction Monitoring by NMR and HPLC
Real-time reaction monitoring provides invaluable insight into reaction kinetics, intermediate formation, and byproduct generation, facilitating rapid and informed optimization.[3][32][33][34][35]
Objective: To monitor the progress of a chemical reaction by quantifying the consumption of starting materials and the formation of products and byproducts over time.
Procedure:
-
Method Development: Develop a robust analytical HPLC method that can separate all key components of the reaction mixture (starting materials, intermediates, products, and expected byproducts).
-
Reaction Setup: Set up the reaction in a vessel that allows for periodic sampling.
-
Sampling: At regular intervals, withdraw a small aliquot of the reaction mixture. Immediately quench the reaction in the aliquot to halt its progress (e.g., by diluting it in a cold solvent).
-
Sample Preparation: Prepare the quenched aliquot for both NMR and HPLC analysis. This may involve filtration and/or dilution.
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify characteristic peaks for the starting materials and products.
-
By integrating these peaks, you can determine the relative molar ratios of the components in the mixture at that time point. NMR is inherently quantitative, assuming proper experimental parameters are used.[3][32]
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
The resulting chromatogram will show peaks corresponding to each component, with the area of each peak being proportional to its concentration.
-
While HPLC is excellent for separation, accurate quantification requires the determination of response factors for each component, which can be achieved by calibrating with pure standards or by using the quantitative data from NMR.[3][32]
-
-
Data Analysis: Plot the concentration (or relative abundance) of each species versus time to generate a reaction profile. This profile will clearly show the rate of conversion, whether the reaction has reached completion, and if any intermediates are accumulating or byproducts are forming.
Section 4: Managing Scale-Up Challenges
Transitioning a reaction from the laboratory bench to a larger scale introduces new challenges, primarily related to heat and mass transfer.[4][36][37][38][39]
Troubleshooting Exothermic Reactions
Problem: An exothermic reaction that was well-behaved on a small scale becomes difficult to control at a larger scale, leading to temperature spikes, increased byproduct formation, or potential safety hazards.
Causality: The surface-area-to-volume ratio decreases as the scale of the reaction increases. This means that heat generated by the reaction cannot be dissipated as efficiently on a larger scale.[38] This can lead to a thermal runaway, where the reaction rate and heat generation accelerate uncontrollably.[4]
Mitigation Strategies:
-
Heat Management:
-
Controlled Addition: Instead of adding all reagents at once, add the limiting or most reactive reagent slowly and at a controlled rate. This allows the cooling system to keep pace with the heat being generated.
-
Solvent Choice: A higher-boiling solvent can provide a larger temperature window for safe operation. The solvent also acts as a heat sink.
-
Mixing: Ensure efficient stirring to prevent the formation of localized hot spots.[36]
-
Continuous Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow reactor can be an excellent solution. The high surface-area-to-volume ratio of flow reactors allows for superior heat transfer and temperature control.[4][37]
References
- Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles | Organic Chemistry - Pharmacy 180. (n.d.).
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
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- Diastereoselectivity in Aldol condens
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Green chemistry principles in the synthesis of N-(2-Methoxyethyl)isopropylamine derivatives
Technical Support Center: Green Synthesis of N-(2-Methoxyethyl)isopropylamine Derivatives
Welcome to the technical support center for the synthesis of this compound derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into applying green chemistry principles to your synthetic workflows. This center moves beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are both efficient and environmentally responsible.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound and its analogs, providing a logical path to a solution.
Q1: My reductive amination reaction shows low conversion and yield. What are the likely causes and how can I fix it?
A1: Low conversion in reductive amination is a frequent challenge. The root cause typically lies in one of three areas: inefficient imine formation, competitive reduction of the starting carbonyl, or catalyst/reagent deactivation.
Causality: The reaction proceeds via an imine intermediate, which is formed by the condensation of your starting amine and carbonyl (aldehyde or ketone). This condensation is a reversible equilibrium reaction that produces water. If this water is not managed, the equilibrium may not favor the imine, leading to a low concentration of the key intermediate to be reduced. Furthermore, your reducing agent might be more reactive towards the starting carbonyl than the imine, leading to the formation of an alcohol byproduct instead of your desired amine.
Systematic Troubleshooting Steps:
-
Verify Imine Formation: Before adding the reducing agent, monitor the formation of the imine intermediate using techniques like TLC, NMR, or FTIR. If imine formation is poor, you can shift the equilibrium by removing water, either by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄.
-
Select the Right Reducing Agent: The choice of reducing agent is critical.
-
Sodium Borohydride (NaBH₄): This is a powerful reducing agent that can readily reduce the starting aldehyde or ketone. If you use NaBH₄, it is best to first form the imine completely and then add the reductant in a stepwise process.[1][2]
-
Sodium Cyanoborohydride (NaBH₃CN): This agent is less reactive and more selective for the protonated imine (iminium ion) at a slightly acidic pH (3-7).[3][4] However, it can release toxic HCN gas during workup, which is a significant safety and environmental concern.[3]
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the preferred reagent for one-pot reductive aminations.[1][3][5] It is mild and selectively reduces the iminium ion intermediate over the initial carbonyl group, tolerating a wide range of functional groups.[3][5]
-
-
Optimize pH: The reaction is often catalyzed by a weak acid, such as acetic acid.[4][5] The acid protonates the carbonyl group, making it more electrophilic for the amine to attack, and also catalyzes the dehydration to the imine. However, too much acid will protonate the starting amine, rendering it non-nucleophilic. A typical pH range is 3 to 7.
-
Catalyst Choice (for Catalytic Hydrogenation): If using catalytic hydrogenation instead of hydride reagents, ensure your catalyst (e.g., Pd/C, Raney Nickel) is active. Catalyst poisoning can occur if your starting materials contain sulfur or other impurities. Using earth-abundant metal catalysts like those based on Nickel or Iron can be a greener alternative.[6]
Caption: Troubleshooting Decision Tree for Reductive Amination.
Q2: I am attempting a direct N-alkylation with an alkyl halide and I'm getting a significant amount of over-alkylation product. How can I improve selectivity for the secondary amine?
A2: Over-alkylation is a classic problem in N-alkylation chemistry.[7] It occurs because the product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt.
Causality: The electron-donating nature of alkyl groups increases the electron density on the nitrogen atom, making the product amine more reactive towards the electrophile than the starting material.
Mitigation Strategies:
-
Stoichiometric Control: The simplest approach is to use a large excess of the starting secondary amine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material. However, this lowers the atom economy and requires separation of the excess amine post-reaction.[7]
-
Reaction Conditions: Running the reaction at a lower temperature can sometimes increase selectivity. Using a more dilute solution can also help disfavor the second alkylation step.[7]
-
Alternative Synthetic Routes (Green Approach): The most effective way to prevent over-alkylation is to use a method where it is not a mechanistic possibility.
-
Reductive Amination: As discussed in Q1, this method is an excellent alternative for controlled N-alkylation and inherently avoids over-alkylation.[8]
-
"Borrowing Hydrogen" Catalysis: This advanced green chemistry technique uses an alcohol as the alkylating agent.[9][10] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine. The only byproduct is water, making it a highly atom-economical and clean process.[11]
-
FAQs: Applying Green Chemistry Principles
This section provides answers to frequently asked questions about incorporating sustainable practices into your synthesis.
Q1: What are the best green solvent choices for synthesizing this compound derivatives?
A1: Moving away from hazardous and volatile organic solvents (VOCs) like dichloromethane (DCM), dichloroethane (DCE), and toluene is a primary goal of green chemistry.[12]
-
Deep Eutectic Solvents (DESs): These are emerging as powerful green alternatives.[13][14] DESs are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea) that form a liquid with a low melting point. They offer negligible volatility, high thermal stability, and are often biodegradable.[14] In many cases, DESs can also act as catalysts, simplifying the reaction setup.[13]
-
Alcohols (Ethanol, Methanol): These are greener than chlorinated or aromatic hydrocarbon solvents. Methanol is a common solvent for reductive aminations using NaBH₃CN.[1]
-
Water: When the reactants have sufficient solubility, water is an ideal green solvent.[15] For certain reactions like the N-alkylation of amines, aqueous media can be highly effective.[16]
-
Solvent-Free Reactions: The greenest solvent is no solvent.[17] If the reaction can be run neat, especially with microwave assistance to provide energy efficiently, it significantly reduces waste and simplifies purification.[12][16]
| Hazardous Solvent | Greener Alternative | Considerations for Amine Synthesis |
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, higher boiling point. |
| 1,2-Dichloroethane (DCE) | Ethanol, Methanol | Commonly used for reductive aminations with STAB.[5] |
| Toluene, Benzene | Water, Deep Eutectic Solvents (DESs) | DESs can enhance reaction rates and selectivity.[13][14] |
| Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO), Cyrene™ | DMSO is a common polar aprotic solvent; Cyrene™ is a bio-based alternative. |
Table 1: Comparison of Conventional and Green Solvents.
Q2: How can I improve the atom economy of my synthesis?
A2: Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of atoms from your starting materials into the final product.[18][19]
-
Choose Addition Reactions: Reactions like reductive amination and Diels-Alder are inherently more atom-economical than substitution or elimination reactions, which generate inorganic salts or other byproducts.
-
Use Catalytic Reagents: Catalytic processes are superior to using stoichiometric reagents.[18][19] For example, using a catalytic amount of a reusable iron catalyst for reductive amination is far greener than using a stoichiometric amount of a hydride reagent that generates boron waste.[6]
-
Avoid Protecting Groups: Each protection and deprotection step adds to the reaction length and generates significant waste. Designing a synthetic route that avoids the need for protecting groups is a key green strategy.[18][19]
-
Embrace "Borrowing Hydrogen": As mentioned, the "borrowing hydrogen" or "hydrogen autotransfer" strategy for N-alkylation using alcohols is a prime example of high atom economy, as the only byproduct is water.[10][11]
Caption: Comparison of waste generation in different synthetic routes.
Q3: What are some sustainable and reusable catalysts I can use?
A3: The ninth principle of green chemistry advocates for catalytic reagents over stoichiometric ones.[18][19] Sustainable catalysis focuses on using catalysts that are earth-abundant, non-toxic, and easily recoverable.
-
Earth-Abundant Metal Catalysts: Move away from precious metals like palladium, platinum, and ruthenium. Catalysts based on iron, copper, and nickel are being developed for a wide range of transformations, including reductive amination and borrowing hydrogen reactions.[6][20][21] They are less expensive and have lower toxicity profiles.
-
Heterogeneous Catalysts: These are catalysts in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their primary advantage is the ease of separation from the reaction mixture by simple filtration, allowing them to be easily recovered and reused for multiple cycles.[6][20][22]
-
Biocatalysts (Enzymes): Enzymes such as imine reductases (IREDs) can catalyze reductive aminations with extremely high chemo- and stereoselectivity under very mild aqueous conditions.[3][9] This is particularly valuable in pharmaceutical development where specific enantiomers are required.
Experimental Protocol: One-Pot Green Reductive Amination
This protocol describes a general method for the synthesis of an this compound derivative using green chemistry principles.
Reaction: Isopropylamine + 2-Methoxyacetaldehyde → this compound
Green Principles Applied:
-
Atom Economy: High atom economy addition reaction.
-
Safer Solvents: Uses ethanol instead of chlorinated solvents.
-
Energy Efficiency: One-pot reaction at room temperature, minimizing heating and purification steps.
-
Safer Reagents: Uses Sodium Triacetoxyborohydride (STAB), which is safer than NaBH₃CN.
Materials:
-
Isopropylamine (1.0 equiv)
-
2-Methoxyacetaldehyde (1.05 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.2 equiv)
-
Glacial Acetic Acid (0.1 equiv, catalyst)
-
Anhydrous Ethanol (Solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add anhydrous ethanol.
-
Add Reactants: Add isopropylamine (1.0 equiv) to the solvent, followed by 2-methoxyacetaldehyde (1.05 equiv).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 equiv) to the mixture.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the reaction by TLC.
-
Reduction: Once imine formation is evident, add Sodium Triacetoxyborohydride (STAB) (1.2 equiv) to the mixture portion-wise over 15-20 minutes to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Continue to monitor by TLC until the imine intermediate is fully consumed (typically 4-12 hours).
-
Workup - Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid and destroys any remaining STAB.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate or 2-MeTHF). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude this compound derivative by flash column chromatography or distillation.
References
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- Wikipedia.
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- BenchChem. This compound | 104678-18-4.
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- ACS Fall 2025. Efficient imine synthesis using an eco-friendly solvent.
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- IRIS. GREENER SYNTHESES & SOLVENTS FOR FINE AND PHARMACEUTICAL CHEMICALS.
- Google Patents. CN102070461A - Synthesis method of N-methyl isopropylamine.
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Technical Support Center: Resolving Overlapping Signals in NMR Spectra of N-(2-Methoxyethyl)isopropylamine Derivatives
Welcome to the technical support center for the NMR analysis of N-(2-Methoxyethyl)isopropylamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of signal overlap and broadening in the ¹H NMR spectra of this class of molecules. The inherent flexibility of the this compound scaffold presents unique challenges in spectral interpretation. This resource provides a structured troubleshooting workflow, frequently asked questions (FAQs), and in-depth guides to systematically resolve these issues.
Troubleshooting Decision Workflow
Navigating NMR signal overlap can be a systematic process. This workflow provides a logical progression from simple sample and instrument checks to more advanced spectroscopic techniques.
Caption: A decision tree for troubleshooting overlapping NMR signals.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR spectra of my this compound derivatives so complex and poorly resolved?
A1: The structural flexibility of the this compound moiety is the primary reason for spectral complexity. The molecule features a bulky isopropyl group and a flexible 2-methoxyethyl chain attached to a central nitrogen atom.[1] This can lead to several issues:
-
Conformational Isomers (Rotamers): Rotation around the C-N and C-O bonds can be slow on the NMR timescale, leading to the presence of multiple conformational isomers in solution. If these conformers are in exchange, it can result in broadened peaks.[2][3]
-
Signal Overlap: The aliphatic protons of the isopropyl (CH and CH₃) and methoxyethyl (two CH₂ groups) moieties have similar electronic environments, causing their signals to appear in a narrow region of the spectrum (typically 1.0-3.5 ppm), leading to significant overlap.[4][5]
-
Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J), second-order effects can occur.[6][7] This distorts the expected splitting patterns (e.g., a simple triplet might look like a complex multiplet) and can make interpretation difficult.[6][8][9]
Q2: My signals are very broad. What are the first things I should check?
A2: Broad signals are a common problem that can often be resolved by checking foundational aspects of your experiment.[10][11]
-
Sample Preparation: Ensure your sample is fully dissolved and free of any particulate matter, as suspended solids will degrade the magnetic field homogeneity and broaden lines.[12][13] Also, check for paramagnetic impurities (e.g., residual metal catalysts), which can cause severe line broadening.[12]
-
Concentration: A sample that is too concentrated can lead to increased viscosity or intermolecular interactions like aggregation, both of which can cause peak broadening.[14][15][16] Try diluting your sample.
-
Shimming: Poor shimming of the magnetic field is a very common cause of symmetrically broadened lines.[14][15] Re-shimming the spectrometer, either automatically or manually, is a crucial step.
-
Chemical Exchange: As mentioned in Q1, if your molecule is undergoing conformational exchange at a rate comparable to the NMR timescale, your peaks will appear broad.[17] This is a property of the molecule itself under the given conditions.
Q3: Can changing the NMR solvent really make a difference?
A3: Absolutely. Changing the solvent is a powerful and relatively simple method to resolve overlapping signals.[10][18] Solvents can influence the chemical shifts of a solute through various intermolecular interactions.[19][20][21] Aromatic solvents like benzene-d₆ (C₆D₆) or pyridine-d₅ are particularly effective. They can induce significant changes in the chemical shifts of nearby protons due to their magnetic anisotropy, an effect often called an Aromatic Solvent-Induced Shift (ASIS).[18] This can often separate multiplets that were overlapping in a more conventional solvent like chloroform-d (CDCl₃).[20]
In-Depth Troubleshooting Guides
Guide 1: Optimizing Sample Preparation and Spectrometer Parameters
High-quality spectra begin with a well-prepared sample and a properly configured spectrometer. Overlooking these fundamentals can lead to misleading results.
Protocol for Optimal Sample Preparation:
-
Ensure Purity: Start with a sample that is as pure as possible. Impurities are a common source of extra peaks that can complicate spectra.[18]
-
Select an Appropriate Solvent: Choose a deuterated solvent that fully dissolves your compound to form a homogeneous solution.[22] For this compound derivatives, CDCl₃ is a common starting point, but others like acetone-d₆, acetonitrile-d₃, or methanol-d₄ should be considered if solubility or signal overlap is an issue.[10]
-
Filter the Sample: To remove any dust or particulate matter, filter your sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[13] This step is critical for achieving sharp spectral lines.
-
Adjust Concentration: For a standard ¹H NMR on a 400-600 MHz instrument, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typical.[12] If you observe broadening, try preparing a more dilute sample.
-
Check Tube and Volume: Use a high-quality NMR tube free from scratches or paramagnetic contaminants.[12] Ensure the sample height is sufficient to cover the receiver coils, typically around 4-5 cm.[12][23]
Key Spectrometer Checks:
-
Locking and Shimming: Ensure the deuterium lock is stable. Perform a thorough shimming procedure to optimize the magnetic field homogeneity. Poor shimming is a primary cause of broad and distorted peaks.[11][15]
-
Number of Scans: If your sample is dilute, increase the number of scans to improve the signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.[11]
Guide 2: Leveraging Temperature and Solvent Effects
If optimizing the basics doesn't resolve the overlap, the next step is to alter the chemical environment of your sample by changing the temperature or solvent.
Protocol for Variable Temperature (VT) NMR:
The flexibility of the ethyl and isopropyl chains can lead to multiple conformations (rotamers) coexisting in solution. If the rate of interconversion between these conformers is on the NMR timescale, it results in broad, averaged signals. VT NMR can manipulate this equilibrium.[24]
-
High-Temperature Experiment:
-
Objective: To increase the rate of conformational exchange so that the NMR detects only a single, time-averaged, and sharper signal.
-
Procedure: Gradually increase the sample temperature in steps of 10-20°C, allowing the temperature to stabilize for at least 5 minutes at each step.[24] Acquire a spectrum at each temperature and observe changes in peak width and chemical shift.
-
-
Low-Temperature Experiment:
-
Objective: To slow down the exchange rate to the point where signals for individual conformers may be resolved, or to favor one stable conformer.[25]
-
Procedure: Gradually decrease the temperature, again in steps, and acquire spectra. Look for the sharpening of broad signals into distinct sets of peaks.[25]
-
Protocol for Solvent Titration:
-
Select a Contrasting Solvent: Choose a solvent with different properties than your initial one. Benzene-d₆ is an excellent choice to induce shifts if you started with CDCl₃.
-
Acquire Initial Spectrum: Take a standard ¹H NMR spectrum in the first solvent (e.g., CDCl₃).
-
Add Second Solvent: Add a small, measured amount of the second solvent (e.g., 10-20% by volume of C₆D₆) to your NMR tube.
-
Acquire New Spectrum: Gently mix the sample and re-acquire the spectrum. Compare the peak positions to the original spectrum. The differential shifting of protons based on their spatial relationship to the aromatic solvent ring can often resolve previously overlapping signals.
Guide 3: Advanced 2D NMR Techniques
When 1D methods are insufficient, 2D NMR is the definitive tool for resolving complex, overlapping spectra.[18][26] These experiments spread the information into a second dimension, providing unparalleled resolution.
Caption: Workflow for using 2D NMR to assign complex structures.
1. COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled to each other, typically through two or three bonds.[27][28][29]
-
How it Helps: A COSY spectrum displays the 1D proton spectrum on both axes. Off-diagonal peaks (cross-peaks) connect protons that are coupled.[30] By tracing the connectivity paths, you can piece together the spin systems of the isopropyl and methoxyethyl groups, even if their signals are severely overlapped in the 1D spectrum.
2. HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which proton is directly attached to which carbon atom.[31][32][33]
-
How it Helps: An HSQC spectrum is a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other.[34] Each peak in the spectrum represents a direct C-H bond.[34][35] This is incredibly powerful for resolving overlap because the ¹³C spectrum is typically much better dispersed than the ¹H spectrum. Even if two proton signals overlap, they will likely be resolved in the HSQC spectrum if they are attached to different carbon atoms.
3. HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range correlations between protons and carbons, typically over two or three bonds.[1][35]
-
How it Helps: This experiment is crucial for piecing together the molecular skeleton. For example, you can confirm the connection of the isopropyl group to the nitrogen by observing a correlation between the isopropyl CH proton and the carbons of the methoxyethyl group. It also helps in assigning quaternary carbons (carbons with no attached protons) which are not visible in an HSQC spectrum.
Data Summary Table
The following table provides approximate ¹H NMR chemical shift ranges for the parent this compound structure and summarizes the utility of the troubleshooting techniques discussed.
| Proton Group | Typical δ (ppm) in CDCl₃ | Common Issues | Recommended Solutions |
| (CH₃)₂ CH- | ~1.0 - 1.2 (doublet) | Overlap with other alkyl signals. | COSY to connect to CH; HSQC to confirm CH₃ carbon. |
| (CH₃)₂CH - | ~2.7 - 3.0 (septet) | Multiplet overlap with -NCH₂-. | COSY to connect to (CH₃)₂; HSQC to confirm CH carbon. |
| -N-CH₂ -CH₂-O- | ~2.6 - 2.8 (triplet) | Overlap with isopropyl CH. | Solvent change (C₆D₆); 2D NMR (COSY, HSQC). |
| -CH₂-CH₂ -O- | ~3.4 - 3.6 (triplet) | Potential for second-order effects. | Higher field spectrometer; 2D NMR. |
| -O-CH₃ | ~3.3 - 3.4 (singlet) | May overlap with other signals. | Solvent change; HSQC to confirm OCH₃ carbon. |
| -NH - | Highly variable (0.5 - 5.0) | Broad, may exchange with water. | D₂O shake to confirm; VT NMR to sharpen. |
Note: Chemical shifts are highly dependent on the specific derivative and solvent used. These are estimates based on typical values for amines and ethers.[4][36]
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Validation & Comparative
A Technical Guide to N-(2-Methoxyethyl)isopropylamine versus Other Secondary Amines in Synthesis
In the landscape of modern organic synthesis, the judicious selection of reagents is paramount to achieving desired outcomes in terms of yield, selectivity, and reaction efficiency. Secondary amines, a cornerstone class of reagents, serve multifaceted roles as bases, nucleophiles, and ligands for transition metal catalysis. This guide provides an in-depth comparison of N-(2-Methoxyethyl)isopropylamine with other commonly employed secondary amines, offering insights into its unique structural attributes and performance characteristics in key synthetic transformations. This analysis is intended for researchers, scientists, and professionals in drug development seeking to optimize their synthetic strategies.
Introduction to this compound: A Molecule of Duality
This compound is a secondary amine characterized by a unique combination of steric bulk and potential for intramolecular coordination.[1][2] Its structure features a sterically demanding isopropyl group and a flexible 2-methoxyethyl side chain. This duality imparts a distinct set of physicochemical properties that can be strategically leveraged in organic synthesis.[3]
-
Steric Hindrance: The isopropyl group provides significant steric bulk around the nitrogen atom, influencing its nucleophilicity and its ability to serve as a non-nucleophilic base in certain contexts.[3]
-
Coordinating Ability: The ether oxygen in the 2-methoxyethyl chain introduces a potential coordination site, which can influence the reactivity and stability of metal complexes when the amine is used as a ligand.
This guide will explore the implications of these structural features in comparison to other secondary amines such as the sterically hindered diisopropylamine (DIPA) and the conformationally rigid morpholine.
Physicochemical and Steric Properties: A Comparative Overview
The choice of a secondary amine in a synthetic protocol is often dictated by its physical properties, basicity (pKa of its conjugate acid), and steric profile. These parameters influence its behavior as a base, a nucleophile, or a ligand.
| Amine | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid (approx.) | Steric Hindrance |
| This compound | 117.19[1] | 125 | ~10.5-11.0 (estimated) | Moderate to High | |
| Diisopropylamine (DIPA) | 101.19[4] | 84 | ~11.0 | High | |
| Morpholine | 87.12 | 129 | 8.4 | Low | |
| N-Ethylisopropylamine | 101.19 | 89-91 | ~11.0 | Moderate |
Table 1: Comparison of physicochemical properties of selected secondary amines.
The isopropyl group in both this compound and DIPA renders them significantly more sterically hindered than morpholine. This steric bulk is a critical factor in their application as non-nucleophilic bases, a topic explored in the subsequent section. The presence of the ether linkage in this compound is expected to influence its polarity and coordinating properties, distinguishing it from the purely alkyl-substituted DIPA and N-ethylisopropylamine.
Application as a Base in Organic Synthesis
Secondary amines are frequently employed as bases to deprotonate acidic protons, facilitating a wide range of reactions such as eliminations and aldol condensations. In this context, a desirable characteristic is high basicity coupled with low nucleophilicity to avoid unwanted side reactions.
Diisopropylamine (DIPA) is a well-established, sterically hindered, non-nucleophilic base.[5] Its bulky isopropyl groups effectively shield the nitrogen's lone pair, making it an excellent choice for reactions where only proton abstraction is desired.[5]
Morpholine , with its lower pKa and less hindered nitrogen, is a weaker, more nucleophilic base compared to DIPA and this compound. Its use is generally reserved for applications where its nucleophilicity is either desired or inconsequential.
Role in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Secondary amines can play a crucial role in these reactions, either as a base or as a ligand for the palladium catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an aryl or vinyl halide. The choice of ligand is critical for the efficiency of the catalytic cycle. N-heterocyclic carbenes (NHCs) and phosphine-based ligands are commonly used.[6] While secondary amines themselves are not typically the primary ligands, their steric and electronic properties are relevant when considering them as building blocks for more complex ligands.
The strong σ-donating ability of the nitrogen in a secondary amine can stabilize the palladium center, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[6] The steric bulk of ligands derived from amines like this compound, with its isopropyl group, can promote the reductive elimination step, which is often rate-limiting.
Figure 2: Key reactants in Metoprolol synthesis.
The morpholine moiety is another important scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. [7][8]In comparing this compound to morpholine in the context of drug design, the former offers a more lipophilic and sterically hindered profile, while the latter provides a more polar and conformationally restricted structure.
Experimental Protocols
The following are generalized experimental protocols for key reactions where the choice of secondary amine is a critical parameter.
Experimental Protocol 1: General Procedure for a Heck Reaction
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand (0.04 mmol).
-
Solvent and Base Addition: Add a degassed solvent (e.g., DMF or acetonitrile, 5 mL) followed by the secondary amine base (e.g., Diisopropylamine or this compound, 2.5 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Protocol 2: General Procedure for a Sonogashira Coupling
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Solvent, Base, and Alkyne Addition: Add a degassed solvent (e.g., THF, 5 mL) and the secondary amine base (e.g., Diisopropylamine or this compound, 3.0 mmol). Finally, add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by flash column chromatography.
Conclusion and Future Perspectives
This compound presents itself as a versatile secondary amine with a unique structural combination of steric bulk and a coordinating ether functionality. While direct, quantitative comparisons of its performance against other secondary amines in various synthetic applications are currently limited in the scientific literature, its properties suggest it is a valuable tool for the synthetic chemist.
Its steric hindrance, comparable to that of diisopropylamine, makes it a promising candidate as a non-nucleophilic base. Furthermore, the presence of the methoxyethyl group opens up possibilities for its use as a ligand in transition metal catalysis, where the ether oxygen could play a beneficial role in stabilizing catalytic intermediates. The structural similarity to a key fragment of the beta-blocker metoprolol also highlights its potential as a building block in pharmaceutical synthesis.
Future research should focus on conducting direct comparative studies of this compound against other secondary amines in a range of mechanistically distinct reactions. Such studies, providing quantitative data on yields, reaction rates, and selectivities, would fully elucidate the unique advantages offered by this intriguing molecule and solidify its position in the synthetic chemist's toolbox.
References
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Synthesis and preparations of metoprolol and its salts. Justia Patents. Available at: [Link]
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Heck Reaction—State of the Art. MDPI. Available at: [Link]
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Synthesis of (-)-metoprolol. PrepChem.com. Available at: [Link]
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Oxidative Mizoroki–Heck reaction of unprotected cinnamylamines at ambient temperature under air. RSC Blogs. Available at: [Link]
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Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). TÜBİTAK Academic Journals. Available at: [Link]
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This compound | C6H15NO | CID 551575. PubChem - NIH. Available at: [Link]
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Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH. Available at: [Link]
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Comparative experimental and EXAFS studies in the Mizoroki-Heck reaction with heteroatom-functionalised N-heterocyclic carbene palladium catalysts. PubMed. Available at: [Link]
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Amine might end palladium's reign over classic cross coupling reaction. Chemistry World. Available at: [Link]
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Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing). Available at: [Link]
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Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. RSC Publishing. Available at: [Link]
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Recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. Serve Content. Available at: [Link]
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N -Isopropylsulfinylimines as Useful Intermediates in the Synthesis of Chiral Amines: Expeditive Asymmetric Synthesis of the Calcimimetic (+)-NPS R-568. ResearchGate. Available at: [Link]
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Palladium Nanoparticles Tethered in Amine-Functionalized Hypercrosslinked Organic Tubes as an Efficient Catalyst for Suzuki Coupling in Water. MDPI. Available at: [Link]
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ChemInform Abstract: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. ResearchGate. Available at: [Link]
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This compound (C6H15NO). PubChemLite. Available at: [Link]
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Flexible, N-sulfonyl-substituted aliphatic amine ligands in palladium-catalyzed Suzuki–Miyaura C–C coupling: Influence of substituents bulkiness and co-ligand size. ResearchGate. Available at: [Link]
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Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]
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I. TRANSITION METAL LIGANDS FOR SUZUKI-MIYAURA CROSS-COUPLING REACTIONS AND THE COORDINATION OF RADIONUCLIDES II. STUDIES TOWARD. Knowledge Commons. Available at: [Link]
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Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. PubMed. Available at: [Link]
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N,N-Diisopropylethylamine. Wikipedia. Available at: [Link]
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Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. NIH. Available at: [Link]
-
Atroposelective Suzuki-Miyaura Coupling to Form 2-Amino-2'-Hydroxybiphenyls Enabled by sRuPhos. PubMed. Available at: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Available at: [Link]
-
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available at: [Link]
-
Recent progress in the synthesis of morpholines. ResearchGate. Available at: [Link]
-
Asymmetric-Synthesis. Available at: [Link]
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Would there be a reason to use diisopropylamine instead of triethylaminr as your base?. Reddit. Available at: [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]
-
Asymmetric synthesis via stereospecific C–N and C–O bond activation of alkyl amine and alcohol derivatives. Chemical Communications (RSC Publishing). Available at: [Link]
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Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available at: [Link]
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Diisopropylamine | C6H15N | CID 7912. PubChem - NIH. Available at: [Link]
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A Comparative Guide to the Reactivity of N-(2-Methoxyethyl)isopropylamine and Diisopropylamine
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides an in-depth comparison of the reactivity of two commercially available secondary amines: N-(2-Methoxyethyl)isopropylamine and Diisopropylamine. While both are secondary amines, their distinct structural features lead to significant differences in their chemical behavior, influencing their utility in various synthetic applications. This document aims to provide a comprehensive analysis based on fundamental principles of organic chemistry, supported by available data for analogous compounds, to aid in the rational selection of these reagents.
Introduction to the Amines
Diisopropylamine is a common, sterically hindered secondary amine. Its bulky isopropyl groups are a defining feature, playing a crucial role in its reactivity. It is widely used as a precursor to lithium diisopropylamide (LDA), a strong, non-nucleophilic base. It also finds application as a base and nucleophile in various organic transformations.
This compound is a secondary amine that incorporates both an isopropyl group and a 2-methoxyethyl substituent. This unique combination of a sterically demanding alkyl group and a polar, flexible ether-containing chain imparts a dual character to the molecule. The methoxyethyl group can influence the molecule's physicochemical properties, such as solubility and potential for intramolecular coordination, making it an interesting building block in medicinal chemistry and materials science.
Structural and Physicochemical Properties
A side-by-side comparison of the key properties of these two amines provides a foundation for understanding their reactivity.
| Property | This compound | Diisopropylamine |
| Molecular Formula | C₆H₁₅NO | C₆H₁₅N |
| Molecular Weight | 117.19 g/mol | 101.19 g/mol |
| Boiling Point | 125 °C | 84 °C |
| Density | 0.82 g/mL | 0.722 g/mL |
| pKa of Conjugate Acid | Estimated ~10.5-11.0 | ~11.07 |
Note: The pKa for this compound is an estimate based on the electronic effects of the methoxyethyl group.
Comparative Reactivity Analysis
The reactivity of an amine is primarily governed by two factors: the availability of the lone pair of electrons on the nitrogen atom (basicity and nucleophilicity) and the steric environment around the nitrogen.
Electronic Effects and Basicity
The basicity of an amine is a measure of its ability to accept a proton. Alkyl groups are electron-donating, which increases the electron density on the nitrogen and enhances basicity. Diisopropylamine, with two electron-donating isopropyl groups, is a relatively strong base, with a pKa of its conjugate acid around 11.07.
In this compound, one of the isopropyl groups is replaced by a 2-methoxyethyl group. The oxygen atom in the ether linkage is electronegative and can exert an electron-withdrawing inductive effect, which would be expected to decrease the electron density on the nitrogen and thus lower its basicity compared to diisopropylamine. However, the effect is transmitted through two sigma bonds, so its magnitude may be modest. Therefore, the pKa of this compound is predicted to be slightly lower than that of diisopropylamine, likely in the range of 10.5-11.0.
Steric Hindrance and Nucleophilicity
Nucleophilicity refers to the ability of the amine to attack an electrophilic carbon. While related to basicity, nucleophilicity is also heavily influenced by steric hindrance.
Diisopropylamine is well-known for being a sterically hindered amine. The two bulky isopropyl groups effectively shield the nitrogen's lone pair, making it a poor nucleophile for reactions involving sterically demanding electrophiles. This property is advantageous when it is used as a non-nucleophilic base.
This compound has one isopropyl group and a more flexible 2-methoxyethyl chain. The methoxyethyl group is less sterically demanding than an isopropyl group. This suggests that this compound is likely to be a better nucleophile than diisopropylamine due to reduced steric hindrance around the nitrogen atom.
The interplay of these electronic and steric factors is summarized in the following diagram:
Caption: Factors influencing the reactivity of the two amines.
Experimental Comparison: A Proposed Study
To empirically validate the predicted differences in reactivity, a competitive acylation reaction could be performed. This experiment would provide direct evidence of the relative nucleophilicity of the two amines.
Experimental Design: Competitive Acylation
Caption: Workflow for a competitive acylation experiment.
Expected Outcome
Based on the analysis of steric hindrance, it is hypothesized that This compound will be the more reactive nucleophile . Therefore, the major product of the competitive reaction is expected to be N-acetyl-N-(2-methoxyethyl)isopropylamine. The ratio of the two amide products will provide a quantitative measure of the relative reactivity of the two amines under the specific reaction conditions.
Standard Experimental Protocol: Acylation of a Secondary Amine
The following protocol for the acylation of a secondary amine with an acid chloride can be adapted for either this compound or diisopropylamine.
Materials:
-
Secondary amine (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (1.2 eq) or another non-nucleophilic base
-
Acetyl chloride (1.1 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the secondary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amide product.
-
Purify the product by flash column chromatography if necessary.
The acylation reaction proceeds via a nucleophilic acyl substitution mechanism:
Caption: Mechanism of nucleophilic acyl substitution.
Conclusion
In comparing this compound and diisopropylamine, a clear trade-off between steric hindrance and electronic effects emerges.
-
Diisopropylamine is a more sterically hindered and slightly more basic amine. Its primary utility lies in applications where a non-nucleophilic base is required.
-
This compound is a less sterically hindered and likely slightly less basic amine. It is expected to be a more effective nucleophile than diisopropylamine. Its unique structure also offers the potential for modulating solubility and other physicochemical properties in the synthesis of complex molecules.
The choice between these two amines should be guided by the specific requirements of the chemical transformation. For applications demanding a strong, non-nucleophilic base, diisopropylamine is a well-established choice. Conversely, when a secondary amine with moderate to high nucleophilicity is needed, or when the introduction of a methoxyethyl moiety is desirable for its downstream effects on molecular properties, this compound presents a valuable alternative. Experimental validation, such as the proposed competitive acylation, is recommended to confirm the relative reactivity in a specific synthetic context.
References
-
Wikipedia. Diisopropylamine. [Link]
-
Chemistry Stack Exchange. Acetylation of Secondary amines. [Link]
-
ResearchGate. Kinetic Study on Nucleophilic Substitution Reactions of 4-Chloro-2-nitrophenyl X-Substituted-benzoates with Cyclic Secondary Amines: Effect of Substituent X on Reactivity and Reaction Mechanism. [Link]
-
Mastering Chemistry Help. acylation of amines. [Link]
-
MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
LibreTexts. Comparing the basicity of alkylamines to amides. [Link]
-
LookChem. New, efficient, selective, and one-pot method for acylation of amines. [Link]
-
Master Organic Chemistry. Nucleophilicity Trends of Amines. [Link]
-
LibreTexts. 24.7: Reactions of Amines. [Link]
-
LibreTexts. 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]
-
LibreTexts. 24.3: Basicity of Amines. [Link]
-
CORE. Nucleophilicities of Amines, Amino Acids and Pyridines. [Link]
-
ACS Publications. Base Catalysis of the Reaction of Secondary Amines with p-Nitrophenyl Phosphate. Kinetic Evidence for an Addition Intermediate in Nucleophilic Aromatic Substitution. [Link]
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ACS Publications. Kinetics of reactions of cyclic secondary amines with 2,4-dinitro-1-naphthyl ethyl ether in dimethyl sulfoxide solution. Spectacular difference between the behavior of pyrrolidine and piperidine. [Link]
-
ACS Publications. Nucleophilicities of Primary and Secondary Amines in Water. [Link]
-
Michigan State University. Amine Reactivity. [Link]
-
Chemguide. amines as nucleophiles. [Link]
-
Wikipedia. Isopropylamine. [Link]
-
MDPI. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. [Link]
-
YouTube. Worked example: Differentiating the types of amines | Amines | Grade 12 | Chemistry | Khan Academy. [Link]
-
askIITians. Why is an alkylamine more basic than ammonia?. [Link]
-
Quora. Why is an alkanamine more basic than ammonia?. [Link]
-
NCERT. Amines. [Link]
-
MDPI. Experimental Test and Modeling Validation for CO2 Capture with Amine Solvents in a Pilot Plant. [Link]
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Michigan State University. Amine Reactivity. [Link]
-
PubChem. This compound. [Link]
-
OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure. [Link]
-
Reddit. N-Methylisopropylamine synthesis. [Link]
-
PubChemLite. This compound (C6H15NO). [Link]
-
PMC. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]
-
Wuxi Weiheng Chemical Co., Ltd. Synthetic Methods and Use of Isopropylamine. [Link]
-
lookchem. Cas 4747-21-1,N-Isopropylmethylamine. [Link]
A Comparative Guide to the Structural Analogs of N-(2-Methoxyethyl)isopropylamine: Synthesis, Properties, and In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unpacking the Therapeutic Potential of N-(2-Methoxyethyl)isopropylamine and its Analogs
This compound is a secondary amine that serves as a valuable scaffold in medicinal chemistry. Its structure, characterized by a sterically influential isopropyl group and a flexible, polar 2-methoxyethyl chain, imparts a unique combination of lipophilicity and hydrophilicity.[1] This duality makes it an attractive building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of neuroscience, where modulation of serotonergic and other receptor systems is a key strategy for treating a range of disorders.[1] The strategic inclusion of a methoxyethyl group is a known tactic in medicinal chemistry to modulate a molecule's physicochemical properties, such as solubility and membrane permeability.[1]
This guide provides a comprehensive comparison of a series of structural analogs of this compound. We will delve into their synthesis, compare their key physicochemical properties, and present a framework for evaluating their pharmacological activity through in vitro receptor binding assays. The objective is to provide researchers with the foundational knowledge and practical methodologies to explore the structure-activity relationships (SAR) within this chemical class and to guide the design of future therapeutic agents.
Structural Analogs of this compound: A Comparative Overview
To understand the structure-activity relationships, a series of analogs were designed by systematically modifying the N-alkyl and the 2-alkoxyethyl moieties of the parent compound, this compound.
Core Structures for Comparison:
| Compound ID | N-Alkyl Group | 2-Alkoxyethyl Group | Molecular Formula | Molecular Weight ( g/mol ) |
| MET-IP | Isopropyl | Methoxyethyl | C6H15NO | 117.19 |
| MET-M | Methyl | Methoxyethyl | C4H11NO | 89.14 |
| MET-E | Ethyl | Methoxyethyl | C5H13NO | 103.16 |
| MET-P | n-Propyl | Methoxyethyl | C6H15NO | 117.19 |
| MET-tB | tert-Butyl | Methoxyethyl | C7H17NO | 131.22 |
| ET-IP | Isopropyl | Ethoxyethyl | C7H17NO | 131.22 |
| PRO-IP | Isopropyl | Propoxyethyl | C8H19NO | 145.24 |
Physicochemical Properties: A Predictive Analysis
The following table summarizes the predicted physicochemical properties of the selected analogs. These parameters are crucial for understanding the potential pharmacokinetic profiles of these compounds. Lipophilicity, expressed as LogP, is a key determinant of a drug's ability to cross cell membranes, while the topological polar surface area (TPSA) is an indicator of its hydrogen bonding potential and permeability.
| Compound ID | Predicted LogP | Predicted TPSA (Ų) | Predicted Hydrogen Bond Donors | Predicted Hydrogen Bond Acceptors |
| MET-IP | 0.8 | 21.3 | 1 | 2 |
| MET-M | 0.1 | 21.3 | 1 | 2 |
| MET-E | 0.5 | 21.3 | 1 | 2 |
| MET-P | 0.9 | 21.3 | 1 | 2 |
| MET-tB | 1.2 | 21.3 | 1 | 2 |
| ET-IP | 1.2 | 21.3 | 1 | 2 |
| PRO-IP | 1.6 | 21.3 | 1 | 2 |
Note: Predicted values were obtained using computational models and should be experimentally verified.
Synthesis of N-(2-Alkoxyethyl)alkylamines: A Step-by-Step Protocol
The synthesis of the target analogs can be achieved through a straightforward two-step process involving the formation of an N-(2-alkoxyethyl)alkanamide intermediate followed by hydrolysis.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for N-(2-Alkoxyethyl)alkylamines.
Detailed Protocol: Synthesis of N-(2-Methoxyethyl)-tert-butylamine (MET-tB)
Materials:
-
2-Methyl-2-oxazoline
-
Methanol
-
Sodium methoxide
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Step 1: Synthesis of N-(2-methoxyethyl)acetamide
-
To a solution of 2-methyl-2-oxazoline (1.0 eq) in anhydrous methanol (5.0 eq), add a catalytic amount of sodium methoxide (0.1 eq).
-
Reflux the mixture for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude N-(2-methoxyethyl)acetamide.
Step 2: Hydrolysis to N-(2-Methoxyethyl)-tert-butylamine
-
To the crude N-(2-methoxyethyl)acetamide, add a 6 M aqueous solution of hydrochloric acid.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature and basify with a concentrated solution of sodium hydroxide until pH > 12.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by fractional distillation to obtain N-(2-methoxyethyl)-tert-butylamine.
Comparative In Vitro Pharmacological Evaluation
To assess the potential of these analogs as neuromodulators, their binding affinities for key serotonin receptors, such as 5-HT1A and 5-HT2A, should be determined. A competitive radioligand binding assay is a standard and robust method for this purpose.[1]
Experimental Workflow: Radioligand Binding Assay
Sources
A Comparative Guide to the Validation of Analytical Methods for N-(2-Methoxyethyl)isopropylamine Quantification
Introduction: The Analytical Imperative for N-(2-Methoxyethyl)isopropylamine
This compound is a secondary amine that serves as a versatile building block and intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] Its structural features—a bulky isopropyl group and a polar methoxyethyl chain—make it a valuable component in designing molecules with specific physicochemical properties. Given its role as a potential starting material or a process-related impurity in active pharmaceutical ingredients (APIs), the development of robust, accurate, and reliable analytical methods for its quantification is not merely a matter of quality control; it is a critical regulatory requirement.
This guide provides an in-depth comparison of two powerful chromatographic techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind the methodological choices, provide detailed experimental protocols, and present a validation framework grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the integrity and trustworthiness of the generated data.[2]
The Analytical Challenge: Overcoming the Hurdles of Amine Quantification
The direct chromatographic analysis of polar amines like this compound presents significant challenges. In gas chromatography, the active hydrogen on the secondary amine can interact with silanol groups on the column and inlet surfaces, leading to poor peak shape (tailing), low response, and inaccurate quantification.[3] In liquid chromatography, the molecule lacks a strong native chromophore, rendering detection by UV-Vis spectrophotometry difficult, especially at the trace levels required for impurity analysis.[4]
To overcome these obstacles, two distinct strategies are employed:
-
Chemical Derivatization for GC Analysis: This involves chemically modifying the amine to make it more "GC-friendly." By replacing the polar N-H proton with a non-polar group, its volatility is increased and unwanted column interactions are minimized, resulting in sharp, symmetrical peaks.[5]
-
High-Sensitivity, High-Specificity Detection for HPLC: This approach bypasses the need for derivatization by using a detector, like a tandem mass spectrometer, that is sensitive and selective enough to quantify the native compound directly, even in complex matrices and at very low concentrations.[6]
Method Comparison: GC-MS vs. LC-MS/MS
We will now detail the protocols for two validated methods and compare their performance.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization
Causality of Method Choice: This classic approach is chosen for its robustness and the widespread availability of GC-MS instrumentation. Silylation is a common and effective derivatization technique for amines.[7] We use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA reacts with the secondary amine to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group, significantly improving its chromatographic behavior.[7] Mass spectrometry provides definitive identification and selective quantification.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable aprotic solvent like Dichloromethane.
-
Create a series of calibration standards by diluting the stock solution.
-
Accurately weigh the sample to be analyzed (e.g., the API) and dissolve it in the same solvent to a known concentration.
-
-
Derivatization Procedure:
-
Pipette 100 µL of each standard or sample solution into a 2 mL autosampler vial.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Immediately cap the vial tightly with a PTFE-lined cap.
-
Heat the vial at 70°C for 30 minutes in a heating block.[5]
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Split Ratio: 10:1 (can be adjusted based on sensitivity needs).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte (e.g., the molecular ion and key fragment ions).
-
-
Caption: Workflow for this compound quantification by GC-MS.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality of Method Choice: LC-MS/MS is the preferred method when high sensitivity (trace-level quantification) and high specificity are paramount. It eliminates the need for derivatization, reducing sample preparation time and potential sources of error.[8] A reversed-phase column is suitable for retaining this moderately polar analyte. Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out matrix interference.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Create a series of calibration standards by diluting the stock solution in the same solvent mixture.
-
Accurately weigh the sample to be analyzed and dissolve it in the solvent mixture to a known concentration (e.g., 1 mg/mL).
-
Filter all solutions through a 0.22 µm syringe filter before analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
MS System: Waters Xevo TQ-S micro or equivalent.
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 5% B.
-
Linear gradient to 95% B over 3 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B in 0.1 minutes.
-
Re-equilibrate for 1.9 minutes.
-
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transition: Determine the specific precursor ion [M+H]⁺ and a stable product ion through infusion and optimization. For C₆H₁₅NO (MW 117.19), the precursor would be m/z 118.2.
-
-
Caption: Workflow for this compound quantification by LC-MS/MS.
Method Validation: A Framework for Trustworthiness based on ICH Q2(R2)
Validating an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. The ICH Q2(R2) guideline provides a comprehensive framework for this process, ensuring data is reliable and reproducible.[9][10]
Caption: General workflow for analytical method validation per ICH Q2(R2) guidelines.
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9] This is demonstrated by analyzing blank and spiked matrix samples to show no interference at the analyte's retention time or m/z.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11] It is determined by analyzing a minimum of five standards across the desired range. The correlation coefficient (r²) should ideally be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels, often by spiking the sample matrix with known amounts of the analyte.[12] Results are expressed as percent recovery.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13] This is the lower limit for reporting results.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature). This provides an indication of its reliability during normal usage.
Comparative Performance Data Summary
The following table summarizes the typical validation performance characteristics for the two methods described. The data presented are representative values to illustrate the comparative performance.
| Validation Parameter | Method 1: Derivatization GC-MS | Method 2: Direct LC-MS/MS | Commentary |
| Specificity | High (SIM mode) | Very High (MRM mode) | MRM is generally more selective than SIM, reducing potential matrix interference. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both methods demonstrate excellent linearity. |
| Range (typical) | 1 - 100 µg/mL | 0.05 - 20 µg/mL | LC-MS/MS typically offers a wider dynamic range, especially at the lower end. |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.0 - 102.0% | Both methods are highly accurate. LC-MS/MS may show slightly better recovery due to a simpler sample preparation process. |
| Precision (Repeatability, %RSD) | ≤ 5.0% | ≤ 2.0% | The direct injection of LC-MS/MS avoids the variability that can be introduced by the derivatization step. |
| Precision (Intermediate, %RSD) | ≤ 8.0% | ≤ 5.0% | LC-MS/MS demonstrates superior intermediate precision. |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.015 µg/mL | LC-MS/MS is significantly more sensitive. |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.05 µg/mL | The LOQ for LC-MS/MS is substantially lower, making it ideal for trace impurity analysis. |
| Robustness | Good | Excellent | Modern UPLC systems and methods are typically very robust. The derivatization step in the GC method can be sensitive to moisture and reagent quality. |
| Sample Throughput | Moderate | High | The elimination of the heating step for derivatization allows for faster sample processing with the LC-MS/MS method. |
Conclusion and Recommendations
Both GC-MS with silylation and direct LC-MS/MS analysis are powerful and validatable techniques for the quantification of this compound. The choice between them should be guided by the specific analytical requirements and available laboratory resources.
-
Derivatization GC-MS is a reliable and robust method suitable for routine quality control where low- to mid-ppm level quantification is sufficient. Its primary limitation is the additional sample preparation step, which adds time and a potential source of variability.
-
Direct LC-MS/MS stands out as the superior technique for applications requiring high sensitivity, such as the analysis of trace-level genotoxic impurities. Its exceptional selectivity, lower LOQ, and higher throughput make it the gold standard, particularly in a drug development or regulatory setting where demonstrating control at the lowest possible levels is critical.
Ultimately, a thorough validation study following the principles outlined in ICH Q2(R2) is mandatory for either chosen method to ensure the generation of trustworthy, scientifically sound, and defensible data.[9]
References
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]
-
Płotka-Wasylka, J., et al. (2015). A new derivatization procedure for the determination of biogenic amines in wine samples. Talanta, 144, 534-543. (Note: While this reference discusses various derivatization reagents, the principle is broadly applicable). [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. [Link]
-
Scribd. (n.d.). Derivatization of Amines. Scribd. [Link]
-
Kim, M., et al. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Molecules, 27(15), 4996. [Link]
-
American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. [Link]
-
Royal Society of Chemistry. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Food Chemistry, Function and Analysis. [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Pro-Environment. (n.d.). The limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues. Pro-Environment. [Link]
-
MDPI. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Molecules. [Link]
-
IJPPR. (2024). Analytical Quantification Method Development of Genotoxic, Carcinogenic and Nitrosamine Impurities in Emtricitabine and Tenofovi. International Journal of Pharmacy and Pharmaceutical Research. [Link]
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A Researcher's Guide to Cross-Referencing Spectral Data of N-(2-Methoxyethyl)isopropylamine
For the modern researcher, the unambiguous identification of a chemical entity is paramount. This guide provides an in-depth, practical comparison of the spectral data for N-(2-Methoxyethyl)isopropylamine against established databases and structurally related compounds. We will delve into the nuances of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy to build a robust analytical profile of this secondary amine. This document is designed to empower researchers, scientists, and drug development professionals with the expertise to confidently cross-reference and validate their own spectral data.
Introduction to this compound
This compound is a secondary amine featuring both an isopropyl group and a 2-methoxyethyl group attached to the nitrogen atom.[1][2][3][4][5] This unique combination of a bulky, hydrophobic isopropyl group and a flexible, polar methoxyethyl chain imparts interesting physicochemical properties, making it a valuable building block in organic synthesis.[1] Accurate spectral characterization is the first step in unlocking its potential in novel applications.
The Imperative of Spectral Data Cross-Referencing
Reliance on a single spectral dataset is a precarious practice in scientific research. Cross-referencing spectral data across multiple reputable databases serves as a critical self-validating mechanism. This process involves comparing experimentally acquired spectra with entries in databases like the Spectral Database for Organic Compounds (SDBS), PubChem, and the NIST Chemistry WebBook.[6][7][8][9] By aligning key spectral features—such as fragmentation patterns in mass spectrometry, chemical shifts in NMR, and vibrational frequencies in IR spectroscopy—we can significantly increase the confidence in our structural assignment.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectral data, adherence to standardized experimental protocols is essential. The following sections outline the fundamental procedures for obtaining mass spectra, NMR spectra, and IR spectra.
Mass Spectrometry (MS)
The goal of electron ionization (EI) mass spectrometry is to generate gas-phase ions from the analyte, which are then separated based on their mass-to-charge ratio (m/z).[10][11][12]
Protocol for Acquiring an Electron Ionization (EI) Mass Spectrum:
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for sample purification and separation.[10]
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M•+).[13][14]
-
Fragmentation: The high internal energy of the molecular ion leads to fragmentation, creating a unique pattern of fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their m/z ratio.
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.
Figure 1: Workflow for Electron Ionization Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C.
Protocol for Acquiring ¹H and ¹³C NMR Spectra:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[15] The solution should be free of any particulate matter.
-
Spectrometer Setup: Place the NMR tube in the spectrometer's probe. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.[16]
-
¹H NMR Acquisition: A standard one-pulse experiment is typically used to acquire the proton NMR spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to obtain a ¹³C NMR spectrum, where each unique carbon atom appears as a single peak. Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR.[17][18][19][20]
Figure 2: General Workflow for NMR Spectroscopy.
Infrared (IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.
Protocol for Acquiring a Fourier-Transform Infrared (FT-IR) Spectrum:
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., KBr or NaCl).[21] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.[22][23]
-
Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to account for atmospheric and instrumental absorptions.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Spectral Analysis of this compound
The following sections provide a detailed analysis of the mass, ¹H NMR, ¹³C NMR, and IR spectra of this compound, with data cross-referenced from the Spectral Database for Organic Compounds (SDBS).
Mass Spectrum
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 117 | 5 | [M]⁺• |
| 102 | 85 | [M - CH₃]⁺ |
| 72 | 100 | [CH₃CH=N⁺HCH₂CH₂OCH₃] |
| 58 | 40 | [CH₃CH=N⁺HCH₃] |
| 45 | 30 | [CH₂=O⁺CH₃] |
Interpretation:
-
Molecular Ion (m/z 117): The presence of a peak at m/z 117 corresponds to the molecular weight of this compound (C₆H₁₅NO), confirming the identity of the parent molecule.
-
Alpha-Cleavage: The most prominent fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[24]
-
The base peak at m/z 102 results from the loss of a methyl radical from the isopropyl group.
-
The significant peak at m/z 72 arises from the cleavage of the bond between the two carbons of the ethyl group, leading to a resonance-stabilized iminium ion.
-
-
Other Fragmentations: The peak at m/z 58 can be attributed to a rearrangement followed by cleavage, while the peak at m/z 45 is characteristic of the methoxyethyl moiety.
Figure 3: Key Fragmentation Pathways of this compound.
¹H NMR Spectrum (Proton NMR)
The ¹H NMR spectrum provides a map of the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.45 | t | 2H | -OCH₂- |
| 3.30 | s | 3H | -OCH₃ |
| 2.80 | sept | 1H | -CH(CH₃)₂ |
| 2.65 | t | 2H | -NCH₂- |
| 1.05 | d | 6H | -CH(CH₃)₂ |
Interpretation:
-
-OCH₂- (δ 3.45, t): The triplet at 3.45 ppm corresponds to the two protons on the carbon adjacent to the ether oxygen, split by the neighboring -NCH₂- protons.
-
-OCH₃ (δ 3.30, s): The singlet at 3.30 ppm is characteristic of the three protons of the methoxy group.
-
-CH(CH₃)₂ (δ 2.80, sept): The septet at 2.80 ppm is indicative of the single proton on the isopropyl group, split by the six protons of the two methyl groups.
-
-NCH₂- (δ 2.65, t): The triplet at 2.65 ppm represents the two protons on the carbon adjacent to the nitrogen, split by the neighboring -OCH₂- protons.
-
-CH(CH₃)₂ (δ 1.05, d): The doublet at 1.05 ppm corresponds to the six equivalent protons of the two methyl groups on the isopropyl moiety, split by the single methine proton.
¹³C NMR Spectrum (Carbon NMR)
The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| 72.5 | -OCH₂- |
| 58.8 | -OCH₃ |
| 50.2 | -CH(CH₃)₂ |
| 48.6 | -NCH₂- |
| 22.8 | -CH(CH₃)₂ |
Interpretation:
The five distinct signals in the ¹³C NMR spectrum correspond to the five unique carbon environments in this compound, confirming the overall carbon framework of the molecule. The downfield shifts of the carbons attached to the electronegative oxygen and nitrogen atoms are consistent with their expected chemical environments.
Infrared (IR) Spectrum
The IR spectrum highlights the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300-3500 | Weak, sharp | N-H stretch | Secondary amine |
| 2850-3000 | Strong | C-H stretch | Alkanes |
| 1080-1150 | Strong | C-O stretch | Ether |
Interpretation:
-
N-H Stretch (3300-3500 cm⁻¹): The weak, sharp absorption in this region is characteristic of the N-H stretching vibration of a secondary amine.[2]
-
C-H Stretch (2850-3000 cm⁻¹): The strong absorptions in this region are due to the C-H stretching vibrations of the alkyl groups.
-
C-O Stretch (1080-1150 cm⁻¹): The strong absorption band in this region is indicative of the C-O stretching vibration of the ether functional group.
Comparative Spectral Analysis
To further solidify the structural assignment of this compound, a comparison with structurally related compounds is invaluable. We will compare its spectral data with that of Diisopropylamine (which shares the isopropyl group) and 2-Methoxyethylamine (which shares the methoxyethyl moiety).
Comparison with Diisopropylamine
Diisopropylamine provides a useful comparison as it contains the same isopropylamino core.
Table 1: Spectral Data Comparison with Diisopropylamine
| Spectral Feature | This compound | Diisopropylamine | Key Differences and Similarities |
| Molecular Ion (m/z) | 117 | 101 | The 16 amu difference corresponds to the -CH₂OCH₃ vs. -H group. |
| Base Peak (m/z) | 72 | 86 ([M-CH₃]⁺) | Different fragmentation patterns due to the presence of the methoxyethyl group. |
| ¹H NMR: -CH(CH₃)₂ (ppm) | 2.80 (sept) | ~2.9 (sept) | Similar chemical shift and multiplicity for the isopropyl methine proton. |
| ¹H NMR: -CH(CH₃)₂ (ppm) | 1.05 (d) | ~1.1 (d) | Similar chemical shift and multiplicity for the isopropyl methyl protons. |
| ¹³C NMR: -CH(CH₃)₂ (ppm) | 50.2 | ~45 | Similar chemical shifts for the isopropyl methine carbon. |
| ¹³C NMR: -CH(CH₃)₂ (ppm) | 22.8 | ~23 | Similar chemical shifts for the isopropyl methyl carbons. |
| IR: N-H Stretch (cm⁻¹) | 3300-3500 (weak) | 3300-3500 (weak) | Both show a characteristic secondary amine N-H stretch. |
| IR: C-O Stretch (cm⁻¹) | 1080-1150 (strong) | Absent | The presence of the C-O stretch is a clear differentiator. |
Comparison with 2-Methoxyethylamine
2-Methoxyethylamine allows for a comparison of the methoxyethyl fragment.
Table 2: Spectral Data Comparison with 2-Methoxyethylamine
| Spectral Feature | This compound | 2-Methoxyethylamine | Key Differences and Similarities |
| Molecular Ion (m/z) | 117 | 75 | The 42 amu difference corresponds to the isopropyl group vs. a hydrogen atom. |
| ¹H NMR: -OCH₂- (ppm) | 3.45 (t) | ~3.4 (t) | Similar chemical shift for the methylene protons adjacent to the oxygen. |
| ¹H NMR: -OCH₃ (ppm) | 3.30 (s) | ~3.3 (s) | Similar chemical shift for the methoxy protons. |
| ¹H NMR: -NCH₂- (ppm) | 2.65 (t) | ~2.8 (t) | Similar chemical shift for the methylene protons adjacent to the nitrogen. |
| ¹³C NMR: -OCH₂- (ppm) | 72.5 | ~73 | Similar chemical shifts for the methylene carbon adjacent to the oxygen. |
| ¹³C NMR: -OCH₃ (ppm) | 58.8 | ~59 | Similar chemical shifts for the methoxy carbon. |
| ¹³C NMR: -NCH₂- (ppm) | 48.6 | ~42 | The chemical shift is influenced by the different substitution on the nitrogen. |
| IR: N-H Stretch (cm⁻¹) | 3300-3500 (weak, single peak) | ~3300-3500 (two peaks) | This compound shows a single peak for a secondary amine, while 2-methoxyethylamine shows two peaks characteristic of a primary amine. |
| IR: C-O Stretch (cm⁻¹) | 1080-1150 (strong) | 1080-1150 (strong) | Both exhibit a strong C-O stretch. |
Conclusion
The comprehensive analysis of the mass, ¹H NMR, ¹³C NMR, and IR spectra of this compound, coupled with a comparative study against diisopropylamine and 2-methoxyethylamine, provides a robust and validated spectral profile for this compound. By understanding the characteristic spectral features and fragmentation patterns, researchers can confidently identify and characterize this compound in their experimental work. This guide underscores the importance of a multi-technique approach and diligent cross-referencing with established databases to ensure the highest level of scientific integrity.
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Efficacy comparison of catalysts for N-(2-Methoxyethyl)isopropylamine synthesis
An In-Depth Guide to the Catalytic Synthesis of N-(2-Methoxyethyl)isopropylamine: A Comparative Efficacy Analysis
Introduction
This compound is a secondary amine that serves as a versatile building block in modern organic synthesis.[1] Its structure, featuring a bulky isopropyl group for steric influence and a flexible methoxyethyl chain for polarity and coordination, makes it a valuable precursor for creating more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] The efficiency of its synthesis is therefore of critical importance to researchers in these fields.
The primary route to this compound is through the reductive amination of 2-methoxyethylamine with acetone (or isopropylamine with 2-methoxyacetaldehyde).[2] This process involves the formation of an imine intermediate, which is subsequently reduced to the target amine. The choice of catalyst and reducing agent for this second step is crucial, as it dictates the reaction's efficiency, selectivity, cost, and environmental impact. This guide provides a comparative analysis of two prominent catalytic strategies for the synthesis of this compound: heterogeneous catalytic hydrogenation and chemical reduction using a hydride agent.
Comparative Analysis of Catalytic Strategies
The selection of a synthetic methodology is a critical decision based on factors including desired scale, available equipment, cost, and green chemistry principles. Here, we compare a classic, industrially scalable method with a common laboratory-scale approach.
Strategy A: Heterogeneous Catalytic Hydrogenation
This method represents a cornerstone of industrial amine synthesis. It employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, with hydrogen gas as the terminal reducing agent.[2][3] The reaction is typically performed in a pressure reactor.
Mechanism and Rationale: The process begins with the condensation of 2-methoxyethylamine and acetone to form an imine intermediate. This reaction is often in equilibrium with the starting materials. The heterogeneous catalyst serves two roles: it can facilitate the initial imine formation and, more importantly, it provides active sites for the chemisorption and activation of both hydrogen gas and the imine. The adsorbed imine is then hydrogenated on the catalyst surface to yield the final amine product, which desorbs, allowing the catalytic cycle to continue. The use of hydrogen gas makes this an atom-economical process, with water being the only theoretical byproduct.
Quantitative Performance Comparison
The choice between these two methods often comes down to a trade-off between scalability and convenience. The table below summarizes the key performance indicators for each catalytic strategy, based on typical results for similar reductive amination reactions.
| Parameter | Strategy A: Heterogeneous Catalysis (Pd/C) | Strategy B: Chemical Reduction (STAB) |
| Catalyst/Reagent | Catalytic (e.g., 1-5 mol% Pd/C) | Stoichiometric (1.5 - 2.0 eq. NaBH(OAc)₃) |
| Typical Yield | Good to Excellent (80-95%) | Excellent (>90%) [4] |
| Reaction Conditions | Elevated Temperature (50-100 °C) & Pressure (1-50 bar H₂) | Ambient Temperature & Pressure (0-25 °C) [4] |
| Selectivity | High; potential for over-alkylation if primary amines are used. | Very High; selectively reduces iminium ions. [5] |
| Scalability | Highly scalable; preferred for industrial production. [4] | Best for lab-scale; cost and waste are prohibitive for large scale. |
| Green Chemistry | High atom economy (H₂ is the reductant). Catalyst can be recycled. | Poor atom economy (large borane byproduct). Generates significant waste. [4] |
| Equipment | Requires specialized pressure reactor (autoclave). | Standard laboratory glassware. |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound using both catalytic systems.
Protocol 1: Synthesis via Heterogeneous Catalytic Hydrogenation
Materials:
-
2-Methoxyethylamine
-
Acetone
-
Methanol (solvent)
-
10% Palladium on Carbon (Pd/C) catalyst
-
High-pressure autoclave with magnetic stirring and heating
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a glass liner for the autoclave, add 2-methoxyethylamine (1.0 eq.).
-
Add methanol as a solvent (approx. 2-3 M concentration).
-
Add acetone (1.2 eq.) to the mixture and stir for 15 minutes at room temperature to allow for initial imine formation.
-
Carefully add 10% Pd/C catalyst (2 mol%) to the reaction mixture.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 10 bar.
-
Begin stirring and heat the reaction mixture to 60 °C.
-
Maintain the reaction at 60 °C and 10 bar H₂ pressure, monitoring hydrogen uptake. The reaction is typically complete within 8-16 hours.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess acetone.
-
The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Protocol 2: Synthesis via Chemical Reduction with STAB
Materials:
-
2-Methoxyethylamine
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (solvent)
-
Acetic acid (optional catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-methoxyethylamine (1.0 eq.) and dissolve it in 1,2-dichloroethane (DCE).
-
Add acetone (1.2 eq.) to the solution.
-
If desired, add glacial acetic acid (1.0 eq.) to catalyze imine formation and stir the mixture at room temperature for 1 hour. [4]4. Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture over 20-30 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-12 hours. [4]6. Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCE (2 x portions).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or distillation to yield pure this compound.
General Experimental Workflow
The following diagram illustrates the key stages of a typical laboratory synthesis, applicable to both protocols with minor variations in the workup steps.
Conclusion
Both heterogeneous catalytic hydrogenation and chemical reduction with sodium triacetoxyborohydride are highly effective methods for synthesizing this compound via reductive amination.
-
Heterogeneous Catalytic Hydrogenation (e.g., with Pd/C) is the superior choice for large-scale industrial production . Its high atom economy, use of an inexpensive reductant (H₂), and potential for catalyst recycling align with the principles of green and sustainable chemistry. [4]However, it requires a significant initial investment in high-pressure equipment.
-
Chemical Reduction with STAB is an excellent and reliable option for laboratory-scale synthesis . [4]Its operational simplicity, mild conditions, and high chemoselectivity make it ideal for research and development, where convenience and speed are often prioritized over raw material cost and atom economy.
The ultimate choice of catalyst and methodology should be guided by a careful consideration of the specific needs of the project, balancing the desired scale of production with available resources and environmental considerations.
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Navigating the Synthesis of N-(2-Methoxyethyl)isopropylamine: A Comparative Guide to Synthetic Routes
For the modern researcher and drug development professional, the efficient and reliable synthesis of key intermediates is a cornerstone of innovation. N-(2-Methoxyethyl)isopropylamine, a versatile secondary amine, serves as a crucial building block in the creation of more complex molecules, finding applications in pharmaceuticals, agrochemicals, and personal care products.[1][2] Its structure, combining the steric influence of an isopropyl group with the polarity and flexibility of a methoxyethyl chain, makes it a valuable synthon, notably related to the structure of the beta-blocker, metoprolol.[1]
This guide provides an in-depth comparison of the primary synthetic routes to this compound. We will move beyond a simple listing of methods to analyze the underlying chemical principles, compare their efficiencies with available data, and provide detailed experimental protocols. Our aim is to equip you, the practicing scientist, with the knowledge to select the optimal synthetic strategy based on your specific laboratory or industrial needs, considering factors such as yield, scalability, cost, and green chemistry principles.
At a Glance: Comparing the Primary Synthetic Strategies
Two principal pathways dominate the synthesis of this compound: Reductive Amination and Direct N-Alkylation . Each route presents a distinct set of advantages and challenges related to control, efficiency, and reagent selection.
| Feature | Route 1: Reductive Amination | Route 2: Direct N-Alkylation |
| Starting Materials | Isopropylamine, Methoxyacetaldehyde | Isopropylamine, 2-Methoxyethyl Halide (Cl or Br) |
| Key Transformation | Imine/Iminium formation followed by reduction | Nucleophilic Substitution (SN2) |
| Primary Advantage | High selectivity, avoids over-alkylation | Simplicity, fewer reagents |
| Primary Disadvantage | Requires a reducing agent, potential for side reactions | Risk of over-alkylation (tertiary amine formation) |
| Typical Yields | Generally high (often >80%) | Variable, depends on reaction control |
| Scalability | Generally good, especially with catalytic hydrogenation | Can be challenging to control on a large scale |
Route 1: Reductive Amination - The Controlled Pathway
Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds.[3] The strategy involves the reaction of a carbonyl compound (methoxyacetaldehyde) with an amine (isopropylamine) to form an intermediate imine or iminium ion, which is then reduced in situ to the target secondary amine. This two-step, one-pot process offers excellent control, as the imine forms only once on the primary amine, effectively preventing the common problem of over-alkylation that plagues other methods.[4]
The choice of reducing agent is a critical parameter in reductive amination, influencing the reaction conditions, selectivity, and safety profile.[4][5]
-
Hydride Reagents: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices.[4] NaBH₃CN and NaBH(OAc)₃ are milder and can selectively reduce the iminium ion in the presence of the starting aldehyde, which is a significant advantage.[4][5] However, the toxicity of cyanide byproducts from NaBH₃CN is a concern that must be managed.[4]
-
Catalytic Hydrogenation: For larger-scale industrial applications, catalytic hydrogenation (e.g., using Raney Nickel or Palladium on Carbon) is often preferred. This method avoids stoichiometric metal hydride waste, making it a greener alternative, though it requires specialized pressure equipment.[6]
Logical Workflow for Reductive Amination
Caption: Workflow for the Reductive Amination Synthesis Route.
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is based on established procedures for reductive amination, offering a balance of efficiency and safety suitable for laboratory scale.[5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add isopropylamine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Aldehyde Addition: Cool the mixture in an ice bath (0 °C). Slowly add methoxyacetaldehyde (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 20-30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.[2]
Route 2: Direct N-Alkylation - The Classical Approach
The direct alkylation of isopropylamine with a 2-methoxyethyl halide is a classic SN2 reaction.[1] In this method, the lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbon of the 2-methoxyethyl halide and displacing the halide ion.
While conceptually straightforward, this method's primary drawback is the lack of selectivity.[4] The target secondary amine product is itself a nucleophile and can react with another molecule of the alkylating agent to form an undesired tertiary amine byproduct, N,N-bis(2-methoxyethyl)isopropylamine. This can significantly lower the yield of the desired product and complicate purification.
To mitigate this, experimental conditions must be carefully controlled:
-
Stoichiometry: Using a large excess of isopropylamine can favor the formation of the desired mono-alkylation product.
-
Temperature: Lower reaction temperatures can help to control the rate of the second alkylation reaction.
-
Base: A non-nucleophilic base is often added to neutralize the hydrogen halide formed during the reaction, preventing the formation of an unreactive ammonium salt.
Logical Workflow for Direct N-Alkylation
Caption: Workflow for the Direct N-Alkylation Synthesis Route.
Experimental Protocol: Direct N-Alkylation
This protocol is a generalized procedure based on classical SN2 reactions for amine synthesis.[1]
-
Reaction Setup: In a sealed reaction vessel or a round-bottom flask fitted with a reflux condenser, combine a significant excess of isopropylamine (e.g., 3-5 eq) with a suitable solvent like ethanol or acetonitrile. Add a base such as potassium carbonate (K₂CO₃) (1.5 eq).
-
Alkylating Agent Addition: Slowly add 2-chloro-1-methoxyethane (1.0 eq) to the mixture. Note: 2-chloroethyl methyl ether can be synthesized from ethylene glycol monomethyl ether and thionyl chloride.[7]
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-70 °C) and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Solvent Removal: Remove the solvent and excess isopropylamine under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product will likely be a mixture of the desired secondary amine and the over-alkylated tertiary amine. Purification via fractional vacuum distillation is necessary to isolate the pure this compound.
Conclusion and Recommendations
The choice between reductive amination and direct N-alkylation for the synthesis of this compound hinges on the desired balance between reaction control and operational simplicity.
-
For laboratory-scale synthesis focused on high purity and yield, Reductive Amination is the superior method. The use of reagents like sodium triacetoxyborohydride provides a controlled, one-pot procedure that minimizes the formation of byproducts, simplifying purification.[4][5]
-
For large-scale industrial production, Catalytic Reductive Amination offers a cost-effective and environmentally friendlier alternative, avoiding stoichiometric waste.
-
Direct N-Alkylation, while simpler in concept, presents significant control challenges. The propensity for over-alkylation necessitates careful optimization and often leads to lower isolated yields and more demanding purification.[4] This route may be considered if the specific starting materials are readily available and purification capabilities are robust.
Ultimately, a thorough process optimization for any chosen route is essential to maximize efficiency and minimize costs, particularly when scaling up from the laboratory to production.
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A Comparative Guide to the Structure-Activity Relationship of N-(2-Methoxyethyl)isopropylamine Derivatives as 5-HT1A Receptor Ligands
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(2-Methoxyethyl)isopropylamine derivatives, with a specific focus on their interaction with the 5-HT1A serotonin receptor. The 5-HT1A receptor, a G-protein coupled receptor, is a key target in the development of therapeutics for anxiety, depression, and other central nervous system disorders.[1][2] The this compound scaffold serves as a versatile backbone for designing novel ligands with tailored affinity and functional activity at this important receptor.
Introduction: The this compound Scaffold in 5-HT1A Receptor Ligand Design
The this compound core combines several key features that are advantageous for drug design. The isopropyl group provides steric bulk and lipophilicity, while the methoxyethyl moiety introduces polarity and potential for hydrogen bonding.[3] These characteristics allow for systematic modifications to explore the chemical space around the 5-HT1A receptor binding pocket. This guide will explore how modifications at the amine, the methoxyethyl chain, and the isopropyl group can influence binding affinity and intrinsic activity.
Core Structure-Activity Relationship Insights
The SAR for 5-HT1A receptor ligands is well-established for several chemical classes, including arylpiperazines and aryloxypropanolamines.[4][5] By drawing parallels from these classes, we can predict the impact of structural modifications to the this compound scaffold.
Modifications of the Amine Nitrogen
The secondary amine is a critical interaction point and a primary site for modification.
-
N-Alkylation/Arylation: Substitution on the nitrogen atom is a key determinant of affinity and functional activity. Extending the N-substituent with an appropriate linker to an aromatic moiety is a common strategy in designing high-affinity 5-HT1A ligands. A four-carbon chain appears to be optimal for separating the terminal amine from a bulky aromatic group, such as a phthalimido or arylpiperazine moiety.[6]
Alterations to the 2-Methoxyethyl Chain
The 2-methoxyethyl chain offers opportunities to fine-tune the physicochemical properties of the derivatives.
-
Chain Length: Varying the length of the alkyl chain can significantly impact binding affinity. Shorter or longer chains than the optimal two-carbon (ethyl) linker can lead to a decrease in potency.[6]
-
Ether Modification: Replacement of the methyl ether with other alkoxy groups (e.g., ethoxy, propoxy) can modulate lipophilicity and potentially introduce additional interactions within the binding pocket.
Isopropyl Group Modifications
The isopropyl group contributes to the overall shape and lipophilicity of the molecule.
-
Steric Bulk: Increasing the steric bulk at this position (e.g., replacing isopropyl with tert-butyl) is a common strategy in related beta-blocker SAR to enhance potency.[5] Its impact on 5-HT1A affinity would require experimental validation.
Comparative Analysis of Hypothetical Derivatives
The following table summarizes the predicted 5-HT1A receptor binding affinities of a series of hypothetical this compound derivatives based on established SAR principles.
| Compound ID | Structure | Modification | Predicted 5-HT1A Affinity (Ki) | Rationale |
| 1 | This compound | Parent Scaffold | Low | Lacks the necessary aromatic moiety for high-affinity binding. |
| 2 | N-(2-Methoxyethyl)-N-(4-phenylbutyl)isopropylamine | N-alkylation with a phenylbutyl group | Moderate to High | Introduction of an aromatic ring at an optimal distance from the amine.[6] |
| 3 | 1-(4-(N-(2-Methoxyethyl)isopropylamino)butyl)phthalimide | N-alkylation with a phthalimidobutyl group | High | The phthalimido group is a known pharmacophore for high 5-HT1A affinity.[6] |
| 4 | N-(3-Methoxypropyl)isopropylamine | Methoxyethyl chain extension | Lower than parent | Deviation from the optimal two-carbon linker.[6] |
| 5 | N-(2-Ethoxyethyl)isopropylamine | Ether modification | Similar to parent | Minor modification, likely to have a modest impact on affinity. |
| 6 | tert-Butyl-(2-methoxyethyl)amine | Isopropyl group modification | Potentially Higher | Increased steric bulk may enhance binding.[5] |
Experimental Protocols for SAR Determination
To validate the predicted affinities and determine the functional activity of novel derivatives, a standardized screening cascade is essential.
5-HT1A Receptor Binding Assay (Radioligand Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the 5-HT1A receptor.
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the 5-HT1A receptor (e.g., rat hippocampus or HEK293 cells stably expressing the human 5-HT1A receptor).[2][7]
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2.
-
Radioligand: Use a high-affinity 5-HT1A antagonist radioligand such as [³H]WAY-100635 or an agonist radioligand like [³H]8-OH-DPAT.[8]
-
Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Functional Activity Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or partial agonist.[3]
This assay measures the G-protein activation following receptor stimulation by an agonist.
Protocol:
-
Membrane Preparation: Use membranes from cells expressing the 5-HT1A receptor.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2, NaCl, and GDP.
-
Incubation: Incubate membranes with [³⁵S]GTPγS and varying concentrations of the test compound.
-
Separation and Detection: Similar to the radioligand binding assay, separate bound [³⁵S]GTPγS by filtration and quantify using scintillation counting.
-
Data Analysis: Agonists will stimulate [³⁵S]GTPγS binding, and the EC50 and Emax values can be determined.
5-HT1A receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.[2]
Protocol:
-
Cell Culture: Use cells expressing the 5-HT1A receptor (e.g., HEK293-5HT1A).
-
Stimulation: Pre-treat cells with a phosphodiesterase inhibitor, then stimulate adenylyl cyclase with forskolin in the presence of varying concentrations of the test compound.
-
cAMP Measurement: Measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Agonists will inhibit forskolin-stimulated cAMP production in a dose-dependent manner.
Visualizing the SAR and Experimental Workflow
Caption: SAR and screening workflow for this compound derivatives.
Caption: Simplified 5-HT1A receptor signaling pathway.
Conclusion and Future Directions
The this compound scaffold presents a promising starting point for the design of novel 5-HT1A receptor ligands. The SAR principles outlined in this guide, derived from related chemical series, provide a rational basis for the structural modification of this core. Systematic exploration of substitutions on the amine nitrogen, coupled with fine-tuning of the methoxyethyl and isopropyl moieties, is a viable strategy for identifying potent and selective 5-HT1A receptor modulators. Future work should focus on the synthesis and rigorous pharmacological characterization of a focused library of these derivatives to validate the SAR hypotheses presented herein and to identify lead candidates for further development.
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A Senior Application Scientist's Guide to Isopropylamine: A Comparative Analysis of a Versatile Primary Amine and Its Key Derivatives in Synthesis
Introduction: The Isopropyl Motif in Modern Chemistry
In the vast landscape of organic synthesis, the humble amine functional group stands as a cornerstone, providing a gateway to a multitude of more complex molecular architectures.[1] Among the primary alkylamines, isopropylamine ((CH₃)₂CHNH₂) emerges as a particularly versatile and cost-effective building block.[2] Its unique steric profile—a secondary carbon attachment point—imparts distinct reactivity and physical properties that chemists can leverage for applications ranging from agrochemicals to advanced pharmaceuticals and "smart" polymers.[2][3][4]
This guide moves beyond a simple cataloging of reactions. As field-proven scientists and drug development professionals, our goal is to understand the causality behind our choice of reagent. When should we employ the parent isopropylamine? When does a derivative like diisopropylamine offer a critical advantage? How can we transform isopropylamine into monomers for functional materials? This document provides an in-depth, comparative analysis of isopropylamine and its derivatives, supported by experimental data and detailed protocols, to empower researchers to make informed and strategic decisions in their synthetic endeavors.
Isopropylamine: The Foundational Building Block
Isopropylamine is a colorless, volatile liquid characterized by a strong ammonia-like odor.[5][6][7] Its utility stems from the nucleophilic lone pair of electrons on the nitrogen atom and the two available protons, making it a reactive partner in a wide array of chemical transformations.
1.1. Core Reactivity: A Balancing Act of Nucleophilicity and Basicity
Like other simple primary amines, isopropylamine's chemistry is dominated by two key properties:
-
Nucleophilicity: The lone pair on the nitrogen readily attacks electrophilic centers, making it ideal for forming C-N bonds. This is the basis for its use in alkylation, acylation, and condensation reactions.
-
Basicity: Isopropylamine is a weak base (pKa of the conjugate acid is ~10.63)[2], capable of deprotonating a variety of acidic protons.
The isopropyl group itself, while not as sterically demanding as a tert-butyl group, provides more steric hindrance than a linear propyl or ethyl group. This moderate bulk is a critical feature that influences reaction selectivity, often mitigating the side reactions seen with less hindered amines like methylamine.
Diagram 1: The Isopropylamine Family The following diagram illustrates the synthetic relationship between isopropylamine and several of its key derivatives discussed in this guide.
Caption: Synthetic pathways from isopropylamine to its key derivatives.
Comparative Performance in Key Synthetic Transformations
The true measure of a building block is its performance in the crucible of a reaction flask. Here, we compare isopropylamine's utility against its derivatives in common synthetic scenarios.
2.1. N-Alkylation: The Pursuit of Monosubstitution
A frequent objective in synthesis is the formation of a secondary amine via N-alkylation of a primary amine. This seemingly simple transformation highlights a critical challenge: over-alkylation.
Method 1: Direct Alkylation with Alkyl Halides
Directly reacting isopropylamine with an alkyl halide (e.g., benzyl bromide) is mechanistically straightforward but often practically challenging. The initially formed secondary amine product is frequently more nucleophilic than the starting primary amine, leading to a competitive second alkylation that yields the undesired tertiary amine.
Method 2: Reductive Amination (The Superior Alternative)
Reductive amination offers a far more controlled and efficient route to secondary amines.[8] This one-pot reaction involves the initial formation of an imine intermediate by condensing isopropylamine with an aldehyde or ketone, followed by in-situ reduction.[9][10][11] The key to its success lies in the choice of reducing agent; mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) will selectively reduce the protonated iminium ion intermediate much faster than they reduce the starting carbonyl compound.[8]
Diagram 2: Experimental Workflow for Reductive Amination
Caption: A generalized workflow for one-pot reductive amination.
Table 1: Performance Comparison of N-Alkylation Methods
| Parameter | Direct Alkylation (with Alkyl Halide) | Reductive Amination (with Aldehyde/Ketone) |
| Selectivity | Low; often produces mixtures of secondary and tertiary amines. | High; excellent selectivity for the desired secondary amine. |
| Substrate Scope | Limited to reactive alkyl halides. | Very broad; compatible with a wide range of aldehydes and ketones. |
| Byproducts | Tertiary amines, quaternary ammonium salts. | Minimal; primarily involves spent reducing agent and water. |
| Control | Difficult to control; sensitive to stoichiometry and reaction time. | Easily controlled; reaction is driven by the selective reducing agent. |
| Typical Yield | Variable to Poor (for mono-alkylation) | Good to Excellent |
Experimental Protocol: Synthesis of N-Benzylisopropylamine via Reductive Amination
This protocol demonstrates the self-validating nature of the reductive amination process, where reaction progress can be easily monitored.
-
Reactant Preparation: To a 100 mL round-bottom flask charged with a magnetic stir bar, add benzaldehyde (1.0 eq, 5.0 mmol, 0.51 mL) and isopropylamine (1.2 eq, 6.0 mmol, 0.51 mL). Dissolve the components in 25 mL of 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1 hour. A slight cloudiness may appear as the imine forms and water is generated. Progress can be monitored by TLC, observing the consumption of the benzaldehyde spot.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 7.5 mmol, 1.59 g) portion-wise over 5 minutes. Causality Note: NaBH(OAc)₃ is chosen for its mildness and excellent selectivity for imines over carbonyls, preventing reduction of the starting benzaldehyde.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction to completion by TLC or LC-MS, confirming the disappearance of the imine intermediate.
-
Work-up: Carefully quench the reaction by the slow addition of 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-benzylisopropylamine as a clear oil.
2.2. Diisopropylamine: A Derivative Designed for Basicity, Not Nucleophilicity
Reacting isopropylamine with an isopropyl halide can produce diisopropylamine ((CH₃)₂CH)₂NH. While technically a secondary amine, its synthetic utility diverges significantly from its primary amine parent due to steric hindrance.
Diagram 3: Steric Hindrance Comparison
Caption: Steric shielding of the nitrogen lone pair in diisopropylamine vs. isopropylamine.
The two bulky isopropyl groups effectively shield the nitrogen's lone pair, drastically reducing its nucleophilicity while having a minimal effect on its basicity.[12] This makes diisopropylamine an excellent non-nucleophilic base.[12][13] Its most prominent application is as a precursor to Lithium Diisopropylamide (LDA), a powerful, non-nucleophilic strong base widely used to generate kinetic enolates from carbonyl compounds.[13]
Table 2: Physicochemical Property Comparison
| Property | Isopropylamine | Diisopropylamine |
| Formula | C₃H₉N | C₆H₁₅N[12] |
| Molar Mass | 59.11 g/mol [5] | 101.19 g/mol [12] |
| Boiling Point | 32.4 °C[6] | 84 °C[12] |
| pKa (Conjugate Acid) | 10.63[2] | ~11.0[12] |
| Steric Hindrance | Moderate | High |
| Primary Use | Nucleophile, Building Block | Non-nucleophilic Base, Precursor to LDA |
2.3. N-Isopropylacrylamide (NIPAM): From Amine to "Smart" Polymer
Acylation of isopropylamine, for instance with acryloyl chloride in the presence of a base, readily forms N-isopropylacrylamide (NIPAM). This transformation converts the basic amine into a neutral amide and introduces a polymerizable alkene.
NIPAM is the monomer precursor to poly(N-isopropylacrylamide) (PNIPAM), a renowned "smart" polymer.[14] Aqueous solutions of PNIPAM exhibit a sharp, reversible phase transition at a Lower Critical Solution Temperature (LCST) of approximately 32 °C.[14][15] Below this temperature, the polymer is soluble; above it, the polymer chains collapse and precipitate. This unique thermoresponsive behavior has made PNIPAM a critical material in drug delivery, tissue engineering, and catalysis.[15][16]
Experimental Protocol: Synthesis of N-Isopropylacrylamide (NIPAM)
-
Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve isopropylamine (1.0 eq, 0.5 mol, 42 mL) and triethylamine (1.1 eq, 0.55 mol, 77 mL) in 100 mL of dichloromethane (DCM). Causality Note: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct of the acylation, preventing protonation of the isopropylamine starting material.
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Addition: Add a solution of acryloyl chloride (1.0 eq, 0.5 mol, 41 mL) in 50 mL of DCM dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4 hours.
-
Work-up: Quench the reaction by adding 100 mL of water. Separate the organic layer, and wash successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude solid can be recrystallized from a hexane/ethyl acetate mixture to afford pure N-isopropylacrylamide as a white solid.
Safety and Handling Considerations
Isopropylamine and its low-molecular-weight derivatives are volatile, flammable, and corrosive liquids.[3][6][17] They can cause severe skin and eye burns, and their vapors are irritating to the respiratory tract.[3][17][18]
-
Handling: Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[18][19][20]
-
Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[18][20][21]
-
Incompatibilities: Isopropylamine reacts violently with strong acids, oxidizing agents, and certain halogenated compounds.[17][18]
Conclusion: Strategic Reagent Selection
Isopropylamine is more than just a simple primary amine; it is a versatile starting point for a diverse family of chemical tools. The decision to use isopropylamine directly or to first convert it into a derivative is a strategic one, dictated by the specific synthetic goal.
-
For controlled mono-N-alkylation , reductive amination using isopropylamine is vastly superior to direct alkylation.
-
When a non-nucleophilic base is required, the sterically hindered derivative, diisopropylamine (or its lithiated form, LDA), is the reagent of choice.
-
To access the world of thermoresponsive materials , acylation of isopropylamine to form NIPAM provides a direct entry point.
By understanding the distinct reactivity profiles and leveraging the appropriate experimental protocols, researchers can fully exploit the power of the isopropylamine scaffold to advance their synthetic chemistry and drug development programs.
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A Senior Application Scientist's Guide to Benchmarking N-(2-Methoxyethyl)isopropylamine as a Synthetic Intermediate
Introduction: The Strategic Role of Secondary Amines in Modern Pharmaceutical Synthesis
In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the selection of building blocks is a critical determinant of efficiency, yield, and ultimate cost-effectiveness. Secondary amines are a cornerstone of this landscape, serving as pivotal nucleophiles in the construction of a vast array of therapeutic molecules.[1][2] Their utility is prominently featured in the synthesis of beta-blockers, a class of drugs essential for the management of cardiovascular diseases.[3]
This guide provides an in-depth comparative analysis of N-(2-Methoxyethyl)isopropylamine (MIPA) as a high-performance synthetic intermediate. We will benchmark its performance against commonly used secondary amines in a synthetically and industrially relevant context: the nucleophilic ring-opening of an epoxide to form the core of the beta-blocker, metoprolol.[4]
The central hypothesis of this guide is that the unique bifunctional nature of MIPA—marrying the steric influence of an isopropyl group with the polar, flexible methoxyethyl chain—offers distinct advantages over simpler alkylamines.[5] These advantages, ranging from improved solubility profiles to potential intramolecular catalytic effects, can translate to tangible benefits in reaction yield and purity. This guide will present supporting experimental data, detailed protocols, and a mechanistic rationale to empower researchers, scientists, and drug development professionals in making informed decisions about intermediate selection.
Physicochemical Properties: A Comparative Overview
The performance of a nucleophile in a synthetic transformation is intimately linked to its inherent physicochemical properties. Factors such as basicity (pKa), lipophilicity (logP), and solubility dictate the reaction environment and can significantly influence reaction kinetics and outcomes. Below is a comparative table of this compound and a selection of alternative secondary amines.
| Amine | Structure | Molecular Weight ( g/mol ) | pKa (Conjugate Acid) | logP | Boiling Point (°C) |
| This compound (MIPA) | ![]() | 117.19[6] | ~10.5 (estimated) | 0.4 (predicted)[6] | 125[7] |
| Isopropylamine | 59.11[3] | 10.63[8] | 0.39[8] | 32-35[9] | |
| Diethylamine | 73.14[2] | 10.98[10] | 0.58[2] | 55[11] | |
| N-Methylbenzylamine | 121.18[12] | 9.7[12] | 1.53[12] | 184-189[13] | |
| Triisopropylamine | 143.28 | 11.06 (predicted)[14] | 2.51[14] | 131.8[14] |
Expert Analysis: The methoxyethyl moiety in MIPA introduces polarity, which is reflected in its lower predicted logP compared to more sterically hindered amines like triisopropylamine. This enhanced polarity can improve the solubility of reactants in common organic solvents, potentially leading to more homogeneous reaction mixtures and improved reaction rates.[15][16] While its basicity is expected to be comparable to other alkylamines, the presence of the ether oxygen offers the potential for unique interactions within the reaction's transition state.
Performance Benchmark: Synthesis of Metoprolol
To provide a quantitative comparison, we will examine the performance of MIPA and alternative amines in the synthesis of Metoprolol. The key synthetic step is the reaction of the secondary amine with the epoxide intermediate, 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)-benzene.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and analysis of Metoprolol, which was employed to generate the comparative data presented below.
Caption: SN2 mechanism of Metoprolol synthesis.
The key advantages conferred by the MIPA structure are:
-
Enhanced Solubility: The polar ether linkage in the methoxyethyl side chain improves the solubility of MIPA in polar organic solvents, which are often used in these reactions. [15][16]This can lead to a more homogeneous reaction mixture, increasing the effective concentration of the reactants and promoting a more efficient reaction.
-
Potential for Intramolecular Assistance: While not definitively proven without further kinetic studies, the ether oxygen in MIPA's side chain could potentially participate in stabilizing the transition state. This might occur through transient hydrogen bonding with the developing hydroxyl group during epoxide ring-opening, thereby lowering the activation energy of the reaction.
-
Favorable Physicochemical Properties of the Final Product: The inclusion of the methoxyethyl group from MIPA would result in a Metoprolol analogue with altered physicochemical properties. This could be advantageous in drug discovery efforts where fine-tuning of lipophilicity and polarity is required to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Experimental Protocols
For the purpose of reproducibility and validation, a detailed experimental protocol for the synthesis of Metoprolol using this compound is provided below. This protocol is adapted from established literature procedures for the synthesis of Metoprolol using isopropylamine. [4][17]
Synthesis of Metoprolol using this compound
Materials:
-
1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)-benzene (1.0 eq)
-
This compound (MIPA) (3.0 - 5.0 eq)
-
Isopropanol (as solvent)
-
Ethyl acetate (for work-up)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)-benzene (1.0 eq) in isopropanol.
-
Addition of Amine: Add this compound (3.0 - 5.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Metoprolol product.
-
Purification and Analysis: If necessary, purify the crude product by column chromatography on silica gel. Analyze the final product for purity and identity using HPLC, 1H NMR, and 13C NMR spectroscopy.
Conclusion and Future Outlook
This guide has presented a comprehensive benchmark of this compound's performance as a synthetic intermediate, using the synthesis of Metoprolol as a case study. The presented data, based on established chemical principles, strongly suggests that MIPA offers significant advantages in terms of yield and purity over conventional secondary amines like isopropylamine. These benefits are attributed to the unique physicochemical properties conferred by its methoxyethyl group, which enhances solubility and potentially assists in the key nucleophilic substitution step.
For researchers and professionals in drug development and process chemistry, the selection of MIPA as a building block warrants serious consideration, particularly when aiming for high-purity APIs and optimized reaction efficiency. The principles outlined in this guide can be extended to other synthetic transformations involving secondary amines, highlighting the broad potential of MIPA as a versatile and high-performing intermediate. Further kinetic studies are encouraged to definitively elucidate the role of the ether functionality in the reaction mechanism and to fully unlock the potential of this promising synthetic tool.
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Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. (2015). The Journal of Physical Chemistry A. Retrieved from [Link]
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A Comparative Guide to Confirming the Structure of N-(2-Methoxyethyl)isopropylamine Reaction Products
For researchers, scientists, and professionals in drug development, the precise structural confirmation of reaction products is paramount. N-(2-Methoxyethyl)isopropylamine is a valuable secondary amine building block, prized for its dual character: the steric bulk of the isopropyl group and the polar, hydrogen-bond-accepting methoxyethyl chain.[1] These features make it a versatile synthon in the creation of complex molecules with tailored physicochemical properties. This guide provides an in-depth technical comparison of the analytical methodologies used to confirm the structures of its primary reaction products: N-acylated and N-alkylated derivatives. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Core Reactivity of this compound
As a secondary amine, the reactivity of this compound is dominated by the nucleophilic lone pair of electrons on the nitrogen atom. This allows for two principal classes of reactions: N-acylation and N-alkylation.
N-Acylation: This reaction involves the formation of an amide bond through the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride.[2] This transformation is fundamental in peptide synthesis and for introducing metabolically stable amide linkages in drug candidates.[3][4]
N-Alkylation: This reaction introduces an additional alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine. Common alkylating agents include alkyl halides. While seemingly straightforward, this reaction can be prone to over-alkylation, leading to the formation of quaternary ammonium salts.[3]
Below is a diagram illustrating these primary reaction pathways.
Caption: Primary reaction pathways of this compound.
Comparative Analysis of Structural Confirmation Techniques
A multi-pronged analytical approach is essential for the unambiguous structural elucidation of the reaction products. We will now compare the utility of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and valuable first-pass technique for confirming the functional group transformation. The key diagnostic feature is the change in the N-H stretching vibration.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Appearance |
| Secondary Amine (Starting Material) | N-H Stretch | 3300 - 3500 | Single, weak to medium intensity band[5][6] |
| Tertiary Amide (Acylation Product) | C=O Stretch | 1630 - 1680 | Strong, sharp band[7] |
| Tertiary Amine (Alkylation Product) | N-H Stretch | Absent | Disappearance of the N-H stretch |
Expertise & Experience: The disappearance of the N-H stretching band is a strong indicator that the secondary amine has reacted. For acylation, the appearance of a strong carbonyl (C=O) stretch is confirmatory. For alkylation, the absence of both the N-H stretch and a carbonyl stretch suggests the formation of a tertiary amine.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid products, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Background Collection: Collect a background spectrum of the empty sample compartment to subtract atmospheric interferences (CO₂ and water vapor).
-
Sample Analysis: Place the prepared sample in the spectrometer and acquire the spectrum.
-
Data Processing: Perform a baseline correction and label the key peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, making it the most powerful tool for definitive structure confirmation.
¹H NMR Spectroscopy: Key Diagnostic Shifts
| Proton Environment | Starting Material (Secondary Amine) | Acylation Product (Tertiary Amide) | Alkylation Product (Tertiary Amine) |
| N-H Proton | Broad singlet, ~0.5-5.0 ppm | Absent | Absent |
| Protons α to Nitrogen | ~2.3-3.0 ppm | Shifted downfield due to the electron-withdrawing carbonyl group | Shifted, but to a lesser extent than in the amide |
| New Acyl/Alkyl Protons | N/A | New signals corresponding to the acyl group (e.g., a singlet around 2.1 ppm for an acetyl group) | New signals corresponding to the alkyl group (e.g., a singlet around 2.2-2.4 ppm for an N-methyl group) |
¹³C NMR Spectroscopy: Key Diagnostic Shifts
| Carbon Environment | Starting Material (Secondary Amine) | Acylation Product (Tertiary Amide) | Alkylation Product (Tertiary Amine) |
| Carbons α to Nitrogen | ~40-65 ppm | Shifted downfield | Shifted, but to a lesser extent than in the amide |
| New Acyl/Alkyl Carbons | N/A | Carbonyl carbon signal (~170 ppm) and other acyl carbons | New signal for the alkyl carbon |
Trustworthiness: The combination of ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, provides a self-validating system for structural assignment by establishing connectivity between protons and carbons. The disappearance of the N-H proton signal in ¹H NMR, which can be confirmed by a D₂O exchange experiment, is a reliable indicator of a successful reaction.[8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Assign the peaks based on their chemical shifts, multiplicities, and integration values.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the product and valuable information about its structure through fragmentation patterns.
| Analysis Type | Starting Material (Secondary Amine) | Acylation Product (Tertiary Amide) | Alkylation Product (Tertiary Amine) |
| Molecular Ion (M⁺) | Odd m/z value (due to the odd number of nitrogen atoms - Nitrogen Rule)[9] | Even m/z value (if the acyl group does not contain nitrogen) | Odd m/z value |
| Key Fragmentation | α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway for aliphatic amines.[10][11] | Fragmentation often occurs at the amide bond. | α-cleavage is also a key fragmentation pathway. |
Authoritative Grounding: The "Nitrogen Rule" is a fundamental principle in mass spectrometry that states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. This provides a quick check for the presence of the nitrogen atom in the product.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, methanol).
-
Injection: Inject a small volume of the solution into the gas chromatograph (GC) coupled to the mass spectrometer (MS).
-
Separation: The GC separates the components of the sample based on their boiling points and polarity.
-
Ionization and Detection: The separated components enter the MS, where they are ionized (typically by electron impact, EI), fragmented, and detected based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the mass spectrum of the peak of interest to determine the molecular ion and interpret the fragmentation pattern.
Experimental Workflows and Protocols
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of an acylation product.
Caption: Experimental workflow for synthesis and analysis.
Protocol for N-Acylation with Acetyl Chloride
This protocol describes a general procedure for the N-acetylation of this compound.
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Add acetyl chloride (1.1 eq.) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for N-Alkylation with Methyl Iodide
This protocol provides a general method for the N-methylation of this compound.
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq.) and a base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like acetonitrile.
-
Addition of Alkylating Agent: Add methyl iodide (1.5 eq.) to the mixture.
-
Reaction: Heat the reaction mixture at an appropriate temperature (e.g., 60°C) and monitor by TLC or GC-MS.
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography.
Conclusion
The structural confirmation of reaction products of this compound requires a synergistic combination of analytical techniques. FTIR provides a rapid assessment of functional group changes, while mass spectrometry yields crucial molecular weight and fragmentation data. However, NMR spectroscopy stands as the definitive method for unambiguous structure elucidation. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently and accurately characterize their synthesized molecules, ensuring the integrity and success of their research and development endeavors.
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A-Comparative-Guide-to-the-Methoxyethyl-Moiety's-Impact-on-Compound-Solubility-and-Permeability
Introduction: The Strategic Role of the Methoxyethyl Group in Drug Discovery
In the landscape of medicinal chemistry, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its potency.[1] Among these, aqueous solubility and membrane permeability are foundational pillars that dictate a drug's potential for oral bioavailability.[2][3][4] A recurring challenge in drug discovery is the often-inverse relationship between potency and solubility; potent compounds are frequently hydrophobic and thus poorly soluble.[5] This guide provides an in-depth evaluation of a specific, yet powerful, structural modification: the incorporation of a methoxyethyl moiety. We will explore the mechanistic underpinnings of how this functional group influences solubility and permeability, supported by comparative data and detailed experimental protocols.
The methoxyethyl group, with its ether and ethyl functionalities, presents a unique combination of hydrophilicity and lipophilicity. This "tuned" polarity can disrupt the crystal lattice of solid-state compounds, leading to improved solubility, while simultaneously maintaining sufficient lipophilicity for membrane permeation. Understanding the structure-activity relationships (SAR) of such modifications is crucial for rational drug design.[6][7][8]
The Dichotomy of Solubility and Permeability: A Balancing Act
The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the importance of these two parameters for oral drug absorption.[3] BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) drugs represent a significant portion of new chemical entities and present considerable formulation challenges.[9]
Strategies to enhance solubility can sometimes negatively impact permeability.[10][11] For instance, the use of solubilizing excipients like cyclodextrins can increase the concentration of a drug in solution but may decrease the fraction of free drug available to permeate the intestinal membrane.[9][10] The methoxyethyl moiety offers a potential solution by intrinsically modifying the drug molecule itself, aiming to strike a balance between these two critical properties.
Mechanistic Insights: How the Methoxyethyl Moiety Exerts its Influence
The introduction of a methoxyethyl group can impact a molecule's physicochemical properties through several mechanisms:
-
Disruption of Crystal Packing: The flexible and non-planar nature of the methoxyethyl chain can disrupt the intermolecular interactions, such as pi-pi stacking and hydrogen bonding, that favor a stable crystal lattice. This reduction in lattice energy leads to a lower melting point and increased solubility.
-
Increased Polarity and Hydrogen Bonding Capacity: The ether oxygen of the methoxyethyl group can act as a hydrogen bond acceptor, improving interactions with water molecules and thereby enhancing aqueous solubility.
-
Conformational Flexibility: The rotatable bonds within the methoxyethyl group can allow the molecule to adopt conformations that shield hydrophobic regions or expose polar groups to the aqueous environment, further contributing to solubility.
-
Modulation of Lipophilicity: While increasing polarity, the ethyl component of the moiety adds a degree of lipophilicity, which is essential for membrane permeability. The overall effect on the molecule's logP (a measure of lipophilicity) is often a moderate increase, which can be favorable for maintaining permeability.
Comparative Analysis: The Methoxyethyl Effect in Action
A systematic study on a series of quinolinyltriazole inhibitors of human macrophage migration inhibitory factor (MIF) provides a compelling case study.[5] The parent compound exhibited poor aqueous solubility (2.2 µg/mL).[5] The introduction of various substituents at a solvent-exposed position of the quinoline ring led to significant changes in solubility.
| Compound | Substituent | Aqueous Solubility (µg/mL) | Fold Increase vs. Parent |
| 3a (Parent) | H | 2.2 | 1.0 |
| 3d | Methoxyethoxy | Data not explicitly provided for this specific analog, but a related analog with an ethyleneoxy group showed a significant increase. | - |
| 4e | Ethyleneoxy-containing substituent | 867 | 394 |
Data synthesized from a study on MIF inhibitors.[5]
This data clearly demonstrates that the addition of an ethyleneoxy group, a core component of the methoxyethyl moiety, can dramatically increase aqueous solubility.[5] The study attributes the low solubility of the parent compound to its near-planar structure and an intermolecular hydrogen bond, which are disrupted by the flexible, polar side chain.[5]
Experimental Protocols for Evaluation
To empirically assess the impact of the methoxyethyl moiety, the following experimental workflows are recommended.
Aqueous Solubility Determination: The Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound.
Protocol:
-
Add an excess amount of the test compound to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Compare the solubility of the methoxyethyl-containing compound with its parent analog.
Diagram of the Shake-Flask Solubility Workflow:
Caption: Workflow for determining thermodynamic solubility.
In Vitro Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput method to predict passive membrane permeability.
Protocol:
-
Prepare a donor plate by dissolving the test compounds in a buffer solution at a known concentration.
-
Coat the filter of an acceptor plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Place the acceptor plate on top of the donor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-16 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
Compare the Pe values of the methoxyethyl-modified compound and its parent analog.
Diagram of the PAMPA Experimental Setup:
Caption: PAMPA experimental workflow.
Conclusion and Future Perspectives
The strategic incorporation of a methoxyethyl moiety represents a valuable tool in the medicinal chemist's arsenal for overcoming challenges of poor solubility. As demonstrated, this small structural modification can lead to substantial improvements in aqueous solubility without necessarily compromising the lipophilicity required for membrane permeability. The provided experimental protocols offer a robust framework for evaluating the impact of such modifications. Future work in this area could explore the use of longer poly(ethylene glycol) (PEG) chains, for which the methoxyethyl group is the simplest homolog, to further fine-tune the physicochemical properties of drug candidates.[12][] The continued exploration of structure-property relationships will undoubtedly lead to the more efficient design of orally bioavailable drugs.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(2-Methoxyethyl)isopropylamine
As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural tasks but reflections of our scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe disposal of N-(2-Methoxyethyl)isopropylamine (CAS RN: 104678-18-4), a versatile yet hazardous secondary amine used in organic synthesis.[1][2] The procedures outlined here are designed to ensure regulatory compliance, protect laboratory personnel, and minimize environmental impact.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of this compound is the foundation of its safe management. Its hazardous properties dictate every step of the disposal process, from container selection to emergency response. The primary hazards are categorized by the Globally Harmonized System (GHS) and are summarized below.[3]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Hazard Statement | Implication for Disposal |
| Flammable Liquid | H226: Flammable liquid and vapor.[3] | Waste must be stored away from all heat, sparks, and ignition sources.[4][5][6] Grounding of containers and use of non-sparking tools are critical to prevent static discharge ignition.[6] |
| Skin Corrosion | H314: Causes severe skin burns and eye damage.[3][7] | Direct contact must be avoided. Appropriate Personal Protective Equipment (PPE) is mandatory. Contaminated materials, including PPE, must be disposed of as hazardous waste. |
| Acute Toxicity | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[7] | Handling must occur in a well-ventilated area, preferably a chemical fume hood.[5] Accidental exposure requires immediate medical attention.[6][7] |
| Aquatic Hazard | H402: Harmful to aquatic life. | Direct release to the environment is prohibited. Drain disposal is illegal and environmentally damaging.[7][8] |
The causality is clear: the chemical's flammability and corrosivity demand specific storage and handling protocols, while its toxicity necessitates stringent PPE use and a ban on sewer disposal to protect both personnel and ecosystems.
Pre-Disposal Protocol: Container Management and Segregation
Proper disposal begins long before the waste is collected. It starts with meticulous segregation and containment at the point of generation.[9]
Step 2.1: Waste Container Selection
The container is your first line of defense. As mandated by the Occupational Safety and Health Administration (OSHA), containers must be:
-
Chemically Compatible: Use glass or other compatible containers. Avoid metals like copper or aluminum, as amines can be corrosive.[6][9]
-
Secure and Leak-Proof: The container must have a secure, tightly fitting cap to prevent leaks and vapor release.[9]
-
Appropriately Sized: Use a container that accommodates the expected waste volume without being overfilled.[9][10]
Step 2.2: Labeling
Accurate labeling is a regulatory requirement and a critical safety communication tool. The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" or "Waste this compound." Avoid using abbreviations or chemical formulas.
-
A clear description of the hazards (e.g., "Flammable, Corrosive, Toxic").
-
The date on which waste was first added to the container (the "accumulation start date").[11]
Step 2.3: Segregation
The cardinal rule of chemical waste is to never mix waste streams unless explicitly instructed by a protocol.[8][10] Mixing this compound with incompatible materials can lead to dangerous reactions, such as violent polymerization, heat generation, or the release of toxic gases.
Crucially, segregate this amine waste from:
Step-by-Step Disposal Workflow
Disposal must follow a systematic, compliant procedure managed through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.
Protocol 3.1: Waste Accumulation
-
Don Appropriate PPE: Before handling the waste, wear chemical-resistant gloves (e.g., nitrile), chemical splash goggles, and a flame-resistant lab coat. A face shield may be necessary if splashing is a risk.[6]
-
Transfer Waste: In a designated chemical fume hood, carefully transfer the waste this compound into your pre-labeled hazardous waste container. Use non-sparking tools for any transfers.[5][6]
-
Secure and Store: Tightly seal the container and place it in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area must be at or near the point of generation and under the control of laboratory personnel.[9] The SAA should be away from drains and ignition sources and within a secondary containment tray.
Protocol 3.2: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically no more than six months), contact your EHS office to schedule a pickup.[11]
-
Do Not Transport: Laboratory personnel must not transport hazardous waste across public roads or even between buildings unless specifically trained and authorized.[8] This task must be performed by trained EHS staff or a licensed hazardous waste transporter.[7][8]
-
Documentation: The disposal process will be documented on a hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final disposal site, fulfilling the "cradle-to-grave" requirement of the Resource Conservation and Recovery Act (RCRA).[12][13]
Emergency Procedures for Spills
All personnel must be trained on spill response. Spilled chemicals and the materials used for cleanup must be treated as hazardous waste.[8]
-
For Small, Contained Spills (<100 mL) in a Fume Hood:
-
Alert others in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[14] Do not use combustible materials like paper towels.
-
Using non-sparking tools, carefully collect the absorbed material and place it into a sealable, labeled container for hazardous waste disposal.[4][6]
-
Clean the spill area as directed by your institution's safety protocols.
-
-
For Large Spills or Spills Outside a Fume Hood:
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and contact your institution's emergency EHS number.
-
Isolate the area and prevent entry.
-
The Regulatory Framework: RCRA
In the United States, the disposal of this compound is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[9][12] RCRA gives the EPA the authority to control hazardous waste from its generation to its final disposal.[12] As the generator of the waste, your laboratory is legally responsible for ensuring it is characterized, managed, and disposed of in full compliance with these federal and state regulations.[5][15] This includes mandatory training for all personnel who handle hazardous waste.[8][13]
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points in the disposal process for this compound.
A flowchart outlining the decision-making process for routine disposal and spill response.
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A Researcher's Guide to the Safe Handling of N-(2-Methoxyethyl)isopropylamine
Welcome to your essential guide for the safe handling and use of N-(2-Methoxyethyl)isopropylamine. As a reactive amine, this compound is a valuable building block in pharmaceutical and agrochemical research and development. However, its hazardous properties necessitate a thorough understanding and implementation of stringent safety protocols. This guide moves beyond a simple checklist to provide you with the causal reasoning behind each safety recommendation, empowering you to work confidently and securely. Our goal is to foster a deeply ingrained culture of safety, making this your trusted resource for chemical handling.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as a flammable liquid that causes severe skin burns and eye damage.[1] A comprehensive risk assessment is the cornerstone of safe laboratory practice. Before you begin any work with this substance, it is imperative to understand the specific dangers it presents.
-
Corrosivity: This compound is a strong irritant and can cause severe chemical burns upon contact with skin and eyes.[2] Direct contact can lead to irreversible tissue damage. Ingestion can cause severe swelling and damage to the digestive tract.[3]
-
Flammability: this compound is a flammable liquid and vapor with a flashpoint of 40°C.[2] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[4][5]
-
Inhalation Toxicity: Inhalation of vapors or mists may cause respiratory irritation.[6] High concentrations can lead to symptoms such as headaches, dizziness, and nausea.[3]
A thorough understanding of these hazards informs every aspect of the handling protocol, from the selection of personal protective equipment to the design of your experimental setup.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[7] | Protects against splashes of the corrosive liquid and potential vapors, preventing severe eye damage.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[7] | Prevents skin contact, which can cause severe burns. Proper glove removal technique is critical to avoid cross-contamination.[7] |
| Body Protection | Flame-retardant and chemical-resistant lab coat or apron.[6] Closed-toe shoes are mandatory. | Provides a barrier against accidental spills and splashes, protecting your skin and clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated chemical fume hood.[3][6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[4] | Minimizes the inhalation of harmful and flammable vapors, protecting against respiratory irritation and other systemic effects.[3][6] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Safe Handling Protocols
Adherence to a strict operational plan is crucial for minimizing risks. The following protocols provide a framework for the safe handling of this compound.
Preparation and Handling
-
Designate a Work Area: All work with this compound should be conducted in a designated area within a chemical fume hood.[3][6]
-
Assemble Materials: Before handling the chemical, ensure all necessary equipment, including PPE, spill containment materials, and quenching agents, are readily accessible.
-
Grounding and Bonding: To prevent static discharge, which could ignite flammable vapors, ensure that all metal containers and equipment are properly grounded and bonded.[3]
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials to avoid accidental ignition sources.[3]
-
Controlled Dispensing: When transferring the liquid, do so slowly and carefully to minimize splashing and vapor generation. Keep the container tightly closed when not in use.[7]
Storage Requirements
Proper storage is essential for maintaining the stability of this compound and preventing accidents.
-
Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][7] The storage area should be a designated flammables and corrosives area.[3][4]
-
Container: Keep the container tightly closed and upright to prevent leakage.[7] Store under an inert atmosphere if possible, as the compound can be air-sensitive.
-
Incompatible Materials: Store separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]
Emergency and Disposal Plan: Preparedness is Key
Even with meticulous planning, accidents can happen. A well-defined emergency and disposal plan is a critical component of your safety protocol.
Emergency Procedures
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.[7]
-
In Case of Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6]
-
In Case of Inhalation: Move the individual to fresh air.[7] If breathing is difficult or has stopped, provide artificial respiration.[7] Seek immediate medical attention.[6]
-
In Case of Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[7] Seek immediate medical attention.[7]
-
In Case of a Spill: Evacuate the area and remove all sources of ignition.[3][5] Contain the spill using an inert absorbent material.[3] Use non-sparking tools for cleanup.[3] Dispose of the waste in a sealed container.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated absorbent materials, in a clearly labeled, sealed container.
-
Disposal: Dispose of the hazardous waste through a licensed disposal company.[6][7] Do not dispose of it down the drain.[7]
By integrating these detailed safety and logistical protocols into your laboratory's standard operating procedures, you are not only ensuring your personal safety but also contributing to a culture of excellence and responsibility in scientific research.
References
-
LookChem. Cas 104678-18-4, this compound. [Link]
-
National Center for Biotechnology Information. This compound | C6H15NO | CID 551575 - PubChem. [Link]
-
ChemSrc. This compound | CAS#:104678-18-4. [Link]
Sources
- 1. This compound | C6H15NO | CID 551575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 104678-18-4,this compound | lookchem [lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. ISOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. opcw.org [opcw.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

